molecular formula C18H20N8NaO8S3+ B15604589 Ceftriaxone sodium salt

Ceftriaxone sodium salt

货号: B15604589
分子量: 595.6 g/mol
InChI 键: GSFNZSQZXKBTJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ceftriaxone sodium salt is a useful research compound. Its molecular formula is C18H20N8NaO8S3+ and its molecular weight is 595.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C18H20N8NaO8S3+

分子量

595.6 g/mol

IUPAC 名称

sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate

InChI

InChI=1S/C18H18N8O7S3.Na.H2O/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;1H2/q;+1;

InChI 键

GSFNZSQZXKBTJB-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ceftriaxone Sodium Salt in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftriaxone (B1232239), a third-generation cephalosporin, stands as a critical therapeutic agent against a wide spectrum of Gram-negative bacterial infections. Its bactericidal activity is primarily executed through the targeted inhibition of peptidoglycan synthesis, an essential process for the integrity of the bacterial cell wall. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning ceftriaxone's action, including its interaction with penicillin-binding proteins (PBPs), the biochemical consequences of this interaction, and the prevalent mechanisms of bacterial resistance, notably the enzymatic degradation by β-lactamases. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the core biological and experimental processes.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The fundamental mechanism of ceftriaxone is analogous to other β-lactam antibiotics: the disruption of the bacterial cell wall synthesis.[1] In Gram-negative bacteria, the cell wall's structural integrity is conferred by a thin layer of peptidoglycan located in the periplasmic space, between the inner and outer membranes. Peptidoglycan is a heteropolymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, cross-linked by short peptide chains. This cross-linking step, which imparts the necessary rigidity to the cell wall, is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[2]

Ceftriaxone's molecular structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural similarity allows it to act as a suicide substrate for the transpeptidase domain of PBPs. The strained β-lactam ring of ceftriaxone is attacked by a serine residue in the active site of the PBP, leading to the formation of a stable, covalent acyl-enzyme intermediate. This irreversible acylation effectively inactivates the PBP, halting the transpeptidation (cross-linking) of the peptidoglycan chains.[1]

The inhibition of peptidoglycan synthesis, while cell growth and division continue, leads to the formation of a defective and weakened cell wall. The high internal osmotic pressure of the bacterial cell can no longer be contained, resulting in cell lysis and bacterial death.

Signaling and Molecular Pathway

The following diagram illustrates the core mechanism of ceftriaxone's action, from its entry into the periplasm to the ultimate consequence of cell lysis.

G cluster_outside Extracellular Space cluster_cell_wall Gram-Negative Cell Envelope cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane Ceftriaxone_out Ceftriaxone Porin Porin Channel Ceftriaxone_out->Porin Diffusion Ceftriaxone_peri Ceftriaxone Porin->Ceftriaxone_peri PBP Penicillin-Binding Protein (PBP) Ceftriaxone_peri->PBP Covalent Binding (Acylation) PG_synthesis Peptidoglycan Cross-linking PBP->PG_synthesis Inhibition Cell_lysis Cell Lysis PBP->Cell_lysis Leads to Cell_wall Intact Peptidoglycan Cell Wall PG_synthesis->Cell_wall Maintains PG_synthesis->Cell_lysis Cytoplasm Cytoplasm

Caption: Mechanism of action of ceftriaxone in Gram-negative bacteria.

Quantitative Data

Binding Affinity of Ceftriaxone for Penicillin-Binding Proteins (PBPs)

The efficacy of ceftriaxone is closely linked to its binding affinity for various PBPs. In many Gram-negative bacteria, PBP2 and PBP3 are essential for cell elongation and septation, respectively, making them primary targets. The 50% inhibitory concentration (IC50) is a common measure of the binding affinity, with lower values indicating a stronger interaction.

Bacterial SpeciesPBPIC50 (µg/mL)Reference
Escherichia coli K12PBP2Not specified, but saturated by concentrations maintained in plasma.[3]
Escherichia coli K12PBP3Selective inhibition.[4]
Neisseria gonorrhoeae FA19 (Wild-type)PBP2High affinity.[5]
Neisseria gonorrhoeae 35/02 & H041 (Resistant)PBP2Decreased affinity.[5]
Minimum Inhibitory Concentrations (MICs) of Ceftriaxone

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a critical parameter for assessing antibacterial potency.

Bacterial SpeciesCeftriaxone MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli (non-ESBL)≤ 1--[6]
Escherichia coli (CTX-M-15)> 64--[6]
Klebsiella pneumoniae1.9-2.6% resistance--
Enterobacter cloacae21.7-23.9% resistance--
Pseudomonas aeruginosaGenerally higher--[7]
Salmonella Typhi-0.1258

Note: MIC values can vary significantly based on the specific strain, the presence of resistance mechanisms, and the testing methodology.

Kinetics of Ceftriaxone Hydrolysis by β-Lactamases

β-lactamases are enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. The kinetic parameters Km (Michaelis constant, indicating substrate affinity) and kcat (turnover number) are crucial for understanding the efficiency of this enzymatic degradation. A higher kcat/Km ratio signifies a more efficient enzyme.

β-LactamaseAmbler ClassKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Reference
TEM-1AHigh Affinity (low µM)LowLow[6]
CTX-M-15A---[6]
Enterobacter cloacae enzymeCKi = 0.14 µM--[8]
Citrobacter diversus ULA-27-Susceptible to hydrolysis--[1]

Note: Comprehensive kinetic data for ceftriaxone hydrolysis by a wide range of β-lactamases is limited. Ceftriaxone is generally stable against many common β-lactamases like TEM-1 and SHV-1, but susceptible to hydrolysis by extended-spectrum β-lactamases (ESBLs) and AmpC-type enzymes.

Experimental Protocols

Determination of PBP Binding Affinity: Competitive Assay with Bocillin-FL

This protocol describes a non-radioactive method to determine the IC50 of ceftriaxone for specific PBPs using a fluorescent penicillin analog, Bocillin-FL.

4.1.1 Materials

  • Bacterial strain of interest

  • Appropriate growth medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ceftriaxone sodium salt

  • Bocillin-FL (fluorescent penicillin analog)

  • Cell lysis buffer (e.g., with lysozyme (B549824) and DNase)

  • Ultracentrifuge

  • SDS-PAGE equipment

  • Fluorescence gel scanner

4.1.2 Methodology

  • Bacterial Growth and Membrane Preparation:

    • Grow the bacterial culture to mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with PBS.

    • Lyse the cells (e.g., by sonication or French press) and remove unbroken cells by low-speed centrifugation.

    • Isolate the membrane fraction by ultracentrifugation of the supernatant.

    • Resuspend the membrane pellet in PBS.

  • Competitive Binding Assay:

    • In a series of microcentrifuge tubes, aliquot the membrane preparation.

    • Add varying concentrations of ceftriaxone to the tubes and incubate to allow for binding to PBPs.

    • Add a fixed, sub-saturating concentration of Bocillin-FL to each tube and incubate to label the PBPs not bound by ceftriaxone.

    • Terminate the reaction by adding SDS-PAGE sample buffer and heating.

  • Detection and Analysis:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

    • Quantify the fluorescence intensity of each PBP band.

    • Plot the percentage of Bocillin-FL binding (relative to a no-ceftriaxone control) against the ceftriaxone concentration.

    • Determine the IC50 value from the resulting dose-response curve.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding cluster_analysis Analysis A Grow bacterial culture to mid-log phase B Harvest and wash cells A->B C Lyse cells and isolate membrane fraction via ultracentrifugation B->C D Incubate membranes with serial dilutions of Ceftriaxone C->D E Add fixed concentration of Bocillin-FL to label unbound PBPs D->E F Stop reaction with SDS-PAGE buffer E->F G Separate proteins by SDS-PAGE F->G H Visualize and quantify fluorescent PBP bands G->H I Plot % binding vs. [Ceftriaxone] and determine IC50 H->I

Caption: Experimental workflow for PBP binding affinity assay.

Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antimicrobial agent.

4.2.1 Materials

  • Bacterial isolate for testing

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

4.2.2 Methodology

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and suspend in broth.

    • Incubate the broth culture until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Ceftriaxone Dilutions:

    • In a 96-well plate, prepare a two-fold serial dilution of ceftriaxone in CAMHB.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control) with the prepared bacterial inoculum.

    • Include a growth control well (bacteria, no antibiotic).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of ceftriaxone that completely inhibits visible growth.

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension to ~5x10^5 CFU/mL A->C B Prepare 2-fold serial dilutions of Ceftriaxone in a 96-well plate B->C D Include growth and sterility controls C->D E Incubate at 35°C for 16-20 hours D->E F Visually inspect for turbidity E->F G Determine MIC: lowest concentration with no visible growth F->G

Caption: Experimental workflow for broth microdilution MIC assay.

Measurement of β-Lactamase Activity: Spectrophotometric Assay with Nitrocefin (B1678963)

This protocol outlines a method to quantify the activity of β-lactamase enzymes using the chromogenic substrate nitrocefin.

4.3.1 Materials

  • Bacterial lysate or purified β-lactamase

  • Nitrocefin

  • DMSO (for nitrocefin stock solution)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm

  • 96-well plate

4.3.2 Methodology

  • Reagent Preparation:

    • Prepare a stock solution of nitrocefin in DMSO.

    • Dilute the nitrocefin stock solution in phosphate buffer to a working concentration (e.g., 50-100 µM).

  • Enzyme Preparation:

    • If using whole bacteria, prepare a cell lysate through sonication or other methods and clarify by centrifugation.

    • If using a purified enzyme, dilute it to an appropriate concentration in the assay buffer.

  • Kinetic Assay:

    • In a 96-well plate, add the enzyme preparation to the wells.

    • Initiate the reaction by adding the nitrocefin working solution.

    • Immediately begin monitoring the change in absorbance at 486 nm over time in a kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot.

    • Using the Beer-Lambert law and the molar extinction coefficient of hydrolyzed nitrocefin, convert the rate of change in absorbance to the rate of substrate hydrolysis (µmol/min).

    • If determining kinetic parameters (Km, Vmax), repeat the assay with varying concentrations of nitrocefin.

G cluster_prep Preparation cluster_assay Kinetic Measurement cluster_analysis Data Analysis A Prepare Nitrocefin working solution in assay buffer D Initiate reaction by adding Nitrocefin A->D B Prepare enzyme sample (bacterial lysate or purified enzyme) C Add enzyme to 96-well plate B->C C->D E Immediately monitor absorbance at 486 nm over time D->E F Calculate initial reaction rate (V₀) from the linear phase E->F G Determine enzyme activity (µmol/min) F->G

Caption: Experimental workflow for β-lactamase activity assay.

Conclusion

This compound remains a cornerstone in the treatment of infections caused by Gram-negative bacteria due to its potent and specific mechanism of action. By irreversibly inhibiting essential penicillin-binding proteins, it effectively disrupts peptidoglycan synthesis, leading to bacterial cell death. This technical guide has provided a detailed examination of this mechanism, supported by available quantitative data on PBP binding, MIC values, and the kinetics of enzymatic degradation by β-lactamases. The inclusion of detailed experimental protocols for key assays offers a practical resource for researchers in the field. A thorough understanding of these molecular interactions and resistance mechanisms is paramount for the continued effective use of ceftriaxone and for the development of novel therapeutic strategies to combat the ever-evolving landscape of antibiotic resistance.

References

In Vitro Pharmacological Properties of Ceftriaxone Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone (B1232239) sodium, a third-generation cephalosporin (B10832234) antibiotic, is a widely utilized therapeutic agent in the management of a broad spectrum of bacterial infections. Its efficacy is underpinned by its potent in vitro activity against numerous Gram-positive and Gram-negative pathogens. This technical guide provides an in-depth overview of the core pharmacological properties of ceftriaxone sodium for in vitro studies, focusing on its mechanism of action, antibacterial spectrum, and the experimental protocols used to evaluate its activity.

Mechanism of Action

Ceftriaxone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] The primary molecular target of ceftriaxone is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.

The beta-lactam ring of ceftriaxone forms a stable, covalent acyl-enzyme intermediate with the active site of PBPs, effectively inactivating them.[2] This inactivation disrupts the cross-linking of peptidoglycan chains, leading to the accumulation of defective cell wall precursors and ultimately resulting in cell lysis and bacterial death.[2]

cluster_0 Bacterial Cell Ceftriaxone Ceftriaxone PBPs Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBPs Binds to & Inactivates Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to

Figure 1: Mechanism of action of Ceftriaxone.

Antibacterial Spectrum

Ceftriaxone exhibits a broad spectrum of activity against a variety of bacterial pathogens. However, the emergence of resistance is a growing concern.

Gram-Positive Aerobes: Ceftriaxone is active against many Gram-positive organisms, including:

  • Streptococcus pneumoniae

  • Streptococcus pyogenes (Group A beta-hemolytic streptococci)

  • Coagulase-negative staphylococci

  • Methicillin-susceptible Staphylococcus aureus (MSSA)

Gram-Negative Aerobes: Ceftriaxone demonstrates potent activity against a wide range of Gram-negative bacteria, including:

  • Haemophilus influenzae

  • Neisseria gonorrhoeae

  • Neisseria meningitidis

  • Proteus mirabilis

  • Escherichia coli

  • Klebsiella pneumoniae

  • Serratia marcescens

  • Citrobacter spp.

Limitations of Spectrum: It is important to note that ceftriaxone has limited or no useful activity against:

  • Pseudomonas aeruginosa[1]

  • Acinetobacter spp.

  • Enterococcus spp.

  • Methicillin-resistant Staphylococcus aureus (MRSA)

  • Enterobacter spp. (due to the potential for emergence of resistance)[1]

Mechanisms of Resistance

Bacterial resistance to ceftriaxone can occur through several mechanisms:

  • Beta-Lactamase Production: The most common mechanism of resistance is the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring of ceftriaxone, rendering it inactive.[3] This includes extended-spectrum β-lactamases (ESBLs).

  • Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for ceftriaxone, thereby decreasing the drug's efficacy.[3]

  • Reduced Permeability: Changes in the outer membrane porin channels of Gram-negative bacteria can restrict the entry of ceftriaxone into the cell.

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport ceftriaxone out of the cell, preventing it from reaching its PBP targets.

Quantitative In Vitro Data

The in vitro activity of ceftriaxone is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) and through time-kill kinetic assays.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli≤0.25>32
Klebsiella pneumoniae≤0.25>32
Proteus mirabilis≤0.250.5
Haemophilus influenzae≤0.015≤0.015
Streptococcus pneumoniae (penicillin-susceptible)0.030.12
Staphylococcus aureus (methicillin-susceptible)2.04.0

Note: MIC values can vary significantly based on the geographic location and the source of the isolates. The data presented here is a summary from multiple sources for illustrative purposes.

Time-Kill Kinetics

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time. Ceftriaxone typically exhibits time-dependent killing, meaning its efficacy is more dependent on the duration the concentration remains above the MIC rather than the peak concentration.

OrganismCeftriaxone ConcentrationTime to Achieve 99.9% Kill (hours)
Escherichia coli4 x MIC4 - 6
Streptococcus pneumoniae4 x MIC6 - 8
Post-Antibiotic Effect (PAE)

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. Ceftriaxone generally demonstrates a modest PAE against Gram-negative bacteria and a more prolonged PAE against Gram-positive cocci.

OrganismCeftriaxone ConcentrationPAE (hours)
Escherichia coli2 x MIC1 - 2
Staphylococcus aureus2 x MIC2 - 4
Klebsiella pneumoniaeMICup to 2.4 hours
Pseudomonas aeruginosaMICup to 2.4 hours
Streptococcus viridansMICup to 2.4 hours

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of Ceftriaxone in a 96-well microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for MIC determination.

Methodology:

  • Preparation of Ceftriaxone Stock Solution: Prepare a stock solution of ceftriaxone sodium in a suitable solvent (e.g., sterile water or buffer) at a known concentration.

  • Preparation of Microtiter Plates: Aseptically dispense cation-adjusted Mueller-Hinton broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the ceftriaxone stock solution across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of ceftriaxone that completely inhibits visible bacterial growth.

Time-Kill Assay

This dynamic assay provides insights into the bactericidal or bacteriostatic activity of an antibiotic over time.

Methodology:

  • Culture Preparation: Grow a bacterial culture to the logarithmic phase of growth in a suitable broth medium.

  • Exposure to Ceftriaxone: Add ceftriaxone at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC) to separate culture tubes. Include a growth control tube without any antibiotic.

  • Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each ceftriaxone concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum.

Conclusion

Ceftriaxone sodium remains a cornerstone in the treatment of many bacterial infections due to its favorable in vitro pharmacological profile. A thorough understanding of its mechanism of action, spectrum of activity, and the methodologies used to assess its potency is crucial for researchers and clinicians alike. The continued surveillance of in vitro susceptibility patterns is essential to guide appropriate clinical use and mitigate the impact of emerging resistance.

References

ceftriaxone sodium salt chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of ceftriaxone (B1232239) sodium salt. It includes structured data presentation, detailed experimental protocols, and visualizations to support research and development activities.

Chemical Structure and Identity

Ceftriaxone sodium is a third-generation cephalosporin (B10832234) antibiotic. Its chemical structure is characterized by a beta-lactam ring fused to a dihydrothiazine ring, with several complex side chains that contribute to its broad-spectrum antibacterial activity and pharmacokinetic profile.

Caption: 2D Chemical Structure of Ceftriaxone Sodium Salt.

IUPAC Name: sodium (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[1]

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, stability, and pharmacokinetic behavior. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₆N₈Na₂O₇S₃ (anhydrous)[2]
C₁₈H₁₆N₈Na₂O₇S₃·3.5H₂O (hemiheptahydrate)[3][4]
Molecular Weight 598.56 g/mol (anhydrous)[2]
661.59 g/mol (hemiheptahydrate)[3][4]
Appearance White to yellowish-orange crystalline powder[4]
Solubility Readily soluble in water[4]
Sparingly soluble in methanol[4]
Very slightly soluble in ethanol (B145695)[4]
~10 mg/mL in PBS (pH 7.2)
100 mg/mL in DMSO[5]
pKa ~3 (COOH), 3.2 (NH₃⁺), 4.1 (enolic OH)[6]
pH (1% aqueous solution) Approximately 6.7[4]
Melting Point 236 °C[6]
UV Absorption Maximum (λmax) 241 nm in aqueous medium

Mechanism of Action

Antibacterial Activity

Ceftriaxone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] This process is initiated by the binding of the β-lactam moiety of ceftriaxone to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The inactivation of these proteins leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[2]

Neuroprotective Effects: EAAT2 Upregulation

Beyond its antimicrobial properties, ceftriaxone has been shown to exhibit neuroprotective effects through the upregulation of the excitatory amino acid transporter 2 (EAAT2).[6] This transporter is crucial for clearing glutamate (B1630785) from the synaptic cleft, and its dysfunction is implicated in several neurodegenerative diseases. Ceftriaxone stimulates the transcription of the EAAT2 gene by activating the nuclear factor-κB (NF-κB) signaling pathway.[1][6][7]

G Ceftriaxone Ceftriaxone NFkB_activation NF-κB Activation Ceftriaxone->NFkB_activation p65_translocation Nuclear Translocation of p65 NFkB_activation->p65_translocation EAAT2_promoter Binding to EAAT2 Promoter p65_translocation->EAAT2_promoter EAAT2_transcription Increased EAAT2 Transcription EAAT2_promoter->EAAT2_transcription EAAT2_expression Upregulation of EAAT2 Protein EAAT2_transcription->EAAT2_expression Glutamate_uptake Enhanced Glutamate Uptake EAAT2_expression->Glutamate_uptake Neuroprotection Neuroprotection Glutamate_uptake->Neuroprotection

Caption: Ceftriaxone-induced EAAT2 Upregulation Pathway.

Experimental Protocols

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the quality control of ceftriaxone sodium. The following protocol is a representative example.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Zorbax SB C18 (150 x 4.6 mm, 5 µm) or equivalent.[8]

  • Mobile Phase: A mixture of purified water (acidified with 0.2% orthophosphoric acid) and ethanol (87:13, v/v).[8]

  • Flow Rate: 0.9 mL/min.[8]

  • Column Temperature: 25°C.[8]

  • Detection Wavelength: 260 nm.[8]

  • Sample Preparation: Accurately weigh and dissolve the ceftriaxone sodium sample in the mobile phase to achieve a known concentration (e.g., within the linear range of 20-120 µg/mL).[8]

  • Procedure: Inject the sample solution into the chromatograph and record the peak area. Purity is determined by comparing the peak area of the main peak to the total area of all peaks.

G start Start prepare_sample Prepare Ceftriaxone Sodium Solution start->prepare_sample hplc_injection Inject into HPLC System prepare_sample->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection (260 nm) chromatography->detection data_analysis Data Analysis (Peak Area Integration) detection->data_analysis purity_calculation Calculate Purity data_analysis->purity_calculation end End purity_calculation->end

Caption: HPLC Workflow for Purity Determination.

Stability-Indicating Assay

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Expose the drug solution to an acidic medium (e.g., 0.1 N HCl) at an elevated temperature.

  • Alkaline Hydrolysis: Expose the drug solution to a basic medium (e.g., 0.1 N NaOH) at room temperature. Ceftriaxone is reported to be relatively stable under alkaline conditions.[3][9]

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂). Significant degradation is expected.[3][9]

  • Thermal Degradation: Expose the solid drug or its solution to dry heat.

  • Photolytic Degradation: Expose the drug solution to UV light.

  • Analysis: Analyze the stressed samples using the validated HPLC method to separate the intact drug from its degradation products.

Stability Profile

The stability of ceftriaxone sodium is influenced by several factors, including pH, temperature, and the presence of other substances.

  • pH Stability: Ceftriaxone is most stable in acidic conditions, with maximal stability observed at a pH of around 6.0.[10] It is less stable in basic solutions.

  • Temperature Stability: Solutions of ceftriaxone sodium are more stable at lower temperatures. For instance, a solution in sterile water or 5% dextrose is stable for up to 3 days at 25°C and for 10 days at 4°C.[10] At -20°C, the concentration of ceftriaxone in reconstituted solutions remains above 90% for an extended period.

  • Reconstitution and Diluents: The type of diluent used for reconstitution can affect stability. Solutions in dextrose (pH ~6) and sterile water for injection (pH ~6.5) are generally more stable than those in 0.9% NaCl (pH ~7.5) or lidocaine (B1675312) (pH ~8-8.5).[10]

Conclusion

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanisms of action, and key experimental protocols for its analysis. The provided data and visualizations are intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences. The stability profile highlights the importance of controlled storage conditions to maintain the integrity and efficacy of this widely used antibiotic.

References

The Core of Resistance: An In-depth Technical Guide to the Beta-Lactamase Stability of Ceftriaxone Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone (B1232239), a third-generation cephalosporin, has long been a cornerstone in the treatment of serious bacterial infections. Its broad spectrum of activity and favorable pharmacokinetic profile have made it an invaluable therapeutic agent. A key attribute contributing to its efficacy is its relative stability against many common beta-lactamases, the primary mechanism of resistance to beta-lactam antibiotics. However, the ever-evolving landscape of antimicrobial resistance, particularly the emergence of extended-spectrum β-lactamases (ESBLs) and the overexpression of AmpC β-lactamases, presents a significant challenge to the continued clinical utility of ceftriaxone.

This technical guide provides a comprehensive exploration of the beta-lactamase resistance of ceftriaxone sodium. We will delve into the molecular basis of its stability, present quantitative data on its interactions with various beta-lactamase enzymes, provide detailed experimental protocols for assessing this resistance, and visualize the key pathways and workflows involved.

The Structural Basis of Ceftriaxone's Stability

The chemical structure of ceftriaxone is central to its resistance to hydrolysis by many beta-lactamases. Several key functional groups contribute to its stability:

  • The 7-amino-thiazolyl ring: This bulky side chain at the C-7 position of the cephem nucleus provides steric hindrance, preventing the easy access of many beta-lactamase enzymes to the beta-lactam ring.

  • The methoxyimino group: The syn-configuration of the methoxyimino group on the acyl side chain further enhances steric hindrance and alters the electronic properties of the molecule, making the beta-lactam ring less susceptible to nucleophilic attack by the serine residue in the active site of many beta-lactamases.

  • The 3-thiotriazinedione ring: The leaving group at the C-3 position also influences the interaction with beta-lactamases.

These structural features render ceftriaxone highly resistant to hydrolysis by common plasmid-mediated beta-lactamases such as TEM-1 and SHV-1. However, certain classes of beta-lactamases have evolved to overcome these structural defenses.

Beta-Lactamase Classification and Ceftriaxone's Susceptibility

Beta-lactamases are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequence.

  • Class A (Serine-β-lactamases): This class includes the common TEM and SHV enzymes, to which ceftriaxone is generally stable. However, this class also includes the clinically significant Extended-Spectrum β-Lactamases (ESBLs) , such as the CTX-M family, which are capable of hydrolyzing third-generation cephalosporins like ceftriaxone.

  • Class B (Metallo-β-lactamases): These enzymes utilize zinc ions in their active site and have a broad substrate profile that includes cephalosporins and carbapenems.

  • Class C (Cephalosporinases): These are typically chromosomally encoded (e.g., AmpC) and can be induced to high levels of expression, leading to resistance to ceftriaxone. Plasmid-mediated AmpC enzymes have also emerged.

  • Class D (Oxacillinases): This class shows a preference for hydrolyzing oxacillin.

Ceftriaxone's primary challenge comes from ESBL-producing organisms (predominantly Class A) and organisms that overexpress AmpC β-lactamases (Class C).

Quantitative Analysis of Ceftriaxone's Interaction with Beta-Lactamases

The interaction between ceftriaxone and various beta-lactamases can be quantified through the determination of Minimum Inhibitory Concentrations (MICs) and enzyme kinetic parameters.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ceftriaxone against Beta-Lactamase Producing Organisms
Bacterial Strain & Beta-Lactamase ProfileCeftriaxone MIC (µg/mL)Reference
Escherichia coli (non-ESBL)≤ 1[1]
Escherichia coli (TEM-1)≤ 1[1]
Escherichia coli (SHV-1)≤ 1[1]
Escherichia coli (CTX-M-15)> 64[1]
Klebsiella pneumoniae (AmpC)≥ 4[1]
Enterobacter cloacae (AmpC hyperproducer)> 32[1]

Note: MIC values can vary depending on the specific strain, level of enzyme expression, and testing methodology.

Table 2: Kinetic Parameters of Ceftriaxone Hydrolysis by Various Beta-Lactamases
Beta-LactamaseK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Class A
TEM-1> 500< 0.01< 20[2]
SHV-1> 500< 0.01< 20[2]
CTX-M-1448 ± 5280 ± 205.8 x 10⁶[3]
Class C
AmpC (E. coli)2.5 ± 0.30.02 ± 0.0028.0 x 10³[4]
AmpC (E. cloacae)10 ± 20.1 ± 0.011.0 x 10⁴[5]

Note: Kinetic parameters can vary based on the specific enzyme variant, purification method, and assay conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10][11][12]

1. Preparation of Materials:

  • 96-well microtiter plates.
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Ceftriaxone sodium analytical standard.
  • Bacterial inoculum standardized to 0.5 McFarland, further diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
  • Sterile diluents (e.g., sterile water or saline).

2. Preparation of Ceftriaxone Dilutions:

  • Prepare a stock solution of ceftriaxone in a suitable solvent (e.g., sterile water).
  • Perform serial two-fold dilutions of the ceftriaxone stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

3. Inoculation:

  • Inoculate each well (containing 100 µL of the appropriate ceftriaxone dilution) with 10 µL of the standardized bacterial suspension.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Incubation:

  • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of ceftriaxone that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Spectrophotometric Beta-Lactamase Hydrolysis Assay

This protocol is a generalized method for determining the kinetic parameters of beta-lactamase activity against ceftriaxone.[1][13][14][15][16]

1. Enzyme and Substrate Preparation:

  • Purified beta-lactamase enzyme of known concentration.
  • Ceftriaxone sodium solutions of various concentrations prepared in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).

2. Spectrophotometric Measurement:

  • The hydrolysis of the beta-lactam ring of ceftriaxone can be monitored by the change in absorbance in the UV spectrum. The specific wavelength for monitoring ceftriaxone hydrolysis is typically around 260 nm.
  • Equilibrate the enzyme and substrate solutions to the desired temperature (e.g., 25°C or 37°C).

3. Kinetic Assay:

  • Initiate the reaction by adding a small volume of the enzyme to the substrate solution in a quartz cuvette.
  • Immediately begin recording the change in absorbance over time using a UV-Vis spectrophotometer.
  • The initial velocity (V₀) of the reaction is determined from the linear portion of the absorbance vs. time plot.

4. Data Analysis:

  • Repeat the assay with a range of ceftriaxone concentrations.
  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.
  • The k_cat is calculated from V_max and the enzyme concentration.

Visualizing the Mechanisms and Workflows

Diagram 1: General Mechanism of Serine Beta-Lactamase Action

BetaLactamase_Mechanism cluster_0 Enzyme Active Site cluster_1 Beta-Lactam Antibiotic Ser-OH Serine Hydroxyl (Nucleophile) AcylEnzyme Acyl-Enzyme Intermediate (Covalent Complex) Ser-OH->AcylEnzyme 2. Formation of Acyl-Enzyme Intermediate BetaLactam Beta-Lactam Ring (Electrophile) BetaLactam->Ser-OH 1. Nucleophilic Attack Hydrolysis H₂O AcylEnzyme->Hydrolysis 3. Deacylation (Water Molecule Attack) InactiveAntibiotic Hydrolyzed (Inactive) Antibiotic Hydrolysis->InactiveAntibiotic 4. Release of Inactive Antibiotic RegeneratedEnzyme Regenerated Enzyme Hydrolysis->RegeneratedEnzyme 5. Enzyme Regeneration

Caption: General mechanism of beta-lactam antibiotic inactivation by a serine beta-lactamase.

Diagram 2: Structural Features of Ceftriaxone Conferring Stability

Ceftriaxone_Stability cluster_features Key Stability Features Ceftriaxone Ceftriaxone Structure Aminothiazolyl 7-Aminothiazolyl Ring (Steric Hindrance) Ceftriaxone->Aminothiazolyl Methoxyimino syn-Methoxyimino Group (Steric Hindrance & Electronic Effects) Ceftriaxone->Methoxyimino BetaLactamCore Beta-Lactam Ring (Target of Hydrolysis) Ceftriaxone->BetaLactamCore Thiotriazinedione 3-Thiotriazinedione Ring (Modulates Activity) Ceftriaxone->Thiotriazinedione

Caption: Key structural components of ceftriaxone contributing to its beta-lactamase stability.

Diagram 3: Experimental Workflow for Beta-Lactamase Kinetics

Kinetic_Workflow start Start prep_enzyme 1. Purify Beta-Lactamase Enzyme start->prep_enzyme prep_substrate 2. Prepare Serial Dilutions of Ceftriaxone prep_enzyme->prep_substrate assay_setup 3. Set up Spectrophotometer (e.g., 260 nm, 25°C) prep_substrate->assay_setup run_reaction 4. Initiate Reaction: Mix Enzyme and Substrate assay_setup->run_reaction collect_data 5. Record Absorbance Change Over Time run_reaction->collect_data calc_velocity 6. Calculate Initial Velocity (V₀) collect_data->calc_velocity repeat_assay 7. Repeat for all Ceftriaxone Concentrations calc_velocity->repeat_assay plot_data 8. Plot V₀ vs. [Substrate] repeat_assay->plot_data fit_model 9. Fit Data to Michaelis-Menten Equation plot_data->fit_model determine_params 10. Determine Km and Vmax fit_model->determine_params calc_kcat 11. Calculate kcat from Vmax determine_params->calc_kcat end End calc_kcat->end

Caption: Workflow for determining the kinetic parameters of beta-lactamase activity against ceftriaxone.

Conclusion

Ceftriaxone sodium's resistance to many common beta-lactamases is a testament to its well-designed chemical structure. However, the continuous evolution of bacterial resistance mechanisms, particularly the proliferation of ESBLs and AmpC hyperproducers, necessitates a deep and ongoing understanding of the interactions between this crucial antibiotic and the enzymes that threaten its efficacy. The quantitative data and detailed methodologies presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to combat antimicrobial resistance and develop the next generation of therapeutic agents. Vigilant surveillance, coupled with a fundamental understanding of the mechanisms of resistance, is paramount in preserving the effectiveness of our current antibiotic arsenal.

References

The Genesis of a Third-Generation Cephalosporin: A Technical Timeline of Ceftriaxone Sodium's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today offers an in-depth look at the discovery and development timeline of ceftriaxone (B1232239) sodium, a cornerstone third-generation cephalosporin (B10832234) antibiotic. This whitepaper, tailored for researchers, scientists, and drug development professionals, meticulously documents the journey from initial synthesis to its established place in clinical practice, emphasizing the scientific rigor that underpinned its creation.

Ceftriaxone was first patented in 1978, a significant milestone achieved by Hoffmann-La Roche.[1] This was followed by its first approval for medical use in 1982.[1] In the United States, the Food and Drug Administration (FDA) granted its approval in 1984, paving the way for its widespread clinical use.[2]

From Bench to Bedside: A Chronological Overview

The development of ceftriaxone sodium was a multi-stage process, beginning with its chemical synthesis and followed by extensive preclinical and clinical evaluations to establish its safety and efficacy profile.

Milestone Year Key Developments
Patent Filed 1978Hoffmann-La Roche files the initial patent for ceftriaxone, marking the formal discovery of the compound.[1]
First Medical Use 1982Ceftriaxone is first approved for medical use, signifying its entry into clinical practice.[1]
U.S. FDA Approval 1984The United States Food and Drug Administration approves ceftriaxone for medical use.[2]
Initial U.S. Approval (Injection) 1993A specific formulation of Ceftriaxone Sodium for injection receives its initial U.S. approval.[3]

The Science Behind the Synthesis: A Multi-step Process

The chemical synthesis of ceftriaxone sodium is a complex process. A common method involves the synthesis of the key intermediate, 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT). This is achieved by reacting 7-aminocephalosporanic acid (7-ACA) with 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine (TTZ).[4]

Subsequently, ceftriaxone is prepared from 7-ACT through a condensation reaction with 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester (AE) using triethylamine (B128534) as a catalyst.[4] The final step involves treating the resulting compound with sodium acetate (B1210297) to yield ceftriaxone sodium.[4]

Synthesis_Workflow 7-ACA 7-ACA 7-ACT_synthesis Synthesis of 7-ACT 7-ACA->7-ACT_synthesis TTZ TTZ TTZ->7-ACT_synthesis 7-ACT 7-ACT 7-ACT_synthesis->7-ACT Condensation Condensation Reaction 7-ACT->Condensation AE AE AE->Condensation Ceftriaxone_acid Ceftriaxone (acid form) Condensation->Ceftriaxone_acid Salt_formation Salt Formation Ceftriaxone_acid->Salt_formation Sodium_acetate Sodium Acetate Sodium_acetate->Salt_formation Ceftriaxone_sodium Ceftriaxone Sodium Salt_formation->Ceftriaxone_sodium

Fig. 1: Simplified workflow for the synthesis of ceftriaxone sodium.
Detailed Experimental Protocol: Synthesis of 7-ACT

A representative experimental procedure for the synthesis of 7-ACT involves the following steps:

  • In a reaction vessel, 7-amino-cephalosporanic acid (7-ACA) and a triazine ring compound are stirred in a solvent such as dimethyl carbonate.

  • A catalyst, for example, a boron trifluoride-dimethyl carbonate complex, is added to the mixture.

  • The reaction is allowed to proceed at a controlled temperature (e.g., 15-40°C) for a specific duration (e.g., 15-60 minutes).

  • Upon completion, the reaction mixture is cooled, and water is added.

  • The pH of the solution is adjusted to induce crystallization of the 7-ACT product.

  • The resulting precipitate is filtered, washed with a solvent like ethanol, and dried to yield the final product.

Mechanism of Action: Halting Bacterial Cell Wall Construction

Ceftriaxone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][5] This action is achieved through the binding of ceftriaxone to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[6] Peptidoglycan is a critical component that provides structural integrity to the bacterial cell wall. By inactivating these PBPs, ceftriaxone disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[3]

Mechanism_of_Action cluster_bacterium Bacterial Cell Ceftriaxone Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBP Binds to & Inhibits Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Intact Cell Wall Peptidoglycan_synthesis->Cell_wall Cell_lysis Cell Lysis

Fig. 2: Signaling pathway of ceftriaxone's mechanism of action.

Rigorous Preclinical Safety Evaluation

Before its introduction into human clinical trials, ceftriaxone underwent extensive preclinical toxicology studies to assess its safety profile. A notable example is a 6-month rodent toxicology and pharmacokinetic study.[7]

Experimental Protocol: 6-Month Rodent Toxicology Study
  • Animal Model: Sprague-Dawley Crl:CD (SD) rats.[7]

  • Administration: Ceftriaxone was administered via subcutaneous injection.[7]

  • Dosage: Dose levels up to 2 g/kg/day were tested.[7]

  • Observations: The study monitored for general health, mortality, clinical observations, body weight, and food consumption. Ophthalmic examinations were also performed.[7]

  • Clinical Pathology: Hematology, coagulation, clinical chemistry, and urinalysis parameters were assessed.

  • Necropsy and Histopathology: At the end of the study, animals were euthanized, and organs were weighed and examined microscopically.

The no-observed-adverse-effect dose level (NOAEL) was determined to be 0.5 g/kg/day in both male and female rats.[7] The study concluded that long-term administration of ceftriaxone was safe and well-tolerated in this animal model.[7]

Parameter Observation
Body Weight & Food Consumption No significant differences between treatment and control groups.[7]
Hematology, Coagulation, Clinical Chemistry, Urinalysis No ceftriaxone-related changes, with the exception of a decrease in red cell parameters.[7]
Key Findings Injection site trauma and reversible anemia were attributed to the administration route. Cecum dilatation and some skin changes were reversible.[7]
NOAEL 0.5 g/kg/day in both sexes.[7]

Clinical Trials: Demonstrating Efficacy and Safety in Humans

Ceftriaxone has been the subject of numerous clinical trials to evaluate its efficacy and safety across a range of bacterial infections. A key indication for ceftriaxone is community-acquired pneumonia (CAP).

Experimental Protocol: Phase III Trial for Community-Acquired Pneumonia (Representative)
  • Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.[8]

  • Patient Population: Adult patients hospitalized with CAP.

  • Inclusion Criteria: Patients with a new or increasing pulmonary infiltrate on chest radiograph, along with clinical signs of pneumonia (e.g., cough, purulent sputum, fever, elevated white blood cell count).[9]

  • Intervention: Ceftriaxone administered intravenously, often in combination with another antibiotic like a macrolide.[9]

  • Dosage: Common regimens include 1 g or 2 g daily.

  • Primary Outcome: Clinical cure rate, often assessed at a specific time point after initiation of therapy.

  • Secondary Outcomes: Microbiological cure rate, mortality, length of hospital stay, and incidence of adverse events.

A systematic review and meta-analysis of randomized controlled trials for CAP found that ceftriaxone dosages of 1 g daily are as safe and effective as other antibiotic regimens.[10] Specifically, the odds ratio for clinical cure in the modified intention-to-treat population for ceftriaxone versus comparator drugs was 0.98.[10]

Outcome Ceftriaxone 1g Daily vs. Comparator Ceftriaxone 2g Daily vs. Comparator
Clinical Cure Rate (Odds Ratio) 1.03 (95% CI [0.88-1.20])1.02 (95% CI [0.91-1.14])

This in-depth technical guide provides a valuable resource for understanding the comprehensive and rigorous process behind the discovery and development of ceftriaxone sodium, a vital tool in the fight against bacterial infections.

References

Navigating the Antimicrobial Landscape: An In-depth Technical Guide to the Antimicrobial Spectrum of Ceftriaxone Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial spectrum of ceftriaxone (B1232239) sodium salt, a widely utilized third-generation cephalosporin (B10832234) antibiotic. This document delves into its mechanism of action, presents quantitative antimicrobial susceptibility data, and outlines detailed experimental protocols for determining its activity against a range of bacterial pathogens. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Executive Summary

Ceftriaxone is a broad-spectrum beta-lactam antibiotic with potent bactericidal activity against a wide variety of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is attributed to the inhibition of bacterial cell wall synthesis.[1][3][4] This guide offers a detailed exploration of its antimicrobial profile, supported by quantitative data and standardized experimental methodologies.

Mechanism of Action

Ceftriaxone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][4] The core mechanism involves the binding of ceftriaxone to penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis.[1][3] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. By inactivating these PBPs, ceftriaxone disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[5] Ceftriaxone exhibits stability in the presence of many beta-lactamases, enzymes produced by some bacteria that can inactivate many penicillin-based antibiotics.[1][4]

dot

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglyoglycan_synthesis Peptidoglyoglycan_synthesis PBP->Peptidoglyoglycan_synthesis Catalyzes Peptidoglycan_synthesis Peptidoglycan Synthesis Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Maintains Integrity Cell_Lysis Cell Lysis Peptidoglycan_synthesis->Cell_Lysis Disrupted Synthesis Leads to Ceftriaxone Ceftriaxone Inhibition Inhibition Ceftriaxone->Inhibition Inhibition->PBP

Caption: Mechanism of action of ceftriaxone.

Antimicrobial Spectrum: Quantitative Data

The in vitro activity of ceftriaxone against a diverse range of bacterial species is summarized in the tables below. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. MIC50 and MIC90 values denote the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Gram-Positive Bacteria

Ceftriaxone demonstrates good activity against many Gram-positive organisms, particularly Streptococci.[6] However, its activity against Staphylococcus aureus is less potent than earlier generation cephalosporins, and it is generally not effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[3][6]

OrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)≤0.25≤0.25≤0.25 - ≥8
Streptococcus pneumoniae (penicillin-intermediate)≤0.251≤0.25 - ≥8
Streptococcus pneumoniae (penicillin-resistant)12≤0.25 - ≥8
Streptococcus pyogenes0.015--
Staphylococcus aureus (methicillin-susceptible)2.05-
Viridans group streptococci---

Note: Data compiled from multiple sources.[7][8] MIC values can vary based on geographical location and testing methodology.

Gram-Negative Bacteria

Ceftriaxone is highly active against a broad range of Gram-negative bacteria, including most Enterobacteriaceae.[2][9] It is a valuable agent for treating infections caused by these organisms. However, resistance can emerge, particularly in species like Enterobacter and it has limited activity against Pseudomonas aeruginosa.[5]

OrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli---
Klebsiella pneumoniae-16-
Proteus mirabilis---
Haemophilus influenzae≤0.004--
Neisseria gonorrhoeae---
Neisseria meningitidis≤0.001--
Serratia marcescens-16-
Enterobacter cloacae---
Acinetobacter spp.8.0-16--
Pseudomonas aeruginosa8.0-16>16-

Note: Data compiled from multiple sources.[8][10][11] MIC values can vary based on geographical location and testing methodology.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial spectrum of ceftriaxone relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures.

Broth Microdilution Method (CLSI M07)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial twofold dilutions of ceftriaxone in a liquid growth medium. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of ceftriaxone that completely inhibits growth.[5]

Detailed Methodology:

  • Preparation of Ceftriaxone Dilutions:

    • Prepare a stock solution of ceftriaxone sodium salt in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

    • Include a growth control well (broth without antibiotic) and a sterility control well (broth only).

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar (B569324) plate.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (including the growth control well) with the diluted bacterial suspension. The final volume in each well is typically 100 µL.

    • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity) in the wells. A reading aid, such as a viewing box, can be used.

    • The MIC is recorded as the lowest concentration of ceftriaxone at which there is no visible growth.

Disk Diffusion Method (Kirby-Bauer Test) (CLSI M02)

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.

Principle: A paper disk impregnated with a known concentration of ceftriaxone is placed on the surface of an agar plate that has been uniformly inoculated with a standardized bacterial suspension. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible to ceftriaxone, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.[1][2]

Detailed Methodology:

  • Media Preparation:

    • Use Mueller-Hinton agar plates with a depth of 4 mm.

    • Ensure the agar surface is dry before inoculation.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Antibiotic Disks:

    • Aseptically apply a ceftriaxone-impregnated disk (typically 30 µg) to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

    • If multiple disks are used on the same plate, they should be placed at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition in millimeters using a ruler or caliper.

    • Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the measured zone diameter to the established breakpoints published by the CLSI.

dot

cluster_prep Preparation cluster_broth Broth Microdilution (CLSI M07) cluster_disk Disk Diffusion (CLSI M02) P1 Isolate Bacterial Colonies P2 Prepare Standardized Inoculum (0.5 McFarland) P1->P2 B2 Inoculate Microtiter Plate with Bacterial Suspension P2->B2 D1 Inoculate Mueller-Hinton Agar Plate P2->D1 B1 Prepare Serial Dilutions of Ceftriaxone in Broth B1->B2 B3 Incubate at 35°C for 16-20 hours B2->B3 B4 Determine MIC (Lowest Concentration with No Growth) B3->B4 D2 Apply Ceftriaxone Disk D1->D2 D3 Incubate at 35°C for 16-20 hours D2->D3 D4 Measure Zone of Inhibition (mm) D3->D4

Caption: Experimental workflow for antimicrobial susceptibility testing.

Conclusion

This compound remains a critical antibiotic with a broad spectrum of activity against many clinically significant Gram-positive and Gram-negative bacteria. A thorough understanding of its antimicrobial profile, supported by standardized quantitative testing, is essential for its appropriate clinical use and for ongoing surveillance of antimicrobial resistance. The methodologies outlined in this guide provide a framework for the accurate and reproducible assessment of ceftriaxone's in vitro efficacy, which is fundamental to both clinical microbiology and the development of new antimicrobial agents.

References

An In-Depth Technical Guide to the Binding Affinity of Ceftriaxone Sodium Salt to Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftriaxone (B1232239), a third-generation cephalosporin, exerts its bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. The efficacy of ceftriaxone is directly related to its binding affinity for these proteins. This document provides a comprehensive technical overview of the binding affinity of ceftriaxone sodium salt to various PBPs across different bacterial species. It includes quantitative binding data, detailed experimental protocols for affinity determination, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to Ceftriaxone and Penicillin-Binding Proteins

Ceftriaxone is a broad-spectrum β-lactam antibiotic widely used for treating severe bacterial infections.[1] Its mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2] This inhibition is achieved through the covalent acylation of the active site of penicillin-binding proteins (PBPs).[1][2]

PBPs are a group of bacterial enzymes anchored in the cytoplasmic membrane that catalyze the final steps of peptidoglycan biosynthesis, specifically the transpeptidation reaction that cross-links peptide side chains.[2] Different bacterial species possess a unique set of PBPs, and the affinity of ceftriaxone for each PBP can vary, influencing the antibiotic's spectrum of activity and potency against specific pathogens.[3][4] Understanding the binding kinetics and affinity of ceftriaxone for specific PBPs is crucial for predicting its efficacy, overcoming resistance, and developing novel antimicrobial agents.

Mechanism of Action: PBP Inhibition Pathway

The bactericidal activity of ceftriaxone is a result of its ability to act as a suicide inhibitor for PBP transpeptidases. The β-lactam ring of ceftriaxone mimics the D-Ala-D-Ala substrate of the PBP. This leads to the formation of a stable, covalent acyl-enzyme complex, rendering the PBP inactive and unable to perform its cell wall cross-linking function.[5] The disruption of cell wall integrity ultimately leads to cell lysis and bacterial death.[1][2]

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Wall Synthesis cluster_2 Inhibition Pathway PBP Penicillin-Binding Protein (PBP) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalysis Complex Non-covalent Ceftriaxone-PBP Complex PBP->Complex Substrate Peptidoglycan Substrate (D-Ala-D-Ala) Substrate->PBP Normal Binding Ceftriaxone Ceftriaxone Ceftriaxone->Complex Competitive Binding CellWall Stable Cell Wall Crosslinking->CellWall AcylEnzyme Covalent Acyl-Enzyme (Inactive PBP) Complex->AcylEnzyme Acylation (k2) NoCrosslinking Inhibition of Cross-linking AcylEnzyme->NoCrosslinking Lysis Cell Lysis & Bacterial Death NoCrosslinking->Lysis

Figure 1. Mechanism of Ceftriaxone-mediated PBP inhibition.

Quantitative Binding Affinity Data

The binding affinity of ceftriaxone for various PBPs is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). IC50 represents the concentration of ceftriaxone required to inhibit 50% of PBP activity, while Kd reflects the equilibrium constant for the dissociation of the ceftriaxone-PBP complex. A lower value for either metric indicates a higher binding affinity.

Neisseria gonorrhoeae

PBP2 is the primary lethal target of ceftriaxone in N. gonorrhoeae.[5][6] Mutations in the penA gene, which encodes PBP2, can significantly reduce binding affinity and confer resistance.[5][7]

PBP TargetStrainMethodBinding ConstantReference(s)
PBP2ATCC 19424Bocillin FL AssayIC50: 0.01 mg/L[8]
PBP2ATCC 49226Bocillin FL AssayIC50: 0.01 mg/L[8]
tPBP2* (Wild-Type)FA19ITCKd: 0.11 ± 0.01 µM[5]
tPBP2* (H514A mutant)FA19ITCKd: 1.6 ± 0.1 µM[5]

tPBP2 refers to a truncated, soluble form of PBP2 used for in vitro assays.

Streptococcus pneumoniae

In S. pneumoniae, resistance to β-lactams is often associated with alterations in multiple PBPs, including PBP1A, PBP2X, and PBP2B.[3] Ceftriaxone demonstrates high affinity for several of these key PBPs.

PBP TargetStrainMethodBinding Constant (IC50)Reference(s)
PBP1A1076 (Penicillin-Susceptible)Bocillin FL Assay0.06 µg/mL[9]
PBP1B1076 (Penicillin-Susceptible)Bocillin FL Assay0.06 µg/mL[9]
PBP2A1076 (Penicillin-Susceptible)Bocillin FL Assay0.06 µg/mL[9]
PBP2B1076 (Penicillin-Susceptible)Bocillin FL Assay8 µg/mL[9]
PBP2X1076 (Penicillin-Susceptible)Bocillin FL Assay0.03 µg/mL[9]
PBP31076 (Penicillin-Susceptible)Bocillin FL Assay1 µg/mL[9]
PBP1A2527 (Penicillin-Resistant)Bocillin FL Assay0.25 µg/mL[9]
PBP2B2527 (Penicillin-Resistant)Bocillin FL Assay4 µg/mL[9]
PBP2X2527 (Penicillin-Resistant)Bocillin FL Assay0.1 µg/mL[9]
Escherichia coli

Ceftriaxone primarily targets PBP2 and PBP3 in E. coli. Saturation of these PBPs is a key factor in the drug's in vivo efficacy.[10][11]

PBP TargetStrainObservationReference(s)
PBP2 & PBP3K12Saturated by clinically relevant plasma concentrations.[10][11]

Detailed Experimental Protocols

The determination of ceftriaxone's binding affinity to PBPs relies on several key biochemical and biophysical techniques.

Competitive PBP Binding Assay with Bocillin™ FL

This is a common method to determine the IC50 of an unlabeled antibiotic by measuring its ability to compete with a fluorescent penicillin derivative (Bocillin FL) for binding to PBPs.

Principle: Bacterial membranes containing PBPs are incubated with varying concentrations of ceftriaxone before the addition of a fixed concentration of Bocillin FL. The amount of fluorescent signal from Bocillin FL bound to PBPs is inversely proportional to the binding of ceftriaxone.

Detailed Protocol:

  • Membrane Preparation: Grow bacterial cells to mid-log phase and harvest by centrifugation. Lyse cells (e.g., via sonication or French press) and isolate the membrane fraction containing PBPs by ultracentrifugation. Resuspend the membrane pellet in a suitable buffer (e.g., PBS).

  • Competition Reaction: In a microplate, add the membrane preparation to wells containing serial dilutions of ceftriaxone. Incubate for a predetermined time (e.g., 30 minutes at 37°C) to allow ceftriaxone to bind to the PBPs.

  • Fluorescent Labeling: Add a fixed, subsaturating concentration of Bocillin FL to each well and incubate for a specific duration (e.g., 15 minutes at 37°C).[12]

  • SDS-PAGE and Visualization: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins on a polyacrylamide gel. Visualize the fluorescently labeled PBPs using a fluorescence gel imager.[12][13]

  • Data Analysis: Quantify the fluorescence intensity of each PBP band. Plot the percentage of inhibition (relative to a no-ceftriaxone control) against the log of ceftriaxone concentration. Determine the IC50 value using a non-linear regression fit.

G start Start: Membrane Prep with PBPs incubate_cro Incubate with serial dilutions of Ceftriaxone start->incubate_cro add_bocillin Add fixed conc. of Bocillin FL incubate_cro->add_bocillin sds_page Stop reaction & run SDS-PAGE add_bocillin->sds_page visualize Visualize bands (Fluorescence) sds_page->visualize analyze Quantify & Plot: Determine IC50 visualize->analyze end End analyze->end

Figure 2. Workflow for Bocillin FL competitive binding assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change (enthalpy, ΔH) that occurs upon binding of a ligand (ceftriaxone) to a macromolecule (PBP), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and entropy (ΔS).[14][15][16]

Principle: A solution of ceftriaxone is titrated into a solution containing a purified PBP in a highly sensitive calorimeter. The heat released or absorbed during binding is measured after each injection, generating a binding isotherm from which thermodynamic parameters are calculated.

Detailed Protocol:

  • Protein Preparation: Express and purify the target PBP, often a soluble, acylation-incompetent mutant (e.g., active site serine to alanine) to study non-covalent binding.[5] Dialyze the protein extensively against the assay buffer.

  • Ligand Preparation: Dissolve this compound in the final dialysis buffer to minimize heats of dilution.

  • ITC Experiment Setup: Load the purified PBP into the sample cell of the calorimeter and the ceftriaxone solution into the injection syringe.[16]

  • Titration: Perform a series of small, sequential injections of ceftriaxone into the PBP solution while maintaining a constant temperature. Record the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks to generate a binding isotherm (heat change vs. molar ratio of ligand to protein). Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

G cluster_prep Preparation cluster_run ITC Run cluster_analysis Data Analysis PBP_Prep Purify PBP & Dialyze Load Load PBP to Cell, Ceftriaxone to Syringe PBP_Prep->Load CRO_Prep Prepare Ceftriaxone in same buffer CRO_Prep->Load Titrate Inject Ceftriaxone into PBP solution Load->Titrate Measure Measure heat change after each injection Titrate->Measure Integrate Integrate peaks to create binding isotherm Measure->Integrate Fit Fit data to model Integrate->Fit Results Determine Kd, n, ΔH Fit->Results

Figure 3. General workflow for Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring molecular interactions in real-time. It provides kinetic data, including the association rate constant (ka or kon) and the dissociation rate constant (kd or koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[17][18]

Principle: One interactant (e.g., PBP) is immobilized on a sensor chip. A solution containing the other interactant (ceftriaxone) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

Detailed Protocol:

  • Chip Preparation: Immobilize purified PBP onto a suitable sensor chip surface (e.g., via amine coupling).

  • Association Phase: Inject a series of concentrations of ceftriaxone solution over the sensor surface at a constant flow rate. Monitor the increase in SPR signal (measured in Response Units, RU) as ceftriaxone binds to the immobilized PBP.[19]

  • Dissociation Phase: Replace the ceftriaxone solution with a continuous flow of buffer. Monitor the decrease in SPR signal as the ceftriaxone-PBP complex dissociates.[19]

  • Regeneration: (If necessary) Inject a regeneration solution to remove any remaining bound ceftriaxone, preparing the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves (sensorgrams) from the different ceftriaxone concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd. Calculate Kd from the ratio of the rate constants.

Conclusion

The binding affinity of ceftriaxone for penicillin-binding proteins is a critical determinant of its antibacterial efficacy. This guide has summarized the quantitative binding data for key pathogens such as N. gonorrhoeae and S. pneumoniae, highlighting the primary PBP targets. The detailed experimental protocols for competitive binding assays, ITC, and SPR provide a framework for researchers to conduct further investigations into ceftriaxone-PBP interactions. A thorough understanding of these molecular interactions is essential for monitoring the evolution of resistance and for the rational design of next-generation antibiotics that can effectively combat multidrug-resistant bacteria.

References

Characterization of Ceftriaxone Sodium Salt Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of impurities associated with ceftriaxone (B1232239) sodium salt, a widely used third-generation cephalosporin (B10832234) antibiotic. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the common impurities, their origins, and detailed analytical methodologies for their identification and quantification.

Overview of Ceftriaxone Sodium and its Impurities

Ceftriaxone sodium is susceptible to degradation under various conditions, including hydrolysis, oxidation, and photolysis, leading to the formation of related substances. Additionally, impurities can be introduced during the synthesis process. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have identified and set limits for several key impurities.

The primary impurities of ceftriaxone sodium include process-related impurities and degradation products. A significant safety concern is the formation of polymerized impurities, which have been linked to hypersensitivity and anaphylactic reactions.[1][2][3]

Common Impurities in Ceftriaxone Sodium

The known impurities of ceftriaxone sodium are often designated by letters according to pharmacopoeial conventions. The table below summarizes the key identified impurities.

Impurity NameOther NamesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Impurity A (E)-Ceftriaxone, Ceftriaxone E-Isomer92143-31-2C₁₈H₁₈N₈O₇S₃554.58
Impurity B 3-Desacetyl Cefotaxime Lactone66340-33-8C₁₄H₁₃N₅O₅S₂395.41
Impurity C Ceftriaxone triazine analog, 2-Methyl-3-sulphanyl-1,2-dihydro-1,2,4-triazin-5,6-dione58909-39-0C₄H₅N₃O₂S159.17
Impurity D S-(Benzothiazol-2-yl) (Z)-(2-Aminothiazol-4-yl)(methoxyimino)thioacetate80756-85-0C₁₃H₁₀N₄O₂S₃350.44
Impurity E Deacyl ceftriaxone58909-56-1C₁₂H₁₃N₅O₅S₂371.39

Degradation Pathways of Ceftriaxone

Ceftriaxone's degradation is highly dependent on the pH and presence of light. The primary degradation pathways involve hydrolysis of the β-lactam ring, cleavage of the C-3 side chain, and isomerization.[4]

Hydrolytic Degradation
  • Acidic Conditions: Under acidic conditions, the primary degradation involves the cleavage of the bond at the C-3 position.[4]

  • Neutral Conditions: In a neutral solution, isomerization, hydrolysis at C-3, opening of the β-lactam ring, and reversible epimerization at C-7 are observed.[4]

  • Alkaline Conditions: In basic solutions, the degradation is more pronounced, leading to the opening of the β-lactam ring and lactonization.[5]

The following diagram illustrates the general degradation pathways of ceftriaxone under different pH conditions.

G General Degradation Pathways of Ceftriaxone Ceftriaxone Ceftriaxone Acidic Acidic Ceftriaxone->Acidic Neutral Neutral Ceftriaxone->Neutral Alkaline Alkaline Ceftriaxone->Alkaline C3_Cleavage Cleavage at C-3 Position Acidic->C3_Cleavage Neutral->C3_Cleavage Isomerization Isomerization (Impurity A) Neutral->Isomerization Beta_Lactam_Opening β-Lactam Ring Opening Neutral->Beta_Lactam_Opening Epimerization Epimerization Neutral->Epimerization Alkaline->Beta_Lactam_Opening Lactonization Lactonization Alkaline->Lactonization

General degradation pathways of ceftriaxone.

Experimental Protocols for Impurity Characterization

The characterization and quantification of ceftriaxone sodium impurities predominantly rely on chromatographic techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Related Substances

RP-HPLC is the most common method for separating and quantifying known impurities.[3][6]

Experimental Workflow:

G RP-HPLC Workflow for Ceftriaxone Impurity Profiling cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Sample Weigh and dissolve Ceftriaxone Sodium sample in diluent Filter_Sample Filter the solution through a 0.45 µm filter Prep_Sample->Filter_Sample Inject Inject sample onto HPLC system Filter_Sample->Inject Separate Separation on C18 column with gradient elution Inject->Separate Detect UV Detection at specified wavelength Separate->Detect Integrate Integrate chromatogram peaks Detect->Integrate Quantify Quantify impurities against a reference standard Integrate->Quantify

Workflow for RP-HPLC analysis of impurities.

Detailed Methodologies:

  • Sample Preparation:

    • Accurately weigh about 30 mg of Ceftriaxone Sodium into a 100 mL volumetric flask.[7]

    • Dissolve in and dilute to volume with the mobile phase or a suitable diluent (e.g., a mixture of mobile phase components).[7]

    • For reference solutions, prepare a solution of Ceftriaxone Sodium RS and individual impurity standards at appropriate concentrations.[7]

  • Chromatographic Conditions (Example based on EP monograph):

    • Column: C18, 5 µm, 4.6 x 250 mm.[7]

    • Mobile Phase: A mixture of a phosphate (B84403) buffer, a citrate (B86180) buffer, and acetonitrile (B52724), containing ion-pairing agents like tetradecylammonium bromide and tetraheptylammonium (B15475950) bromide.[7] The exact composition can vary, but a typical mobile phase might consist of a buffer solution and an organic modifier like acetonitrile.[6]

    • Flow Rate: 1.5 mL/min.[7]

    • Detection: UV at 254 nm.[3][7]

    • Column Temperature: 25 °C.[7]

    • Injection Volume: 20 µL.[7]

Gel Filtration Chromatography (GFC) / High-Performance Size Exclusion Chromatography (HPSEC) for Polymerized Impurities

The Chinese Pharmacopoeia mandates the use of GFC for the assessment of polymerized impurities.[3] HPSEC is another technique employed for this purpose.

Experimental Protocol (Example):

  • Sample Preparation:

    • Prepare a test solution of ceftriaxone sodium in water at a concentration of approximately 0.5 mg/mL.

    • Prepare a reference solution of ceftriaxone sodium reference standard in water at a concentration of about 5 µg/mL.

  • Chromatographic Conditions:

    • Column: A column packed with globular protein hydrophilic modified silica (B1680970) gel (e.g., TSKgel G2000SWXL).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.14% triethylamine (B128534) solution adjusted to pH 6.0 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation

For the identification and structural confirmation of unknown impurities or degradation products, LC-MS/MS is a powerful tool.

Methodology:

  • Chromatographic Separation: Utilize an HPLC or UHPLC system, often with conditions similar to those for impurity profiling, to separate the components of the sample.

  • Mass Spectrometric Detection: The eluent from the chromatographic column is introduced into a mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common technique for ionizing ceftriaxone and its impurities.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Fragmentation (MS/MS): For structural elucidation, precursor ions of interest are selected and fragmented to produce a characteristic fragmentation pattern, which helps in identifying the structure of the impurity.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. The table below presents example data from such a study.

Stress ConditionDuration% Degradation of CeftriaxoneMajor Degradation Products Formed
Acid Hydrolysis (0.1 N HCl) 1 hour11.0%Products of C-3 side chain cleavage
Alkaline Hydrolysis (0.1 N NaOH) 1 hour>80%β-lactam ring-opened products
Oxidative Degradation (3% H₂O₂) 1 hour7.95%Oxidized derivatives
Thermal Degradation (60 °C) 24 hours3.45%Various degradation products
Photolytic Degradation (UV light) 24 hoursSignificant degradationIsomers and other photoproducts

Note: The percentage of degradation can vary significantly depending on the specific conditions (temperature, concentration of stressing agent, etc.).

Conclusion

The initial characterization of ceftriaxone sodium salt impurities is a critical step in drug development and quality control. A thorough understanding of the potential impurities, their formation pathways, and robust analytical methods for their detection and quantification is paramount. This guide provides a foundational understanding of these aspects, emphasizing the use of chromatographic techniques such as RP-HPLC, GFC/HPSEC, and LC-MS. For regulatory compliance and to ensure patient safety, it is essential to implement validated, stability-indicating analytical methods for the routine monitoring of ceftriaxone sodium impurities.

References

A Deep Dive into the Theoretical Molecular Modeling of Ceftriaxone Sodium Salt Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, is a cornerstone in the treatment of a wide range of bacterial infections. Its efficacy stems from its ability to inhibit the synthesis of the bacterial cell wall. This technical guide delves into the theoretical molecular modeling of ceftriaxone, focusing on its interactions at the atomic level. By leveraging computational techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM), researchers can elucidate the intricate mechanisms of ceftriaxone's action, understand the basis of antibiotic resistance, and guide the development of novel therapeutic agents. This document provides a comprehensive overview of the quantitative data, experimental protocols, and logical frameworks central to the computational study of ceftriaxone sodium salt.

Quantitative Data Summary

The following tables summarize key quantitative data from various theoretical and experimental studies on ceftriaxone interactions. These metrics are crucial for comparing binding affinities, inhibitory activities, and the stability of ceftriaxone in complex with its biological targets.

Table 1: Binding Affinities of Ceftriaxone with Various Protein Targets

Target ProteinInteracting ChainsBinding Affinity (kcal/mol)Computational Method
SARS-CoV-2 Spike Protein Receptor-Binding Domain (S-RBD)--9.66Molecular Docking
SARS-CoV-2 Nucleocapsid Protein N-terminal Domain (N-NTD)A & D-11.56Molecular Docking
SARS-CoV-2 Nucleocapsid Protein C-terminal Domain (N-CTD)A & B-13.24Molecular Docking

Data sourced from a large-scale compound repurposing study aimed at identifying inhibitors for SARS-CoV-2 proteins.[1]

Table 2: In Vitro Inhibitory Activity of Ceftriaxone against GSK3β

ParameterWithout PreincubationWith 60 minutes Preincubation
IC50 Value 7.35 μM0.78 μM

These findings suggest that preincubation enhances the inhibitory activity of ceftriaxone against Glycogen Synthase Kinase 3 Beta (GSK3β), supporting the hypothesis of covalent bond formation as predicted by molecular dynamics simulations and covalent docking.[2][3][4][5]

Experimental Protocols: A Methodological Overview

The theoretical modeling of ceftriaxone interactions relies on a suite of sophisticated computational methods. These protocols simulate the behavior of molecules and their interactions, providing insights that are often difficult to obtain through traditional experimental techniques alone.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is widely used to predict the binding mode and affinity of a small molecule ligand, such as ceftriaxone, to a protein target.

A General Molecular Docking Protocol:

  • Preparation of the Protein Structure:

    • The three-dimensional crystal structure of the target protein (e.g., Penicillin-Binding Protein 2, PBP2) is obtained from a protein database like the Protein Data Bank (PDB).

    • Water molecules and any existing ligands are typically removed from the crystal structure.

    • Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned based on the physiological pH.

    • The protein structure is then energy minimized to relieve any steric clashes.

  • Preparation of the Ligand Structure:

    • The 3D structure of ceftriaxone is generated using a molecule builder and editor.

    • The ligand is assigned appropriate atom types and charges.

    • The structure is energy minimized to obtain a low-energy conformation.

  • Docking Simulation:

    • A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically search for the optimal binding pose of ceftriaxone within the active site of the target protein.[7]

    • The search algorithm explores various conformations of the ligand and its orientation within the binding pocket.

    • A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.

  • Analysis of Results:

    • The resulting docked poses are analyzed to identify the most favorable binding mode.

    • Key interactions, such as hydrogen bonds and hydrophobic interactions, between ceftriaxone and the protein are identified and visualized.[8]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules over time. These simulations provide detailed information about the conformational changes and stability of the ceftriaxone-protein complex.

A Typical MD Simulation Protocol:

  • System Setup:

    • The initial coordinates of the ceftriaxone-protein complex are often taken from the best-ranked pose obtained from molecular docking.

    • The complex is placed in a simulation box filled with explicit water molecules.

    • Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • The entire system is energy minimized to remove any bad contacts between atoms.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure. This allows the solvent molecules to relax around the solute.

  • Production Run:

    • The production MD simulation is run for a specific period (e.g., 100 ns). During this time, the positions, velocities, and energies of all atoms in the system are recorded at regular intervals.

  • Trajectory Analysis:

    • The resulting trajectory is analyzed to study various properties of the system, including:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.[8]

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between ceftriaxone and the protein.

      • Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To estimate the binding affinity more accurately than with docking alone.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations are a hybrid approach that combines the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). This method is particularly useful for studying chemical reactions, such as the acylation reaction between ceftriaxone and the catalytic serine residue in PBPs.

A General QM/MM Protocol:

  • System Partitioning:

    • The system is divided into two regions: a QM region and an MM region.

    • The QM region typically includes the atoms directly involved in the chemical reaction (e.g., the β-lactam ring of ceftriaxone and the side chain of the catalytic serine).

    • The rest of the system, including the remainder of the protein and the solvent, is treated with the less computationally expensive MM force field.

  • Simulation:

    • The interactions within the QM region are calculated using a QM method (e.g., Density Functional Theory - DFT).

    • The interactions within the MM region are calculated using a classical force field.

    • The interactions between the QM and MM regions are handled by a special coupling scheme.

    • QM/MM MD simulations can be performed to study the entire reaction pathway and calculate the energy barriers of the reaction steps.[9][10][11]

Visualizing Molecular Interactions and Processes

Diagrams are essential for visualizing complex biological processes and computational workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified design constraints.

Ceftriaxone's Mechanism of Action

Ceftriaxone's primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[12][13][14][15] It achieves this by targeting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[12][14]

Ceftriaxone_Mechanism cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall cluster_cytoplasm Cytoplasm Ceftriaxone Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Synthesis CellLysis Cell Lysis & Death Peptidoglycan->CellLysis Inhibition leads to Defective Cell Wall PBP->Peptidoglycan Catalyzes

Caption: Mechanism of action of ceftriaxone.

Computational Drug Design Workflow for Cephalosporins

The development and optimization of cephalosporin antibiotics like ceftriaxone can be significantly accelerated using computational drug design strategies.[6][16][17] This workflow integrates various in silico methods to identify and refine promising drug candidates.

Computational_Workflow Target Target Identification (e.g., PBP2) LeadGen Lead Generation & Ligand Library Design Target->LeadGen Docking Molecular Docking (Virtual Screening) LeadGen->Docking MDSim Molecular Dynamics Simulations Docking->MDSim Top Candidates QMMM QM/MM Simulations (Reaction Mechanism) MDSim->QMMM Stable Complexes Optimization Lead Optimization (Chemical Synthesis) MDSim->Optimization QMMM->Optimization InVitro In Vitro Testing (Biological Assays) Optimization->InVitro InVitro->Docking Feedback Loop

Caption: A typical computational drug design workflow.

Conclusion

Theoretical molecular modeling provides an indispensable toolkit for understanding the interactions of this compound at a molecular level. The quantitative data derived from these models, coupled with detailed computational protocols, offer profound insights into its mechanism of action and the structural determinants of its efficacy. Visualizations of these complex processes, as presented in this guide, further aid in the conceptualization and communication of these findings. As antibiotic resistance continues to be a global health challenge, the continued application and refinement of these computational approaches will be paramount in the ongoing effort to design and develop next-generation antimicrobial agents.

References

Methodological & Application

Application Notes and Protocols for Ceftriaxone Sodium Salt in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to ceftriaxone (B1232239) sodium salt. The methodologies are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Product Information

  • Antimicrobial Agent: Ceftriaxone Sodium Salt

  • Mechanism of Action: Ceftriaxone is a third-generation cephalosporin (B10832234) antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.

Quality Control

Prior to and concurrent with testing clinical isolates, it is imperative to perform quality control (QC) testing using well-characterized reference strains. This ensures the accuracy and reproducibility of the susceptibility test results. The acceptable QC ranges for ceftriaxone are provided in the tables below.

Table 1: CLSI Quality Control Ranges for Ceftriaxone (M100, 34th ed.)

Quality Control StrainATCC® No.MIC (µg/mL)Disk Diffusion (30 µg disk) Zone Diameter (mm)
Escherichia coli259220.03 - 0.1229 - 35
Escherichia coli352180.25 - 122 - 28
Haemophilus influenzae492470.008 - 0.0330 - 36
Neisseria gonorrhoeae492260.002 - 0.01638 - 48
Streptococcus pneumoniae496190.03 - 0.1230 - 36 (Oxacillin screen)

Table 2: EUCAST Quality Control Ranges for Ceftriaxone

Quality Control StrainATCC® No.MIC Target (µg/mL)MIC Range (µg/mL)Disk Diffusion (30 µg disk) Target (mm)Disk Diffusion (30 µg disk) Range (mm)
Escherichia coli259220.060.03-0.1253229-35
Haemophilus influenzae492470.0040.002-0.0083431-37
Streptococcus pneumoniae496190.060.03-0.12--

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the antimicrobial stock solution is critical for accurate susceptibility testing.

  • Weighing: Accurately weigh a sufficient amount of this compound powder.

  • Reconstitution: Reconstitute the powder with a suitable solvent to a high concentration (e.g., 1280 µg/mL). For ceftriaxone sodium, sterile distilled water is the recommended solvent.

  • Sterilization: The stock solution should be filter-sterilized through a 0.22 µm syringe filter.

  • Storage: Aliquot the sterile stock solution into sterile, tightly sealed vials and store at -60°C or below. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of ceftriaxone that inhibits the visible growth of a bacterium. The following protocol is based on CLSI document M07.[1][2][3][4][5][6]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Ceftriaxone stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the ceftriaxone stock solution in CAMHB to achieve the desired final concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 morphologically similar colonies grown on non-selective agar (B569324). Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of ceftriaxone at which there is no visible growth of the organism.

Agar Dilution Method (MIC Determination)

The agar dilution method is an alternative for determining the MIC. This protocol is also based on CLSI document M07.[1][2][3][4][5][6]

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Ceftriaxone stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare Agar Plates: Prepare a series of MHA plates each containing a specific concentration of ceftriaxone. This is done by adding the appropriate volume of ceftriaxone stock solution to molten and cooled MHA before pouring the plates.

  • Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.

  • Inoculation: Using an inoculum replicating device, spot-inoculate the standardized bacterial suspension onto the surface of the ceftriaxone-containing agar plates.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of ceftriaxone that completely inhibits bacterial growth, disregarding a single colony or a faint haze.

Disk Diffusion Method (Kirby-Bauer)

This qualitative method assesses the susceptibility of a bacterial isolate to ceftriaxone by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Ceftriaxone disks (30 µg)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension as described previously.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly over the entire surface of an MHA plate to obtain confluent growth.

  • Disk Application: Aseptically apply a 30 µg ceftriaxone disk to the surface of the inoculated agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results based on the established breakpoints.

Interpretive Criteria

The susceptibility of a bacterial isolate to ceftriaxone is categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on the MIC value or the zone of inhibition diameter. The following tables provide the 2024 breakpoints from CLSI and EUCAST.[7][8][9][10]

Table 3: CLSI Interpretive Breakpoints for Ceftriaxone (M100, 34th ed.) [7][10]

OrganismMIC (µg/mL)Disk Diffusion (mm)
S I
Enterobacterales≤12
Salmonella and Shigella spp.≤12
Haemophilus influenzae≤2-
Neisseria gonorrhoeae≤0.25-
Streptococcus pneumoniae (Meningitis)≤0.51
Streptococcus pneumoniae (Non-Meningitis)≤12
Viridans group streptococci≤12

Table 4: EUCAST Interpretive Breakpoints for Ceftriaxone (v. 14.0, 2024) [8][9][11]

OrganismMIC (µg/mL)Disk Diffusion (mm)
S R
Enterobacterales≤1>2
Haemophilus influenzae≤0.125>0.125
Neisseria gonorrhoeae≤0.125>0.125
Streptococcus pneumoniae≤0.5>2
Viridans group streptococci≤0.5>0.5

Visualized Workflows

The following diagrams illustrate the key experimental workflows for ceftriaxone susceptibility testing.

Broth_Microdilution_Workflow Broth Microdilution Workflow prep_stock Prepare Ceftriaxone Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate with CAMHB prep_stock->serial_dilution inoculate Inoculate Microtiter Plate (Final conc. ~5x10^5 CFU/mL) serial_dilution->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Results (S, I, R) based on Breakpoints read_mic->interpret Agar_Dilution_Workflow Agar Dilution Workflow prep_stock Prepare Ceftriaxone Stock Solution prep_agar Prepare MHA Plates with Varying Ceftriaxone Concentrations prep_stock->prep_agar spot_inoculate Spot Inoculate Plates with Bacterial Suspension prep_agar->spot_inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->spot_inoculate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate read_mic Read MIC (Lowest concentration inhibiting growth) incubate->read_mic interpret Interpret Results (S, I, R) based on Breakpoints read_mic->interpret Disk_Diffusion_Workflow Disk Diffusion Workflow prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum streak_plate Streak MHA Plate for Confluent Growth prep_inoculum->streak_plate apply_disk Apply 30 µg Ceftriaxone Disk streak_plate->apply_disk incubate Incubate at 35°C for 16-24 hours apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter (mm) incubate->measure_zone interpret Interpret Results (S, I, R) based on Breakpoints measure_zone->interpret Result_Interpretation_Logic Result Interpretation Logic start Obtain MIC or Zone Diameter compare Compare with Breakpoint Tables (CLSI/EUCAST) start->compare susceptible Susceptible (S) compare->susceptible Value ≤ S breakpoint intermediate Intermediate (I) compare->intermediate S < Value < R breakpoint resistant Resistant (R) compare->resistant Value ≥ R breakpoint

References

Preparation of Ceftriaxone Sodium Salt Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone (B1232239) is a third-generation cephalosporin (B10832234) antibiotic belonging to the beta-lactam class.[1][2][3] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[1][4][5][6] Beyond its well-established antibacterial properties, recent research has unveiled novel applications for ceftriaxone in areas such as neuroprotection and oncology. These studies have demonstrated that ceftriaxone can modulate apoptosis pathways, reduce oxidative stress, and inhibit cancer cell growth through mechanisms including the upregulation of the glutamate (B1630785) transporter GLT1 and inhibition of Aurora B kinase.[3][7]

Accurate and consistent preparation of ceftriaxone sodium salt stock solutions is critical for obtaining reliable and reproducible results in cell culture experiments. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound solutions in a research setting.

Data Presentation

Solubility of this compound
SolventSolubilitySource
WaterReadily Soluble[8]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[9]
Dimethyl Sulfoxide (DMSO)~1 mg/mL to 100 mg/mL[10][11]
MethanolSparingly Soluble[8]
EthanolVery Slightly Soluble / Insoluble[8][11]

Note: The solubility of this compound in DMSO can vary. It is recommended to use fresh, high-quality DMSO and to test the desired concentration beforehand.

Stability of this compound Solutions
SolventConcentrationStorage TemperatureStabilitySource
Sterile Water100 mg/mL25°C (Room Temperature)3 days[8]
Sterile Water100 mg/mL4°C10 days[8]
Sterile Water250 mg/mL, 350 mg/mL25°C (Room Temperature)24 hours[12]
Sterile Water250 mg/mL, 350 mg/mL4°C3 days[12]
Dextrose 5%100 mg/mL25°C (Room Temperature)3 days[8]
Dextrose 5%100 mg/mL4°C10 days[8]
Aqueous Buffers (e.g., PBS)Not specifiedNot specifiedNot recommended for more than one day[9]
DMSONot specified-20°C1 month to 6 months[3][10][11]
DMSONot specified-80°C1 year[3][10][11]

Experimental Protocols

Protocol 1: Preparation of Aqueous this compound Stock Solution (e.g., 10 mg/mL in PBS)

This protocol is suitable for short-term experiments where an aqueous, organic solvent-free solution is required.

Materials:

  • This compound (powder form)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile-filtered pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain sterility.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the desired volume of sterile PBS (e.g., 10 mL).

  • Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and range from light yellow to amber in color.

  • Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For immediate use, the solution can be stored at 4°C for up to 24 hours.[9]

Protocol 2: Preparation of DMSO Stock Solution of this compound (e.g., 100 mg/mL)

This protocol is recommended for long-term storage and for experiments where a high concentration stock is needed.

Materials:

  • This compound (powder form)

  • High-quality, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile conical tubes or vials

  • Sterile-filtered pipette tips

  • Vortex mixer

Procedure:

  • Aseptic Technique: Work in a sterile environment to prevent contamination.

  • Weighing: Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of the powder.

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder.

  • Mixing: Vortex thoroughly until the powder is fully dissolved. Gentle warming may be required to aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Dispense the stock solution into small, sterile, single-use aliquots. Store the aliquots tightly sealed at -20°C for up to 6 months or at -80°C for up to one year.[3] Protect from light.[13][14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

G Mechanism of Action of Ceftriaxone cluster_0 Antibacterial Action cluster_1 Neuroprotective Effects cluster_2 Anticancer Effects Ceftriaxone Ceftriaxone PBPs Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBPs Inhibits CellWall Bacterial Cell Wall Synthesis PBPs->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to Ceftriaxone_Neuro Ceftriaxone GLT1 Glutamate Transporter 1 (GLT1) Expression Ceftriaxone_Neuro->GLT1 Upregulates Glutamate Extracellular Glutamate GLT1->Glutamate Increases uptake of Neuroprotection Neuroprotection Glutamate->Neuroprotection Reduced levels lead to Ceftriaxone_Cancer Ceftriaxone AuroraB Aurora B Kinase Ceftriaxone_Cancer->AuroraB Inhibits CellGrowth Unanchored Cell Growth AuroraB->CellGrowth Promotes Apoptosis Apoptosis CellGrowth->Apoptosis Inhibition leads to

Caption: Overview of Ceftriaxone's molecular mechanisms.

G Experimental Workflow for Stock Solution Preparation Start Start Weigh Weigh Ceftriaxone Sodium Salt Powder Start->Weigh ChooseSolvent Choose Solvent Weigh->ChooseSolvent DissolvePBS Dissolve in Sterile PBS ChooseSolvent->DissolvePBS Aqueous DissolveDMSO Dissolve in Sterile DMSO ChooseSolvent->DissolveDMSO Organic Vortex Vortex to Dissolve DissolvePBS->Vortex DissolveDMSO->Vortex Filter Sterile Filter (0.22 µm) (for aqueous solutions) Vortex->Filter If aqueous Aliquot Aliquot into single-use tubes Vortex->Aliquot If DMSO Filter->Aliquot Store Store Appropriately (-20°C or -80°C) Aliquot->Store End End Store->End

Caption: Workflow for preparing ceftriaxone stock solutions.

References

Application Notes and Protocols for Ceftriaxone Sodium Salt in Animal Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftriaxone (B1232239) is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is widely used in clinical practice to treat a variety of serious infections. In preclinical drug development, animal models of bacterial infection are indispensable for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of antimicrobial agents like ceftriaxone. These notes provide a summary of quantitative data and detailed experimental protocols for the use of ceftriaxone sodium salt in various established animal models.

Efficacy of Ceftriaxone in Animal Models

The in vivo efficacy of ceftriaxone has been demonstrated in numerous animal models of infection. Key quantitative outcomes from these studies, including bacterial load reduction and survival rates, are summarized below.

Table 1: Efficacy of Ceftriaxone in Murine Pneumonia Models
Animal ModelBacterial StrainCeftriaxone RegimenKey Outcomes
Murine PneumoniaStreptococcus pneumoniae (MIC: 1 mg/L)Human-simulated 2 g once-daily-5.14 ± 0.19 Δlog₁₀ CFU/lungs at 24h[1]
Murine PneumoniaStreptococcus pneumoniae (MIC: 2 mg/L)Human-simulated 2 g once-daily-3.41 ± 0.31 Δlog₁₀ CFU/lungs at 24h[1]
Murine PneumoniaStreptococcus pneumoniae (MIC: 4 mg/L)Human-simulated 2 g once-daily-0.33 ± 0.18 Δlog₁₀ CFU/lungs at 24h[1]
Murine PneumoniaStreptococcus pneumoniae (MIC: 1 mg/L)Human-simulated 1 g twice-daily-3.47 ± 0.17 Δlog₁₀ CFU/lungs at 24h[1]
Murine PneumoniaStreptococcus pneumoniae (MIC: 2 mg/L)Human-simulated 1 g twice-daily-2.71 ± 0.37 Δlog₁₀ CFU/lungs at 24h[1]
Murine PneumoniaStreptococcus pneumoniae (MIC: 4 mg/L)Human-simulated 1 g twice-daily-0.42 ± 0.37 Δlog₁₀ CFU/lungs at 24h[1]
Leukopenic-Mouse PneumoniaPenicillin-resistant S. pneumoniae (MIC: 0.5 µg/ml)50 mg/kg every 12hNot specified
Leukopenic-Mouse PneumoniaCephalosporin-resistant S. pneumoniae (MIC: 4 and 8 µg/ml)100 or 200 mg/kg every 12h>80% cumulative survival rate[2]
Rat PneumoniaStreptococcus pneumoniae100 mg/kg once-daily100% survival[3]
Table 2: Efficacy of Ceftriaxone in Other Infection Models
Animal ModelInfection TypeBacterial StrainCeftriaxone RegimenKey Outcomes
Rabbit MeningitisMeningitisPenicillin- and Cephalosporin-Resistant S. pneumoniaeCeftriaxone + RifampicinNo bacterial growth in CSF after 2h of therapy[4]
Rabbit MeningitisMeningitisPenicillin- and Cephalosporin-Resistant S. pneumoniaeCeftriaxone + Vancomycin (B549263)No bacterial growth in CSF after 2h of therapy[4]
Murine Subcutaneous AbscessSubcutaneous InfectionEscherichia coliNot specifiedImpressive activity against E. coli[5]
Murine Subcutaneous AbscessSubcutaneous InfectionBacteroides fragilisNot specifiedPoor in vivo activity against B. fragilis[5]
Horse PeritonitisSeptic PeritonitisMixed flora25 mg/kg daily (intraperitoneal)77% mean success rate[6]

Pharmacokinetics of Ceftriaxone in Animal Models

Understanding the pharmacokinetic profile of ceftriaxone in different species is crucial for designing effective dosing regimens in preclinical studies.

Table 3: Pharmacokinetic Parameters of Ceftriaxone in Various Animal Models
Animal ModelDose and RouteCmax (µg/mL)t½ (h)AUC (µg·h/mL)Reference
Healthy Dogs50 mg/kg IV-0.88-[7]
Healthy Dogs50 mg/kg IM115.10 ± 16.961.17-[7]
Healthy Dogs50 mg/kg SC69.28 ± 14.551.73-[7]
Healthy DogsNot specified-0.83-[8][9]
Infected Mice (Pneumonia)20 mg/kgSimilar to uninfected~2x greater than healthy~2x greater than healthy[10]
Septic Rats (CLP model)100 mg/kg IP132.48--
Sham-operated Rats100 mg/kg IP120.29--
Horses25 mg/kg IP--Peritoneal fluid concentrations >1 µg/mL for 24h[11]
Horses25 mg/kg IV--Peritoneal fluid concentrations >1 µg/mL for 12h[11]

Experimental Protocols

Protocol 1: Murine Model of Streptococcus pneumoniae Pneumonia

This protocol describes the induction of pneumonia in mice to evaluate the efficacy of ceftriaxone.

  • Animal Husbandry: Use specific-pathogen-free mice (e.g., ICR strain), aged 6-8 weeks. House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Induction of Leukopenia (Optional): To create an immunocompromised model, administer cyclophosphamide (B585) intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).

  • Bacterial Preparation: Culture S. pneumoniae on trypticase soy agar (B569324) with 5% sheep blood. Inoculate colonies into a suitable broth (e.g., brain heart infusion broth) and grow to mid-log phase. Wash the bacterial suspension with sterile saline and dilute to the desired concentration (e.g., 10⁷ CFU/mL).

  • Infection: Anesthetize mice (e.g., with isoflurane). Intranasally inoculate a 50 µL bacterial suspension into the nares.

  • Ceftriaxone Administration: At a predetermined time post-infection (e.g., 18 hours), administer this compound dissolved in sterile saline via the desired route (e.g., subcutaneous or intraperitoneal injection). Dosages can be adjusted to simulate human pharmacokinetic profiles[1].

  • Outcome Assessment:

    • Survival: Monitor animals daily for a specified period (e.g., 14 days) and record survival rates[10].

    • Bacterial Load: At selected time points (e.g., 24 hours post-treatment), euthanize a subset of animals. Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates to determine the number of colony-forming units (CFU) per lung[1].

Protocol 2: Rabbit Model of Experimental Pneumococcal Meningitis

This protocol is designed for studying the efficacy of ceftriaxone in treating central nervous system infections.

  • Animal Husbandry: Use New Zealand White rabbits (2-2.5 kg). House them individually with access to food and water.

  • Induction of Meningitis: Anesthetize the rabbits. Create a meningitis model by direct intracisternal inoculation of a logarithmic-phase culture of S. pneumoniae (e.g., 10⁵ CFU in 0.5 mL of saline)[4].

  • Confirmation of Infection: At a set time after inoculation (e.g., 18 hours), collect cerebrospinal fluid (CSF) to confirm the presence of meningitis (e.g., by bacterial culture and white blood cell count).

  • Ceftriaxone Administration: Initiate treatment by administering ceftriaxone intravenously. The regimen can be a monotherapy or a combination therapy (e.g., ceftriaxone plus vancomycin or rifampicin)[4].

  • Outcome Assessment:

    • CSF Sterilization: Collect CSF samples at various time points after initiating therapy (e.g., 2, 12, 14, and 24 hours)[4]. Perform quantitative cultures to determine the rate of bacterial clearance.

    • Pharmacokinetics: Measure ceftriaxone concentrations in paired CSF and serum samples to assess its penetration into the central nervous system.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of ceftriaxone and a typical experimental workflow for its evaluation in an animal model.

cluster_moa Mechanism of Action Ceftriaxone Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBP Binds to Transpeptidation Transpeptidation Blocked Ceftriaxone->Transpeptidation Inhibits PBP->Transpeptidation CellWall Peptidoglycan Cell Wall Synthesis Disrupted Transpeptidation->CellWall Lysis Bacterial Cell Lysis and Death CellWall->Lysis

Caption: Mechanism of action of ceftriaxone leading to bacterial cell death.

start Start acclimatization Animal Acclimatization start->acclimatization infection Induce Bacterial Infection acclimatization->infection treatment Administer Ceftriaxone or Control infection->treatment monitoring Monitor Survival and Clinical Signs treatment->monitoring sampling Collect Samples (Blood, Tissue, CSF) monitoring->sampling analysis Analyze Outcomes (CFU Counts, PK/PD) sampling->analysis end End analysis->end

Caption: General experimental workflow for evaluating ceftriaxone efficacy.

cluster_pkpd Pharmacokinetic/Pharmacodynamic Relationship Dose Ceftriaxone Dose (mg/kg) PK Pharmacokinetics (Drug Concentration in Plasma/Tissue) Dose->PK PD_Index PD Index (%T > MIC) PK->PD_Index Efficacy Bacterial Eradication (Efficacy) PD_Index->Efficacy Predicts MIC Minimum Inhibitory Concentration (MIC) MIC->PD_Index

Caption: Relationship between ceftriaxone PK/PD parameters and efficacy.

References

Determining the Minimum Inhibitory Concentration (MIC) of Ceftriaxone Sodium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone (B1232239) sodium is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing (AST). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This value is critical for understanding the efficacy of an antibiotic, monitoring the emergence of resistance, and guiding therapeutic choices.

These application notes provide detailed protocols for determining the MIC of ceftriaxone sodium using the internationally recognized broth microdilution and agar (B569324) dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation: Ceftriaxone MIC Breakpoints

Clinical breakpoints are used to categorize a bacterial isolate as susceptible, intermediate, or resistant to an antibiotic. These breakpoints are established by regulatory bodies like CLSI and EUCAST and are based on MIC distributions, pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical outcomes. The following tables summarize the clinical MIC breakpoints for ceftriaxone against various organisms according to CLSI and EUCAST guidelines. It is important to note that breakpoints can be updated, so users should always refer to the latest versions of the respective documents.[2][3][4][5][6]

Table 1: CLSI MIC Breakpoints for Ceftriaxone

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Enterobacteriaceae≤1 µg/mL2 µg/mL≥4 µg/mL
Streptococcus pneumoniae (non-meningitis)≤1 µg/mL2 µg/mL≥4 µg/mL
Streptococcus pneumoniae (meningitis)≤0.5 µg/mL1 µg/mL≥2 µg/mL
Haemophilus influenzae≤2 µg/mL--
Neisseria gonorrhoeae≤0.25 µg/mL--

Source: CLSI M100 series. Breakpoints are subject to change.[2][7]

Table 2: EUCAST MIC Breakpoints for Ceftriaxone

OrganismSusceptible (S)Resistant (R)
Enterobacterales≤1 µg/mL>2 µg/mL
Streptococcus pneumoniae≤0.5 µg/mL>2 µg/mL
Haemophilus influenzae≤0.125 µg/mL>0.125 µg/mL
Neisseria gonorrhoeae≤0.125 µg/mL>0.125 µg/mL
Moraxella catarrhalis≤0.5 µg/mL>1 µg/mL

Source: EUCAST Breakpoint Tables. The intermediate category is defined as MIC values between the S and R breakpoints. Breakpoints are subject to change.[4][6][8][9][10]

Experimental Protocols

The following are detailed protocols for determining the MIC of ceftriaxone sodium. Adherence to standardized procedures is crucial for accurate and reproducible results.

Protocol 1: Broth Microdilution Method

This method involves preparing two-fold serial dilutions of ceftriaxone sodium in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Materials:

  • Ceftriaxone sodium powder (with known potency)

  • Sterile solvent for stock solution (e.g., sterile distilled water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms, supplemented media such as CAMHB with lysed horse blood (MH-F broth) may be required.[11][12]

  • 96-well microtiter plates

  • Sterile tubes and pipettes

  • Bacterial culture of the test organism

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Streptococcus pneumoniae ATCC 49619).[13]

Procedure:

  • Preparation of Ceftriaxone Stock Solution:

    • Calculate the amount of ceftriaxone sodium powder needed to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL), accounting for the potency of the powder. The formula is: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg).

    • Dissolve the calculated weight of ceftriaxone sodium in the appropriate sterile solvent.

    • Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.

  • Preparation of Ceftriaxone Dilutions in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into each well of a 96-well plate.

    • Add 100 µL of the ceftriaxone stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the antibiotic.

    • This will result in wells with decreasing concentrations of ceftriaxone. One row should be a growth control (no antibiotic) and another a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration in each well of approximately 5 x 10⁵ CFU/mL.

  • Inoculation of Microtiter Plate:

    • Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air. Incubation times may vary for fastidious organisms.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of ceftriaxone that completely inhibits visible growth.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

    • The MIC of the QC strains should fall within the acceptable ranges defined by CLSI or EUCAST.

Protocol 2: Agar Dilution Method

In this method, varying concentrations of ceftriaxone sodium are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates.

Materials:

  • Ceftriaxone sodium powder

  • Sterile solvent for stock solution

  • Mueller-Hinton Agar (MHA)

  • For fastidious organisms, supplemented agar such as MHA with 5% defibrinated sheep blood may be required.

  • Sterile petri dishes

  • Sterile tubes and pipettes

  • Bacterial culture of the test organism

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35 ± 2 °C)

  • Quality control (QC) strains

Procedure:

  • Preparation of Ceftriaxone Stock Solution:

    • Prepare a concentrated stock solution of ceftriaxone as described in the broth microdilution protocol.

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a series of sterile tubes, each containing a specific volume of molten MHA kept at 45-50 °C.

    • Add a calculated volume of the ceftriaxone stock solution or a dilution thereof to each tube of molten agar to achieve the desired final concentrations (e.g., a 1:10 dilution of antibiotic solution into agar).

    • Mix the contents of each tube thoroughly and pour into sterile petri dishes. Allow the agar to solidify completely.

    • Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation of Agar Plates:

    • Using a multipoint replicator or a calibrated loop, spot the standardized inoculum onto the surface of each agar plate, starting with the control plate and then progressing from the lowest to the highest antibiotic concentration.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of ceftriaxone that completely inhibits the growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.

    • The growth control plate should show confluent growth.

    • The MIC of the QC strains should be within the established limits.

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_prep Prepare Ceftriaxone Stock Solution serial_dilution Perform Serial Dilutions of Ceftriaxone in 96-Well Plate stock_prep->serial_dilution inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation read_results Read for Visible Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_prep Prepare Ceftriaxone Stock Solution agar_plates Prepare Agar Plates with Serial Dilutions of Ceftriaxone stock_prep->agar_plates inoculation Spot Inoculate Agar Plates agar_plates->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate Plates (35°C, 16-20h) inoculation->incubation read_results Read for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

References

Application Notes and Protocols for Ceftriaxone Sodium Salt Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for ceftriaxone (B1232239) sodium salt in preclinical research, with a focus on pharmacokinetic profiles, toxicity, and neuroprotective effects. Detailed protocols for common experimental procedures are also included to facilitate study design and execution.

Administration Routes and Pharmacokinetics

Ceftriaxone is a third-generation cephalosporin (B10832234) antibiotic that is sparingly soluble in methanol, very slightly soluble in ethanol, and readily soluble in water, with the pH of a 1% aqueous solution being approximately 6.7.[1] It is widely used for its potent activity against both gram-positive and gram-negative bacteria.[2][3] In preclinical studies, ceftriaxone has been administered via several routes, each with distinct pharmacokinetic characteristics. The choice of administration route is critical and depends on the specific objectives of the study, such as modeling clinical use, assessing toxicity, or investigating specific therapeutic effects.

Intravenous (IV) Administration

Intravenous administration is a common route in preclinical studies for ensuring immediate and complete bioavailability. It is often used as a reference for calculating the absolute bioavailability of other administration routes.[4][5]

Table 1: Pharmacokinetic Parameters of Intravenous Ceftriaxone in Various Animal Models

Animal ModelDose (mg/kg)t½ (h)Vd (L/kg)Cl (L/h·kg)Reference
Dogs500.880.2170.00361[4]
Cats251.730.570.37[6]
Calves101.580.440.189[7]
Horses25---[8]

t½: Half-life; Vd: Volume of distribution; Cl: Clearance. Values are presented as mean where available.

Intramuscular (IM) Administration

Intramuscular injection is a clinically relevant route that provides rapid absorption and high bioavailability.[1][4] Complete absorption is typically observed following IM administration, with peak plasma concentrations occurring between 2 and 3 hours post-dose.[9]

Table 2: Pharmacokinetic Parameters of Intramuscular Ceftriaxone in Various Animal Models

Animal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)t½ (h)Bioavailability (%)Reference
Dogs50115.100.541.17102[4]
Cats2554.400.33-85.72[6]
Pigs (Mizo local)2025.920.5--[10]
Calves1015.340.255.0247.0[7]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Half-life.

Subcutaneous (SC) Administration

Subcutaneous administration offers a convenient method for sustained drug delivery. However, it can be associated with local injection site trauma and reversible anemia, especially in long-term studies.[11][12]

Table 3: Pharmacokinetic Parameters of Subcutaneous Ceftriaxone in Various Animal Models

Animal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)t½ (h)Bioavailability (%)Reference
Dogs5069.281.291.73106[4]
Cats2542.351.27-118.28[6]
Rats (Sprague-Dawley)up to 2000/day--1-1.5-[11][12]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Half-life.

Intraperitoneal (IP) Administration

Intraperitoneal injection is frequently used in rodent studies for systemic drug delivery. Studies in rats have shown that ceftriaxone's clearance can vary depending on the time of day it is administered.[2] In larger animals like horses, IP administration can achieve high and sustained concentrations in the peritoneal fluid, making it a viable option for treating peritonitis.[8][13][14]

Table 4: Pharmacokinetic Parameters of Intraperitoneal Ceftriaxone in Various Animal Models

Animal ModelDose (mg/kg)Key FindingsReference
Rats (Sprague-Dawley)100Daily variations in clearance, with the highest values during the dark phase.[2]
Horses25Higher and longer-lasting peritoneal fluid concentrations compared to IV administration.[8][13]
Oral and Rectal Administration

Oral delivery of ceftriaxone is challenging due to its low membrane permeability, leading to poor bioavailability (less than 1%).[5][15] Research has focused on developing novel formulations to enhance oral absorption, such as using bile acid-based carriers which have shown to improve bioavailability up to 55% in rats.[5] Similarly, rectal administration with absorption enhancers has been explored as a potential non-invasive alternative.[16]

Neuroprotective Effects of Ceftriaxone

Ceftriaxone has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders, including amyotrophic lateral sclerosis (ALS), ischemic stroke, Huntington's disease, and traumatic brain injury.[17][18][19][20] A primary mechanism underlying these effects is the upregulation of the glutamate (B1630785) transporter-1 (GLT-1), which helps to reduce glutamate-mediated excitotoxicity.[18][21]

G CEF Ceftriaxone GLT1 Upregulation of Glutamate Transporter-1 (GLT-1) CEF->GLT1 Glutamate Decreased Synaptic Glutamate GLT1->Glutamate Excitotoxicity Reduced Glutamate Excitotoxicity Glutamate->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection

Ceftriaxone's neuroprotective signaling pathway.

Preclinical Toxicity Studies

Long-term administration of ceftriaxone has been found to be generally safe and well-tolerated in rodent models.[11] A 6-month study in Sprague-Dawley rats with subcutaneous administration of up to 2 g/kg/day showed no significant differences in body weight or food consumption between treated and control groups.[11][12] The no-observed-adverse-effect level (NOAEL) was determined to be 0.5 g/kg/day in both male and female rats.[11][12][17]

Experimental Protocols

Pharmacokinetic Study Protocol

This protocol outlines a typical crossover design for assessing the pharmacokinetics of ceftriaxone via different administration routes.

G cluster_0 Phase 1 cluster_1 Washout Period cluster_2 Phase 2 cluster_3 Phase 3 A1 Group A: IV Admin W Washout A1->W B1 Group B: IM Admin B1->W C1 Group C: SC Admin C1->W A2 Group A: IM Admin W->A2 B2 Group B: SC Admin W->B2 C2 Group C: IV Admin W->C2 A3 Group A: SC Admin W->A3 B3 Group B: IV Admin W->B3 C3 Group C: IM Admin W->C3 A2->W B2->W C2->W

Crossover design for pharmacokinetic studies.

Protocol Steps:

  • Animal Model: Select a suitable animal model (e.g., dogs, rats) and divide them into groups for the crossover design.[4]

  • Drug Preparation: Prepare ceftriaxone sodium salt solution in a sterile vehicle (e.g., saline).

  • Administration: Administer a single dose of ceftriaxone via the designated route (IV, IM, or SC).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify ceftriaxone concentrations in plasma using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[10]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC, Vd, Cl, and bioavailability) using appropriate software.

  • Washout Period: Implement a washout period between each phase of the crossover design to ensure complete drug elimination.

  • Crossover: Rotate the administration routes among the groups in subsequent phases.

Long-Term Toxicity Study Protocol

This protocol describes a 6-month toxicity study in rodents to assess the safety of long-term ceftriaxone administration.[11][17]

Protocol Steps:

  • Animal Model: Use a rodent model such as Sprague-Dawley rats.

  • Dose Groups: Establish multiple dose groups (e.g., 0.25, 0.5, 1 g/kg/day) and a control group receiving the vehicle.[17]

  • Administration: Administer ceftriaxone daily via the chosen route (e.g., subcutaneous) for 6 months.

  • Monitoring:

    • Clinical Observations: Conduct daily checks for any overt signs of toxicity.

    • Body Weight and Food Consumption: Measure weekly.

    • Hematology and Clinical Chemistry: Perform monthly blood analysis.

    • Urinalysis: Conduct monthly.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals.

  • Histopathology: Collect and preserve major organs for histopathological examination.

  • Data Analysis: Analyze all collected data for statistically significant differences between the treated and control groups to determine the NOAEL.

Neuroprotection Study Protocol (Traumatic Brain Injury Model)

This protocol details an experiment to evaluate the neuroprotective effects of ceftriaxone in a rat model of traumatic brain injury (TBI).[19]

G Start TBI Induction (Lateral Cortical Impact) Treatment Ceftriaxone Administration (200 mg/kg, IV, immediately post-injury) Start->Treatment Assessment Post-Injury Assessment Treatment->Assessment Cognitive Cognitive Function (Y-maze test) Assessment->Cognitive Edema Cerebral Edema Evaluation Assessment->Edema Cytokines Inflammatory Cytokine Measurement (ELISA) Assessment->Cytokines GLT1 GLT-1 Expression (Western Blot) Assessment->GLT1 Outcome Evaluation of Neuroprotective Effect Cognitive->Outcome Edema->Outcome Cytokines->Outcome GLT1->Outcome

Workflow for a TBI neuroprotection study.

Protocol Steps:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • TBI Induction: Induce a lateral cortical impact injury.

  • Group Allocation: Randomly divide the animals into sham, trauma (vehicle), and trauma + ceftriaxone treatment groups.

  • Drug Administration: Immediately after injury, administer ceftriaxone (e.g., 200 mg/kg, IV) to the treatment group.[19]

  • Cognitive Assessment: Evaluate cognitive function using behavioral tests like the Y-maze at specific time points post-injury.

  • Cerebral Edema Measurement: Quantify brain edema at a designated time point (e.g., 24 hours post-injury).

  • Biochemical Analysis:

    • Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in brain tissue using ELISA.

    • Assess the expression of GLT-1 protein via Western blot analysis.

  • Data Analysis: Compare the outcomes between the different groups to determine the neuroprotective efficacy of ceftriaxone.

References

Ceftriaxone Sodium Salt: A Versatile Tool for Neurobiological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, has emerged as a powerful tool compound in neurobiology due to its well-documented neuroprotective effects.[1][2][3] Primarily known for its ability to upregulate the glutamate (B1630785) transporter-1 (GLT-1), ceftriaxone effectively reduces glutamate-mediated excitotoxicity, a key pathological mechanism in a wide range of neurological disorders.[4][5][6] These application notes provide a comprehensive overview of ceftriaxone's use in preclinical research, including its mechanism of action, and detailed protocols for its application in both in vivo and in vitro models.

Mechanism of Action

Ceftriaxone's primary neuroprotective mechanism involves the increased expression and function of the glial glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter-2 (EAAT2) in humans.[7][8] By enhancing GLT-1 expression, ceftriaxone increases the uptake of glutamate from the synaptic cleft, thereby preventing the excessive neuronal stimulation that leads to excitotoxicity and cell death.[6][7][9] Studies have shown that this upregulation is mediated, at least in part, through the activation of the nuclear factor-kappaB (NF-κB) signaling pathway.[7] Beyond its effects on glutamate homeostasis, ceftriaxone has also been shown to exhibit anti-inflammatory properties, reduce oxidative stress, and modulate the expression of proteins involved in neurodegeneration.[2][10][11]

Applications in Neurobiology

Ceftriaxone has demonstrated therapeutic potential in a variety of preclinical models of neurological and psychiatric disorders. Its ability to mitigate excitotoxicity makes it a valuable tool for studying diseases characterized by glutamate dysregulation.[4][5]

Key Research Areas:

  • Ischemic Stroke: Pre- and post-treatment with ceftriaxone has been shown to reduce infarct volume and protect neurons from delayed cell death in animal models of global and focal brain ischemia.[1][2]

  • Neurodegenerative Diseases:

    • Amyotrophic Lateral Sclerosis (ALS): In the G93A SOD1 mouse model of ALS, ceftriaxone treatment has been shown to increase survival, preserve muscle strength, and upregulate GLT-1 in the spinal cord.[12]

    • Parkinson's Disease (PD): Ceftriaxone can protect dopaminergic neurons and improve motor and cognitive deficits in animal models of PD.[12][13][14][15]

    • Huntington's Disease (HD): Studies have shown that ceftriaxone can reduce HD-associated behaviors and restore GLT-1 expression in mouse models.[4]

    • Alzheimer's Disease (AD): Ceftriaxone has been found to upregulate GLT-1, preserve synaptic proteins, and reduce tau protein levels in animal models of AD.[2][11]

  • Traumatic Brain Injury (TBI): Ceftriaxone treatment can attenuate cerebral edema, improve cognitive function, and up-regulate GLT-1 expression following TBI in rats.[16][17]

  • Seizure Disorders: By upregulating GLT-1 expression, ceftriaxone can reduce the duration and frequency of seizures in animal models.[4][12]

  • Substance Use Disorders: Ceftriaxone has shown promise in preclinical models of substance abuse by modulating glutamate homeostasis in brain regions associated with addiction.[4]

Quantitative Data Summary

The following tables summarize typical dosages and experimental parameters for the use of ceftriaxone sodium salt in neurobiological research.

Table 1: In Vivo Ceftriaxone Administration in Rodent Models

Disease ModelSpeciesDose (mg/kg/day)Route of AdministrationTreatment DurationKey Findings
Parkinson's DiseaseRat100 - 200Intraperitoneal (IP)14 daysImproved cognitive deficits.[12][14]
Huntington's DiseaseMouse200IP5 daysReduced HD-associated behaviors, increased GLT-1 expression.[4]
Amyotrophic Lateral Sclerosis (SOD1)Mouse200IP4-6 weeksIncreased survival by 10 days, preserved muscle strength.[12]
Global Brain IschemiaRat50, 100, 200IP5 days (pre-treatment)Dose-dependent prevention of delayed neuronal death.[12]
Traumatic Brain InjuryRat200Intravenous (IV)Single dose post-injuryAttenuated cerebral edema and cognitive deficits.[16]
SeizureRat200IP7 daysIncreased GLT-1 expression, reduced seizure duration.[4]

Table 2: In Vitro Ceftriaxone Application

Cell TypeConcentrationIncubation TimeKey Findings
Primary Human Fetal AstrocytesNot SpecifiedNot SpecifiedElevated EAAT2 transcription via NF-κB pathway.[7]
Organotypic Hippocampal SlicesNot SpecifiedNot SpecifiedPrevented glutamate transporter decrease and improved cell viability after intermittent hypoxia and excitotoxicity.[18][19]
Planarian (Dugesia dorotocephala)3, 5, 10, 25 mMNot SpecifiedReduced cocaine-induced seizure-like activity.[4]

Experimental Protocols

In Vivo Administration of Ceftriaxone in a Rat Model of Parkinson's Disease

This protocol is based on methodologies used to investigate the neuroprotective effects of ceftriaxone in the MPTP-induced rat model of Parkinson's disease.[14][15]

Materials:

  • This compound (sterile)

  • Sterile 0.9% saline

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Male Wistar rats (250-300g)

  • Standard animal housing and care facilities

  • Behavioral testing apparatus (e.g., T-maze, object recognition test chamber)

  • Histological and biochemical analysis equipment

Procedure:

  • Animal Model Induction: Induce Parkinson's-like pathology by stereotaxic injection of MPTP into the substantia nigra pars compacta.

  • Ceftriaxone Preparation: Dissolve this compound in sterile 0.9% saline to a final concentration for a 200 mg/kg dose.

  • Administration:

    • Preventative Paradigm: Begin daily intraperitoneal (IP) injections of ceftriaxone (200 mg/kg) or saline (vehicle control) 5 days prior to MPTP lesioning and continue for a total of 14 days.

    • Reversal Paradigm: Begin daily IP injections of ceftriaxone (200 mg/kg) or saline 3 days after MPTP lesioning and continue for a total of 14 days.

  • Behavioral Assessment:

    • Conduct a T-maze test on days 9-11 post-lesioning to assess working memory.

    • Perform an object recognition test on days 12-14 to evaluate recognition memory.

  • Histological and Biochemical Analysis: On day 15, perfuse the animals and collect brain tissue for immunohistochemical analysis of dopaminergic neuron survival (tyrosine hydroxylase staining) and GLT-1 expression in the striatum and hippocampus.

In Vitro Upregulation of GLT-1 in Primary Astrocytes

This protocol provides a general framework for studying the effect of ceftriaxone on GLT-1 expression in primary astrocyte cultures.

Materials:

  • Primary astrocyte cell culture

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin/Streptomycin

  • Phosphate-buffered saline (PBS)

  • Reagents for Western blotting or qPCR to measure GLT-1 expression

Procedure:

  • Cell Culture: Plate primary astrocytes at a desired density and maintain in standard culture conditions (37°C, 5% CO2).

  • Ceftriaxone Treatment: Once cells reach confluency, replace the medium with fresh medium containing the desired concentration of ceftriaxone (e.g., 1-10 µM). Include a vehicle control group (medium only).

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) to allow for changes in gene and protein expression.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer.

  • Analysis of GLT-1 Expression:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for GLT-1.

    • qPCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR using primers specific for the GLT-1 gene.

Visualizations

G cluster_0 Mechanism of Ceftriaxone-Induced Neuroprotection Ceftriaxone Ceftriaxone NF-kB Activation NF-kB Activation Ceftriaxone->NF-kB Activation GLT-1 Gene Transcription GLT-1 Gene Transcription NF-kB Activation->GLT-1 Gene Transcription Increased GLT-1 Protein Expression Increased GLT-1 Protein Expression GLT-1 Gene Transcription->Increased GLT-1 Protein Expression Increased Glutamate Uptake Increased Glutamate Uptake Increased GLT-1 Protein Expression->Increased Glutamate Uptake Reduced Excitotoxicity Reduced Excitotoxicity Increased Glutamate Uptake->Reduced Excitotoxicity Neuroprotection Neuroprotection Reduced Excitotoxicity->Neuroprotection

Caption: Ceftriaxone's neuroprotective signaling pathway.

G cluster_1 In Vivo Experimental Workflow for Ceftriaxone Animal Model of Neurological Disorder Animal Model of Neurological Disorder Ceftriaxone/Vehicle Administration Ceftriaxone/Vehicle Administration Animal Model of Neurological Disorder->Ceftriaxone/Vehicle Administration Behavioral Assessments Behavioral Assessments Ceftriaxone/Vehicle Administration->Behavioral Assessments Tissue Collection and Processing Tissue Collection and Processing Behavioral Assessments->Tissue Collection and Processing Molecular and Histological Analysis Molecular and Histological Analysis Tissue Collection and Processing->Molecular and Histological Analysis Data Analysis and Interpretation Data Analysis and Interpretation Molecular and Histological Analysis->Data Analysis and Interpretation

Caption: General workflow for in vivo ceftriaxone studies.

References

Application Notes and Protocols for Studying Ceftriaxone Sodium Salt Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting pharmacokinetic studies of ceftriaxone (B1232239) sodium salt. The protocols outlined below are based on established methodologies and are intended to ensure the generation of robust and reliable data for drug development and research purposes.

Introduction

Ceftriaxone is a broad-spectrum, third-generation cephalosporin (B10832234) antibiotic widely used for the treatment of various bacterial infections.[1][2] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing potential adverse effects. These notes detail the experimental design, analytical methods, and data interpretation for pharmacokinetic studies of ceftriaxone.

Mechanism of Action

Ceftriaxone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[1][4] This disruption leads to the formation of a defective cell wall, ultimately causing bacterial cell lysis and death.[4]

cluster_bacterium Bacterial Cell Ceftriaxone Ceftriaxone PBPs Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBPs Inhibition Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Figure 1: Mechanism of action of Ceftriaxone.

Experimental Design for Pharmacokinetic Studies

A well-designed pharmacokinetic study is essential for accurately characterizing the disposition of ceftriaxone. Key considerations include the selection of an appropriate animal model, determination of the route of administration and dose, and establishment of a robust sampling schedule.

Animal Models

Various animal models have been utilized for ceftriaxone pharmacokinetic studies, including rats, mice, rabbits, dogs, cats, calves, and horses.[5][6][7][8][9][10][11][12] The choice of model depends on the specific research question, with rodents often used for initial screening and larger animals for studies requiring closer physiological similarity to humans.

Route of Administration and Dosing

Ceftriaxone is administered intravenously (IV) or intramuscularly (IM) in clinical practice.[13][14] For preclinical studies, intravenous administration is often used to determine fundamental pharmacokinetic parameters like clearance and volume of distribution, while intramuscular or subcutaneous routes are used to assess absorption characteristics. Doses used in animal studies vary depending on the species and the intended clinical application. For instance, doses of 20 mg/kg in mice and 100 mg/kg in rats have been reported.[6][8]

Sample Collection

Blood is the primary biological matrix for pharmacokinetic analysis. Serial blood samples are collected at predetermined time points after drug administration. A typical sampling schedule for an intravenous dose might include collections at 5, 15, 30, and 45 minutes, and 1, 2, 4, 8, 12, 16, and 24 hours post-dose.[8][15][16] For intramuscular or subcutaneous administration, additional early time points are crucial to characterize the absorption phase. Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.[16]

Bioanalytical Methodology

Accurate quantification of ceftriaxone in biological matrices is critical. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.[13][14][17][18]

Sample Preparation

Protein precipitation is a common and effective method for extracting ceftriaxone from plasma samples.[13][14][19] This typically involves adding a precipitating agent like acetonitrile (B52724) or methanol (B129727) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.[16][19] The resulting supernatant, containing the drug, is then analyzed.

Chromatographic Conditions

Reverse-phase chromatography is typically employed for the separation of ceftriaxone. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[13][14][16][19]

Detection
  • HPLC-UV: Detection is typically performed at a wavelength of around 260 nm.[16]

  • LC-MS/MS: This method offers higher sensitivity and selectivity. Detection is achieved using positive electrospray ionization (ESI) and selected reaction monitoring (SRM). The precursor-to-product ion transition for ceftriaxone is typically m/z 555.0 → 396.1.[13][14][17][18]

Experimental Protocols

Protocol for a Single-Dose Intravenous Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.[6]

  • Drug Formulation: Dissolve ceftriaxone sodium salt in sterile saline to the desired concentration.

  • Dosing: Administer a single intravenous bolus dose of 100 mg/kg ceftriaxone via the tail vein.[6]

  • Blood Sampling: Collect approximately 0.25 mL of blood from the jugular vein or tail vein at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[15][16]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.[16]

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.[16]

  • Bioanalysis: Quantify ceftriaxone concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental or compartmental analysis to determine key pharmacokinetic parameters.

Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Dose_Prep Prepare Ceftriaxone Dose Acclimatization->Dose_Prep Administration Administer Drug (e.g., IV Bolus) Dose_Prep->Administration Blood_Collection Serial Blood Sampling Administration->Blood_Collection Plasma_Separation Separate Plasma via Centrifugation Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage Analysis Quantify Drug Concentration (LC-MS/MS) Storage->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Figure 2: Experimental workflow for a pharmacokinetic study.

Data Presentation and Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data. These parameters provide a quantitative description of the drug's disposition in the body.

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
Sample Pharmacokinetic Data

The following tables summarize representative pharmacokinetic parameters of ceftriaxone in various species.

Table 1: Pharmacokinetic Parameters of Ceftriaxone in Different Species

SpeciesDose (mg/kg)RouteCmax (µg/mL)t½ (h)CL (L/h/kg)Vd (L/kg)Reference
Human1000 (total)IV~1505.8 - 8.70.018 - 0.0220.13 - 0.18[2][15]
Cat25IV-1.730.370.57[5]
Cat25IM54.40---[5]
Calf10IV-1.580.190.44[7]
Calf10IM15.345.02-1.16[7]
Rat100IP~70~1.5--[6]

Table 2: Pharmacokinetic Parameters of Ceftriaxone in Humans Following a Single Intravenous Dose

DoseCmax (µg/mL)AUC (µg*h/mL)t½ (h)CL (L/h)Vd (L)
0.5 g~82~4916.91.0210.2
1.0 g~151~9897.31.0110.4
2.0 g~257~18908.41.0612.6
(Data adapted from human pharmacokinetic studies)[15]

Neuroprotective Effects of Ceftriaxone

Beyond its antimicrobial activity, ceftriaxone has demonstrated neuroprotective effects, which are thought to be mediated by the upregulation of the glutamate (B1630785) transporter 1 (GLT1).[20] This mechanism is particularly relevant in conditions associated with excitotoxicity.

Ceftriaxone Ceftriaxone GLT1 Glutamate Transporter 1 (GLT1) Expression Ceftriaxone->GLT1 Upregulates Glutamate_Uptake Increased Glutamate Uptake GLT1->Glutamate_Uptake Excitotoxicity Reduced Excitotoxicity Glutamate_Uptake->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection

Figure 3: Neuroprotective signaling of Ceftriaxone.

Conclusion

These application notes provide a framework for designing and executing robust pharmacokinetic studies of this compound. By adhering to these protocols, researchers can generate high-quality data to better understand the disposition of this important antibiotic, ultimately contributing to its safe and effective use in clinical practice.

References

Troubleshooting & Optimization

Technical Support Center: Ceftriaxone Sodium Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and use of ceftriaxone (B1232239) sodium salt in various cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is ceftriaxone sodium salt and why is it used in cell culture?

A1: this compound is a third-generation cephalosporin, a broad-spectrum beta-lactam antibiotic.[1] It is used in cell culture to prevent or treat bacterial contamination. Its bactericidal activity results from the inhibition of bacterial cell wall synthesis.[2][3] It is active against a wide range of Gram-positive and Gram-negative bacteria and is stable in the presence of many beta-lactamases.[2]

Q2: What is the general stability of ceftriaxone in aqueous solutions?

A2: Ceftriaxone's stability in aqueous solutions is dependent on several factors, including temperature, pH, and concentration.[4] Generally, lower temperatures improve its stability.[5] For instance, in sterile water (100mg/ml), it is stable for 3 days at 25°C and for 10 days at 4°C.[4][6] The ideal pH for stability is around 7.5; at this pH and 37°C, about 10% degradation is observed after 6 hours.[5] Degradation increases at more acidic or basic pH levels.[7]

Q3: Is this compound soluble in common cell culture media?

Q4: Can I freeze stock solutions of ceftriaxone?

A4: Yes, freezing can prolong the stability of ceftriaxone solutions. Solutions of ceftriaxone sodium have been shown to be stable for extended periods when frozen at -20°C or below.[8][9] One study found that solutions frozen at -22°C for six months showed no significant loss of activity.[10] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]

Q5: At what concentrations does ceftriaxone become cytotoxic to mammalian cells?

A5: Ceftriaxone can exhibit cytotoxicity at high concentrations. In one study on human bone progenitor cells, cytotoxic effects were observed at concentrations above 15,000 mg/L after 24 and 48 hours.[11] However, subtoxic effects were seen at concentrations above 500 mg/L with a longer incubation of ten days.[11] It is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental duration.

Troubleshooting Guides

Issue 1: Suspected Loss of Antibiotic Activity in Culture

  • Possible Cause: Degradation of ceftriaxone due to incubation at 37°C.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: It is recommended not to store aqueous solutions of ceftriaxone for more than one day at room temperature.[8] Prepare fresh stock solutions and add them to your culture medium immediately before use.

    • pH Monitoring: The pH of cell culture medium can change over time due to cellular metabolism. Since ceftriaxone stability is pH-sensitive, monitor the pH of your culture.[7] Significant shifts outside the optimal range of 7.2-7.4 can accelerate degradation.

    • Perform a Stability Check: If you suspect instability in your specific medium, you can perform a simple stability check. Prepare ceftriaxone-supplemented medium and incubate it under your standard culture conditions (37°C, 5% CO2) for various time points (e.g., 24, 48, 72 hours). Test the activity of the stored medium using a microbiological assay (see Experimental Protocols).

Issue 2: Precipitation Observed in the Culture Medium

  • Possible Cause: Interaction with calcium-containing solutions.

  • Troubleshooting Steps:

    • Avoid Co-administration with Calcium: Do not mix or administer ceftriaxone in the same IV line as diluents or products containing calcium, as this can cause precipitation.[12][13] While less common in standard cell culture media, be mindful of any custom formulations with high calcium concentrations.

    • Check for Drug Incompatibility: If you are using other supplements or drugs in your culture, check for known incompatibilities with ceftriaxone.

Issue 3: Unexpected Effects on Cell Health or Experimental Results

  • Possible Cause: Subtoxic effects of ceftriaxone on your specific cell line.

  • Troubleshooting Steps:

    • Titrate the Concentration: Perform a dose-response experiment to determine the highest non-toxic concentration of ceftriaxone for your cells. Use a viability assay (e.g., MTT, trypan blue exclusion) to assess cell health at various concentrations.

    • Control Experiments: Always include a control group of cells cultured without ceftriaxone to distinguish between the effects of the antibiotic and other experimental variables.

    • Consider Alternative Antibiotics: If ceftriaxone is found to interfere with your experiments even at low concentrations, consider using an alternative antibiotic with a different mechanism of action.

Data Presentation

Table 1: Stability of this compound in Aqueous Solutions at Different Temperatures and Concentrations.

DiluentConcentration (mg/mL)Storage Temperature (°C)Stability (Time to <90% of initial concentration)
Sterile Water for Injection100253 days[4][6]
Sterile Water for Injection100410 days[4][6]
5% Dextrose100253 days[4][6]
5% Dextrose2502524 hours[4][6]
5% Dextrose100410 days[4][6]
5% Dextrose25043 days[4][6]
0.9% Sodium Chloride10-4023>48 hours[14]
0.9% Sodium Chloride10-404>14 days[14]

Disclaimer: The data above is for aqueous solutions and may not be directly representative of stability in complex cell culture media. It is recommended to validate stability for your specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of Ceftriaxone Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the chemical stability of ceftriaxone in your cell culture medium of choice.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound in sterile water at a known concentration (e.g., 1 mg/mL).

    • Prepare a standard curve by diluting the stock solution in your cell culture medium to a range of concentrations (e.g., 1-50 µg/mL).[1]

    • Prepare your experimental sample by adding ceftriaxone to your cell culture medium at the desired working concentration.

  • Incubation:

    • Incubate your experimental sample under standard cell culture conditions (37°C, 5% CO2) in a sterile container.

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample for analysis. Store samples at -80°C if not analyzed immediately.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is commonly used.[1][6]

    • Mobile Phase: A typical mobile phase consists of a buffer (e.g., potassium phosphate (B84403) buffer pH 6.8) and an organic solvent like methanol (B129727) in a specific ratio (e.g., 90:10 v/v).[1][6]

    • Flow Rate: A flow rate of 1.0 mL/min is often used.[6]

    • Detection: UV detection at a wavelength of approximately 241 nm or 272 nm.[2][8]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area against the known concentrations of your standards.

    • Determine the concentration of ceftriaxone in your incubated samples by comparing their peak areas to the standard curve.

    • Calculate the percentage of remaining ceftriaxone at each time point relative to the initial concentration (time 0).

Protocol 2: Assessment of Ceftriaxone Bioactivity by Agar (B569324) Diffusion Bioassay

This protocol allows for the assessment of the biological activity of ceftriaxone in your cell culture medium.

  • Preparation of Materials:

    • Test Microorganism: A susceptible bacterial strain such as Staphylococcus aureus ATCC 6538P or Bacillus subtilis ATCC 6633 can be used.[15][16]

    • Agar Plates: Prepare agar plates with a suitable medium (e.g., Grove-Randall's 2 culture medium).[15]

    • Standard and Sample Solutions: Prepare a standard curve of ceftriaxone in your cell culture medium at known concentrations. Your experimental sample is the ceftriaxone-supplemented medium incubated under your culture conditions.

  • Inoculation and Application:

    • Inoculate a top layer of agar with the test microorganism and pour it over the base layer of the agar plates.

    • Once solidified, create wells in the agar or place sterile paper discs onto the surface.

    • Pipette a defined volume of your standard solutions and incubated samples into the wells or onto the discs.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.[16]

  • Data Analysis:

    • Measure the diameter of the zones of inhibition (the clear area around the well/disc where bacterial growth is prevented).

    • Create a standard curve by plotting the diameter of the inhibition zones against the logarithm of the ceftriaxone concentration.

    • Determine the bioactive concentration of ceftriaxone in your incubated samples by interpolating their zone of inhibition diameters on the standard curve.

Visualizations

Experimental_Workflow_HPLC cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Ceftriaxone Stock Solution B Prepare Standard Curve in Medium A->B C Prepare Experimental Sample in Medium A->C G Generate Standard Curve B->G D Incubate at 37°C, 5% CO2 C->D E Collect Aliquots at Time Points (0, 24, 48h) D->E F HPLC Analysis E->F H Determine Concentration F->H G->H I Calculate % Remaining H->I

Caption: Workflow for HPLC-based stability testing of ceftriaxone.

Troubleshooting_Logic cluster_activity Troubleshooting Loss of Activity cluster_precipitate Troubleshooting Precipitation cluster_health Troubleshooting Cell Health Start Issue Encountered LossOfActivity Loss of Activity? Start->LossOfActivity Precipitation Precipitation? LossOfActivity->Precipitation No Fresh Use Fresh Solutions LossOfActivity->Fresh Yes CellHealth Cell Health Issues? Precipitation->CellHealth No Calcium Avoid Calcium Solutions Precipitation->Calcium Yes Titrate Titrate Concentration CellHealth->Titrate Yes pH Monitor Medium pH Fresh->pH StabilityTest Perform Stability Test pH->StabilityTest Compatibility Check Drug Compatibility Calcium->Compatibility Control Use No-Antibiotic Control Titrate->Control Alternative Consider Alternative Antibiotic Control->Alternative

Caption: Troubleshooting guide for common ceftriaxone issues.

References

Technical Support Center: Troubleshooting Ceftriaxone Sodium Salt Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ceftriaxone (B1232239) sodium salt. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the precipitation of ceftriaxone sodium in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of ceftriaxone sodium salt?

A1: Ceftriaxone sodium is a white to yellowish-orange crystalline powder that is readily soluble in water.[1][2] It is also sparingly soluble in methanol (B129727) and very slightly soluble in ethanol.[1][3] The pH of a 1% aqueous solution is approximately 6.7.[1][2]

Q2: Why is my ceftriaxone sodium solution changing color?

A2: The color of ceftriaxone sodium solutions can range from light yellow to amber. This color change can depend on the length of storage, the concentration of the solution, and the diluent used.[1][2][4] This change in color does not necessarily indicate a loss of potency, but any significant deviation from the expected appearance should be investigated.

Q3: Can I refrigerate my reconstituted ceftriaxone sodium solution?

A3: Yes, refrigeration is generally recommended to improve the stability of reconstituted ceftriaxone sodium solutions.[5][6][7] Solutions stored at 4°C are typically stable for a longer period than those stored at room temperature (25°C).[5] For instance, a 100 mg/mL solution in sterile water is stable for up to 10 days when refrigerated, compared to 2 days at room temperature.[8]

Troubleshooting Guide: Precipitation Issues

Issue 1: Immediate precipitation upon reconstitution.

Possible Cause 1: Incorrect Diluent. The choice of diluent significantly impacts the stability of the ceftriaxone sodium solution. Using incompatible diluents can lead to immediate precipitation.

Solution:

  • Ensure you are using a recommended diluent. Compatible diluents include Sterile Water for Injection, 0.9% Sodium Chloride, and 5% Dextrose in Water.[6][7][9]

  • Crucially, avoid diluents containing calcium , such as Ringer's solution or Hartmann's solution, as they will cause precipitation.[2][10][11]

Possible Cause 2: High Concentration. Attempting to prepare a solution at a concentration exceeding its solubility limit in the chosen solvent and conditions can lead to precipitation.

Solution:

  • Review the required concentration for your experiment. Ceftriaxone sodium is typically prepared at concentrations ranging from 10 mg/mL to 40 mg/mL for intravenous infusion.[8][9] Higher concentrations, up to 100 mg/mL, are also achievable in specific diluents.[8][12]

  • For concentrations of 250 mg/mL and higher, stability is reduced.[5]

Issue 2: Precipitation observed after a period of storage (refrigerated or at room temperature).

Possible Cause 1: Temperature Effects. Lower temperatures generally increase stability, but in some specific diluent combinations, refrigeration can promote precipitation.

Solution:

  • Solutions prepared with 5% Dextrose + 0.9% Sodium Chloride or 5% Dextrose + 0.45% Sodium Chloride are incompatible when refrigerated and may precipitate.[9]

  • If you observe precipitation upon refrigeration, check your diluent composition. It may be necessary to prepare the solution fresh and use it immediately.

Possible Cause 2: pH Shift. The stability of ceftriaxone sodium is pH-dependent. A shift in the pH of the solution over time can lead to precipitation. The pH of maximum stability is reported to be in the range of 2.5 to 4.5.[8] Stability is reduced in basic conditions.[5]

Solution:

  • Ensure the pH of your final solution is within a stable range for ceftriaxone sodium.

  • If buffering is possible for your application, consider using a buffer system to maintain the optimal pH.

Possible Cause 3: Incompatibility with other components. If ceftriaxone sodium is mixed with other drugs or substances in the same solution, chemical incompatibility can lead to precipitation.

Solution:

  • Ceftriaxone is known to be incompatible with vancomycin, fluconazole, and aminoglycosides.[12]

  • When administering with other drugs, either administer them sequentially and thoroughly flush the line with a compatible fluid in between, or consult compatibility charts to ensure no interactions will occur.[9][12]

Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
WaterReadily soluble / 470,000 mg/L (22°C)[1][3]
MethanolSparingly soluble / 32,000 mg/L (22°C)[1][3]
EthanolVery slightly soluble[1]
Acetone200 mg/L[3]
PBS (pH 7.2)Approx. 10 mg/mL[13]
DMSO≥ 50 mg/mL[14]

Table 2: Stability of Reconstituted Ceftriaxone Sodium Solutions

DiluentConcentration (mg/mL)Storage at Room Temp (25°C)Storage at 4°CReference
Sterile Water for Injection1002 days10 days[8]
Sterile Water for Injection250, 35024 hours3 days[8]
0.9% Sodium Chloride1002 days10 days[8]
0.9% Sodium Chloride250, 35024 hours3 days[8]
5% Dextrose1002 days10 days[8]
5% Dextrose25024 hours3 days[5]
Lidocaine 1%10024 hours10 days[8]
Lidocaine 2%1008 hours8 days[5]

Experimental Protocols

Protocol 1: Reconstitution for Intravenous (IV) Administration

  • Select a compatible diluent such as Sterile Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose in Water.[6][15]

  • For a 1 g vial, inject 10 mL of the chosen diluent to yield a concentration of approximately 100 mg/mL.[15]

  • Shake the vial thoroughly until the powder is completely dissolved.[2]

  • The reconstituted solution can be further diluted in a compatible IV fluid to a final concentration of 10-40 mg/mL for infusion.[9]

  • Visually inspect the solution for any particulate matter before use. The solution should be clear.[4]

Protocol 2: Reconstitution for Intramuscular (IM) Administration

  • For a 1 g vial, reconstitute with 3.5 mL of 1% Lidocaine solution.[15]

  • Shake the vial well until the powder is completely dissolved.[6]

  • The final concentration will be approximately 250 mg/mL.

  • Administer via deep intragluteal injection.[6]

Visual Troubleshooting Guides

cluster_troubleshooting Troubleshooting Ceftriaxone Precipitation start Precipitation Observed q1 When did precipitation occur? start->q1 a1_immediate Immediately upon reconstitution q1->a1_immediate a2_storage After storage (Room Temp or Refrigerated) q1->a2_storage q2 Check Diluent a1_immediate->q2 q5 Check Storage Conditions a2_storage->q5 q3 Check Concentration q2->q3 Correct Diluent sol1 Use compatible diluent (e.g., Sterile Water, 0.9% NaCl, 5% Dextrose). AVOID Calcium-containing solutions. q2->sol1 Incorrect Diluent q4 Check for Incompatibilities q3->q4 Within Limits sol2 Ensure concentration is within solubility limits. (e.g., 10-40 mg/mL for infusion) q3->sol2 Too High sol3 Avoid mixing with incompatible drugs (e.g., Vancomycin, Fluconazole). Flush lines between administrations. q4->sol3 Yes q5->q4 Correct sol4 Store at appropriate temperature. Avoid refrigerating incompatible mixtures (e.g., D5W + NaCl combinations). q5->sol4 Incorrect

Caption: Troubleshooting workflow for ceftriaxone sodium precipitation.

cluster_pathway Factors Leading to Ceftriaxone Precipitation ceftriaxone Ceftriaxone Sodium in Aqueous Solution precipitation Precipitation (Ceftriaxone Salt) ceftriaxone->precipitation factor1 Incompatible Cations (e.g., Calcium) factor1->precipitation factor2 High Concentration (> Solubility Limit) factor2->precipitation factor3 Inappropriate pH (Especially Basic) factor3->precipitation factor4 Incompatible Drugs (e.g., Vancomycin) factor4->precipitation factor5 Incorrect Storage (e.g., Refrigerating D5W+NaCl mixture) factor5->precipitation

Caption: Key factors that can induce the precipitation of ceftriaxone sodium.

References

Technical Support Center: Optimizing Ceftriaxone Sodium Salt Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ceftriaxone (B1232239) sodium salt concentrations for antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ceftriaxone?

A1: Ceftriaxone is a third-generation cephalosporin (B10832234) antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] It binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[2][3] This disruption leads to the formation of a defective cell wall and ultimately results in bacterial cell death.[2]

Q2: How do bacteria develop resistance to ceftriaxone?

A2: Bacterial resistance to ceftriaxone can occur through several mechanisms:

  • Enzymatic Degradation: Production of β-lactamase enzymes (including extended-spectrum β-lactamases or ESBLs) that hydrolyze and inactivate the ceftriaxone molecule.[2][5]

  • Alteration of Target Sites: Modifications in the structure of penicillin-binding proteins (PBPs) reduce the binding affinity of ceftriaxone.[2][5]

  • Reduced Permeability: Changes in the bacterial outer membrane can limit the entry of ceftriaxone into the cell.[5]

  • Efflux Pumps: Some bacteria can actively transport ceftriaxone out of the cell using efflux pumps.[2]

Q3: What is a typical starting concentration range for ceftriaxone in antibacterial susceptibility testing?

A3: For Minimum Inhibitory Concentration (MIC) assays, a common starting range for ceftriaxone is from 0.06 µg/mL to 64 µg/mL or higher, often prepared in a series of two-fold dilutions.[6][7][8] Specific ranges may vary depending on the bacterial species being tested and local laboratory protocols. For some applications, concentrations as low as 15 µg/mL and up to 76.8 µg/mL have been evaluated.[6][8][9]

Q4: How should I prepare and store ceftriaxone sodium salt stock solutions?

A4: this compound is typically dissolved in sterile deionized water.[10][11] For stability, it is recommended to store stock solutions at 4°C for short-term use (up to a few days) or at -20°C or colder for long-term storage.[10] Reconstituted solutions in sterile water or 5% dextrose at a concentration of 100 mg/mL are stable for 3 days at 25°C and 10 days at 4°C.[12] It is crucial to protect solutions from light.[11][13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or unexpected MIC/MBC results 1. Degradation of Ceftriaxone: Improper storage or handling of stock solutions. 2. Incorrect Inoculum Density: Bacterial suspension is too dense or too dilute. 3. Contamination: Contamination of media, reagents, or bacterial cultures. 4. Resistant Bacterial Strain: The bacterial strain may have developed resistance.1. Prepare fresh ceftriaxone stock solutions. Ensure proper storage conditions (refrigerated or frozen, protected from light).[10][11] 2. Standardize the inoculum to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[14] 3. Use aseptic techniques and check for purity of bacterial cultures. 4. Confirm the identity and susceptibility profile of the bacterial strain. Consider testing for ESBL production.[15]
No inhibition of bacterial growth, even at high concentrations 1. Inactive Ceftriaxone: The antibiotic may have degraded completely. 2. Highly Resistant Bacterium: The organism may be inherently resistant or have acquired high-level resistance. 3. Incorrect Assay Setup: Errors in dilution or plating.1. Verify the potency of the ceftriaxone powder and prepare fresh solutions. 2. Test a known susceptible control strain to validate the assay. 3. Carefully review and repeat the experimental protocol.
Precipitation observed in ceftriaxone solutions 1. Presence of Calcium: Ceftriaxone can precipitate in the presence of calcium-containing diluents.[1][5] 2. High Concentration: The concentration of the solution may be too high for the chosen diluent, especially at lower temperatures.1. Avoid using diluents containing calcium. 2. Prepare a fresh solution at a lower concentration or use a different solvent if appropriate.
Variability in zone of inhibition in disk diffusion assays 1. Inconsistent Inoculum: Uneven streaking of the bacterial lawn. 2. Incorrect Agar (B569324) Depth: The depth of the Mueller-Hinton agar is not uniform. 3. Improper Disk Placement: Disks are not placed firmly on the agar surface. 4. Incubation Conditions: Incorrect temperature or CO2 levels.1. Ensure the bacterial suspension is evenly distributed on the agar plate. 2. Maintain a consistent agar depth of 4 mm. 3. Gently press the disks to ensure complete contact with the agar. 4. Incubate at 35-37°C. For fastidious organisms like S. pneumoniae and N. gonorrhoeae, incubate in a CO2-enriched atmosphere.[14]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps for determining the MIC of ceftriaxone against a bacterial isolate.

  • Preparation of Ceftriaxone Stock Solution:

    • Accurately weigh this compound powder and dissolve it in sterile deionized water to create a stock solution of 1 mg/mL (1000 µg/mL).[11]

    • Sterilize the stock solution by filtering it through a 0.22 µm filter.

    • Store the stock solution in small aliquots at -20°C or colder until use.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[14]

    • Dilute this standardized suspension 1:100 in MHB to obtain a working inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, add 50 µL of MHB to wells in columns 2 through 12.[11]

    • In column 1, add 100 µL of a diluted ceftriaxone solution (e.g., 128 µg/mL).

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.[11]

    • Column 11 will serve as the positive control (bacteria, no antibiotic), and column 12 will be the negative control (media only).

    • Add 50 µL of the working bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.[11]

  • Interpretation of Results:

    • The MIC is the lowest concentration of ceftriaxone that completely inhibits visible bacterial growth.[16]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC has been determined.

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.

    • Spread each aliquot onto a separate, appropriately labeled agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of ceftriaxone that results in a 99.9% reduction in the initial bacterial inoculum.[16] This is typically observed as no bacterial growth on the subculture plates.

Visualizations

MIC_Workflow prep_stock Prepare Ceftriaxone Stock Solution (1 mg/mL) serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Bacterial Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

MBC_Workflow mic_results Obtain MIC Results (Wells with no growth) subculture Subculture Aliquots from Clear Wells onto Agar Plates mic_results->subculture incubate_plates Incubate Agar Plates (37°C, 18-24h) subculture->incubate_plates read_mbc Read MBC (Lowest concentration with no bacterial growth on agar) incubate_plates->read_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Ceftriaxone_Mechanism ceftriaxone Ceftriaxone pbp Penicillin-Binding Proteins (PBPs) ceftriaxone->pbp Binds to & Inactivates cell_wall Bacterial Cell Wall Synthesis ceftriaxone->cell_wall Inhibits peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes peptidoglycan->cell_wall is essential for cell_lysis Cell Lysis & Bacterial Death cell_wall->cell_lysis Defective synthesis leads to

Caption: Mechanism of Action of Ceftriaxone.

References

preventing ceftriaxone sodium salt hydrolysis in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of ceftriaxone (B1232239) sodium salt in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is ceftriaxone sodium salt hydrolysis?

A1: this compound can degrade in aqueous solutions through the hydrolysis of its β-lactam ring, a critical component for its antibacterial activity. This process is influenced by several factors, including pH, temperature, and the composition of the solvent.[1][2][3] The degradation can lead to a loss of therapeutic efficacy and the formation of various degradation products.[4][5]

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The main factors that accelerate hydrolysis are:

  • pH: Ceftriaxone is more stable in slightly acidic to neutral pH (around 6-7.5) and is less stable in basic conditions (pH > 8).[2][6] Acidic conditions can also lead to degradation.[1][7]

  • Temperature: Higher temperatures significantly increase the rate of hydrolysis.[2][3][8] Storing solutions at lower temperatures (refrigerated or frozen) enhances stability.[2][8][9]

  • Diluent Composition: The type of solvent used to reconstitute ceftriaxone can impact its stability. For instance, it shows good stability in sterile water for injection and 5% dextrose solution.[2][10]

  • Concentration: The stability of ceftriaxone solutions can also be concentration-dependent.[2][3]

  • Light Exposure: Protection from light is recommended during storage of the powder.[11][12][13][14]

Q3: How can I minimize ceftriaxone hydrolysis in my experiments?

A3: To minimize hydrolysis, it is crucial to control the factors mentioned above. This includes:

  • Preparing solutions fresh whenever possible.

  • Using an appropriate, buffered diluent to maintain an optimal pH.

  • Storing stock solutions at recommended low temperatures (e.g., 2-8°C or frozen at -20°C).[8][9][14]

  • Protecting the stock powder and solutions from light.[12][13][14]

Q4: What are the visible signs of ceftriaxone degradation?

A4: The color of reconstituted ceftriaxone solutions can range from light yellow to amber. A significant change in color or the formation of precipitates can indicate degradation.[14] However, the absence of visible changes does not guarantee stability, and analytical methods are required for confirmation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of drug activity in the experiment. Ceftriaxone hydrolysis due to improper solution preparation or storage.Prepare fresh solutions for each experiment. If a stock solution must be used, ensure it is prepared with a suitable diluent, buffered to an optimal pH, and stored at the correct temperature (see stability tables below). Validate the concentration of the working solution before use.
Inconsistent experimental results. Variable degradation of ceftriaxone between experimental runs.Standardize the protocol for solution preparation, including the source and batch of ceftriaxone, diluent type, final concentration, and storage conditions. Prepare a single, large batch of stock solution for a series of experiments if possible, and store it under validated stable conditions.
Precipitate formation in the solution. Incompatibility with the diluent or other components in the solution (e.g., calcium-containing solutions).[12][15]Use recommended diluents such as sterile water for injection or 5% dextrose. Avoid mixing ceftriaxone with incompatible solutions, particularly those containing calcium like Ringer's or Hartmann's solution.[12][16]
Solution appears darker than expected. Degradation due to prolonged storage at room temperature or exposure to light.Discard the solution. Prepare a fresh solution following the recommended protocol and store it protected from light at a low temperature.[14]

Quantitative Data Summary

Table 1: Stability of Reconstituted Ceftriaxone Sodium Solutions at Different Temperatures

DiluentConcentrationStorage TemperatureStability (Time to <90% of initial concentration)
Sterile Water for Injection100 mg/mL25°C3 days[2][10]
Sterile Water for Injection100 mg/mL4°C10 days[2][10]
5% Dextrose100 mg/mL25°C3 days[2]
5% Dextrose100 mg/mL4°C10 days[2]
5% Dextrose250 mg/mL25°C24 hours[2]
5% Dextrose250 mg/mL4°C3 days[2]
0.9% Sodium Chloride10-40 mg/mL-20°C (frozen)26 weeks[14]
Water for InjectionNot specified23°C ± 2°C4 days[8]
Water for InjectionNot specified8°C ± 1°C41 days[8]
Water for InjectionNot specified-20°C ± 0.5°C>76 days (remained >90%)[8]

Table 2: Influence of Diluent on Ceftriaxone Sodium Stability

DiluentpH of SolutionRelative Stability
5% Dextrose~6.0Most Stable[2]
Sterile Water for Injection~6.5Stable[2]
0.9% NaCl~7.5Less Stable[2]
Lidocaine 1%~8.0Less Stable[2]
Lidocaine 2%~8.5Least Stable[2]

Experimental Protocols

Protocol for Preparation of a Stable Ceftriaxone Sodium Stock Solution (10 mg/mL)

Materials:

  • This compound (powder)

  • Sterile Water for Injection or 0.9% Sodium Chloride

  • Sterile, light-protected vials or tubes

  • Sterile syringes and needles

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

  • Weighing: Accurately weigh the required amount of ceftriaxone sodium powder. For a 10 mg/mL solution, weigh 100 mg of ceftriaxone for a final volume of 10 mL.

  • Reconstitution:

    • Draw the desired volume of sterile diluent (e.g., 10 mL of Sterile Water for Injection) into a sterile syringe.

    • Slowly add the diluent to the vial containing the ceftriaxone powder.

    • Gently swirl or vortex the vial until the powder is completely dissolved.[17][18] Avoid vigorous shaking to prevent foaming.[17]

  • Final Dilution (if necessary): If a different final concentration is required, perform the necessary dilutions using the same sterile diluent.

  • Storage:

    • For short-term storage (up to 24-48 hours), store the solution at 2-8°C, protected from light.[11][12]

    • For long-term storage, aliquot the stock solution into smaller, single-use, light-protected vials and store at -20°C.[8][9][14] Avoid repeated freeze-thaw cycles.

  • Labeling: Clearly label each vial with the compound name, concentration, preparation date, and storage conditions.

Visualizations

G cluster_prep Preparation Workflow start Start: Weigh Ceftriaxone Powder reconstitute Reconstitute with appropriate sterile diluent start->reconstitute Aseptic Technique dissolve Gently dissolve completely reconstitute->dissolve aliquot Aliquot into sterile, light-protected tubes dissolve->aliquot store Store at recommended temperature (2-8°C short-term, -20°C long-term) aliquot->store end End: Stable Stock Solution store->end

Caption: Workflow for preparing a stable ceftriaxone stock solution.

G cluster_factors Factors Influencing Ceftriaxone Hydrolysis hydrolysis Ceftriaxone Hydrolysis (Loss of Activity) ph pH (Optimal ~6-7.5) ph->hydrolysis temp Temperature (Higher temp accelerates) temp->hydrolysis diluent Diluent (e.g., Water, Dextrose) diluent->hydrolysis light Light Exposure light->hydrolysis concentration Concentration concentration->hydrolysis

Caption: Key factors that influence the rate of ceftriaxone hydrolysis.

References

issues with ceftriaxone sodium salt solubility at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ceftriaxone (B1232239) sodium salt. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility and handling of ceftriaxone sodium at high concentrations.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Q1: Why is my high-concentration ceftriaxone sodium solution cloudy or forming a precipitate immediately after reconstitution?

Possible Causes and Solutions:

  • Incompatible Diluent: The most common cause of immediate precipitation is the use of a calcium-containing diluent, such as Ringer's solution or Hartmann's solution.[1][2][3][4] Ceftriaxone readily forms an insoluble precipitate with calcium ions.[5][6][7]

    • Solution: Only use approved calcium-free diluents. Recommended options include Sterile Water for Injection (SWFI), 0.9% Sodium Chloride, or 5% Dextrose in Water (D5W).[1][2]

  • Incomplete Dissolution: At very high concentrations (e.g., >350 mg/mL), the powder may require more vigorous agitation to dissolve completely. What appears as cloudiness could be undissolved microparticles.

    • Solution: After adding the diluent, shake the vial thoroughly.[1][3][8] If permitted by your protocol, use a vortex mixer for a short duration to ensure complete dissolution. The dissolution rate can vary between different preparations of ceftriaxone sodium powder due to factors like surface area and wettability.[9]

  • Low Temperature of Diluent: Using a very cold diluent can slightly decrease the dissolution rate.

    • Solution: Allow the diluent to reach room temperature (20-25°C) before reconstitution.

Q2: My reconstituted ceftriaxone solution was clear initially but developed a precipitate after some time. What happened?

Possible Causes and Solutions:

  • Exceeded Stability Window: Reconstituted ceftriaxone sodium has a limited stability period, which is highly dependent on the concentration and storage temperature.[10] Higher concentrations are generally less stable than lower concentrations.[10][11]

    • Solution: Prepare fresh solutions for immediate use whenever possible. If storage is necessary, adhere strictly to the recommended stability times and temperatures. (See Table 3 for details). For instance, a 100 mg/mL solution in sterile water is stable for up to 2 days at room temperature, while a 350 mg/mL solution is only stable for 24 hours.[11]

  • Interaction with Other IV Fluids or Drugs: If the ceftriaxone solution was mixed or co-administered with another substance, an incompatibility reaction may have occurred.

    • Solution: Do not mix ceftriaxone solutions with other drugs in the same container unless their compatibility is established.[3][4] Ceftriaxone is known to be incompatible with vancomycin, fluconazole, aminoglycosides, and amsacrine.[1][3] If administering sequentially, always flush the IV line thoroughly with a compatible fluid between administrations.[3]

  • Supersaturation and Crystallization: At very high concentrations, the solution may be supersaturated. Small changes in temperature or the introduction of nucleation sites (like dust particles) can trigger crystallization over time.

    • Solution: Ensure all glassware is scrupulously clean. If you must prepare a solution near its solubility limit, consider filtering it through a 0.22 µm filter after dissolution to remove any potential nucleation sites.

Q3: The color of my reconstituted solution is light yellow to amber. Is it still usable?

Answer: Yes. It is normal for reconstituted solutions of ceftriaxone sodium to range in color from light yellow to amber.[1][12][13] This color change depends on the storage time, concentration, and the diluent used, and it does not indicate a loss of potency or degradation of the product.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of ceftriaxone sodium in water?

Ceftriaxone sodium is readily soluble in water.[5][12][13] Its solubility in water at room temperature (25°C) is approximately 40 g/100 mL, which corresponds to a concentration of 400 mg/mL.[5]

Q2: What primary factors influence the solubility and stability of ceftriaxone sodium solutions?

The key factors are:

  • Temperature: Solubility generally increases with temperature. However, stability decreases as temperature rises.[14] Storing reconstituted solutions under refrigeration (e.g., 4°C) significantly extends their stability compared to room temperature.[10][11]

  • Concentration: Higher concentrations of ceftriaxone sodium tend to have shorter stability periods.[10]

  • pH: The stability of ceftriaxone in an aqueous solution is pH-dependent. The ideal pH for stability is around 7.5; degradation occurs more rapidly at lower or higher pH levels.[15] The pH of a 1% aqueous solution is approximately 6.7.[12][13]

  • Diluent Composition: The choice of diluent is critical. Calcium-containing solutions will cause precipitation.[3][4] Stability can also vary between different compatible diluents.[10]

Q3: Which diluents are compatible with ceftriaxone sodium?

The following diluents are generally compatible for reconstituting or diluting ceftriaxone sodium:

  • Sterile Water for Injection (SWFI)[1]

  • 0.9% Sodium Chloride (NS)[2]

  • 5% Dextrose in Water (D5W)[2]

  • 10% Dextrose Solution[16]

  • 1% Lidocaine (for intramuscular injection only)[4][17]

Q4: Which substances are INCOMPATIBLE with ceftriaxone sodium?

Do NOT mix ceftriaxone sodium with the following:

  • Calcium-Containing Solutions: This includes Ringer's Lactate and Hartmann's solution.[1][2][11]

  • Other Medications: Vancomycin, fluconazole, amsacrine, and aminoglycosides are physically incompatible in admixtures.[1][3]

Data Presentation

Table 1: Solubility of Ceftriaxone Sodium in Various Solvents

SolventSolubilityNotes
WaterReadily Soluble (approx. 400 mg/mL at 25°C)[5]The preferred solvent for reconstitution.
MethanolSparingly Soluble[10][12][13]Not typically used for reconstitution.
EthanolVery Slightly Soluble[10][12][13]Not recommended as a solvent.
DMSOSoluble (up to 1 mg/mL)[18]Use fresh, moisture-absorbing DMSO can reduce solubility.[18]

Table 2: Recommended Reconstitution Volumes for High Concentrations

Vial SizeTarget ConcentrationVolume of Diluent to AddResulting Approx. Volume
1 g250 mg/mL3.6 mL[3][11]4.0 mL[8]
1 g350 mg/mL2.1 mL[1][3][11]2.8 mL
2 g250 mg/mL7.2 mL[3][11]8.0 mL
2 g350 mg/mL4.2 mL[3]5.6 mL

Note: Achieving a 350 mg/mL concentration in smaller vials (e.g., 250 mg) is not recommended as withdrawing the entire contents may be difficult.[3][11]

Table 3: Stability of Reconstituted Ceftriaxone Sodium Solutions

ConcentrationDiluentStorage at Room Temp. (25°C)Storage Refrigerated (4°C)
100 mg/mLSWFI, 0.9% NaCl, D5W2 days[10][11]10 days[10][11]
250 mg/mLSWFI, 0.9% NaCl, D5W24 hours[10][11]3 days[10][11]
350 mg/mLSWFI, 0.9% NaCl, D5W24 hours[11]3 days[11]
100 mg/mL1% Lidocaine24 hours[11]10 days[11]
250 mg/mL1% Lidocaine24 hours[11]3 days[11]

Experimental Protocols

Protocol 1: Preparation of High-Concentration (350 mg/mL) Ceftriaxone Sodium Stock Solution

Objective: To prepare a 1 g vial of ceftriaxone sodium to a final concentration of 350 mg/mL for experimental use.

Materials:

  • 1 g vial of Ceftriaxone Sodium powder

  • Sterile Water for Injection (SWFI) or 0.9% Sodium Chloride

  • Calibrated sterile syringe and needle (e.g., 3 mL or 5 mL)

  • Vortex mixer (optional)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Aseptically uncap the 1 g vial of ceftriaxone sodium.

  • Using a sterile syringe, accurately draw 2.1 mL of the chosen diluent (SWFI or 0.9% NaCl).[1][3][11]

  • Inject the diluent into the vial.

  • Immediately shake the vial vigorously by hand for 30-60 seconds until all powder is completely dissolved and the solution is clear. A vortex mixer on a medium setting can be used for 15-20 seconds to facilitate dissolution.

  • Visually inspect the solution against a light and dark background to ensure there are no visible particles. The solution's color may range from pale yellow to amber.[1]

  • If for immediate use, draw the required volume.

  • If for storage, aliquot the solution into sterile, clearly labeled microcentrifuge tubes. Store immediately under the appropriate conditions (see Table 3). Note that this high-concentration solution is stable for only 24 hours at room temperature or 3 days under refrigeration.[11]

Protocol 2: Troubleshooting Protocol for Unexpected Solution Precipitation

Objective: To identify the cause of precipitation in a prepared ceftriaxone sodium solution.

Procedure:

  • Isolate the Variable: Do not discard the precipitated solution immediately. Use it as a reference. Prepare a new solution, changing only one variable at a time.

  • Verify the Diluent:

    • Prepare a small test solution of ceftriaxone sodium using a fresh, unopened container of a certified compatible diluent (e.g., Sterile Water for Injection).

    • If this solution remains clear, your original diluent may be contaminated (e.g., with calcium ions) or incorrect.

  • Check for Contamination of Additives:

    • If the precipitation occurred after adding another substance (e.g., a different drug, buffer), test the compatibility directly.

    • Mix a small amount of the reconstituted ceftriaxone solution with the additive in a separate, clear container (e.g., a glass test tube).

    • Observe for any immediate cloudiness or precipitation. This confirms a direct chemical incompatibility.

  • Evaluate Environmental Factors:

    • Consider the temperature at which the solution was stored. Was it exposed to temperatures outside the recommended range?

    • Was the solution stored for longer than its established stability period? (Refer to Table 3).

  • Microscopic Examination:

    • Place a drop of the precipitated solution on a microscope slide and observe. Crystalline structures may indicate crystallization due to supersaturation or a chemical reaction (like ceftriaxone-calcium salt formation), whereas amorphous particulate matter might suggest degradation products.[6]

Visualizations

G start Precipitate observed in Ceftriaxone solution check_diluent Was a Ca2+-free diluent used? (e.g., SWFI, NS, D5W) start->check_diluent check_mix Was the solution mixed with other drugs/solutions? check_diluent->check_mix Yes cause_calcium Cause: Incompatibility. Precipitate is likely Ceftriaxone-Calcium salt. check_diluent->cause_calcium No check_stability Was the solution within its stability window (time/temp)? check_mix->check_stability No cause_drug Cause: Drug-Drug Incompatibility. (e.g., with Vancomycin, Fluconazole) check_mix->cause_drug Yes cause_degradation Cause: Degradation. Solution exceeded stability limits. check_stability->cause_degradation No cause_unknown Cause may be supersaturation or incomplete dissolution. Review preparation protocol. check_stability->cause_unknown Yes reconstitute Action: Discard and reconstitute with a compatible diluent. cause_calcium->reconstitute

Caption: Troubleshooting workflow for ceftriaxone solution precipitation.

G cluster_0 Solution Components ceftriaxone 2 Na+ [Ceftriaxone]2- reaction + ceftriaxone->reaction calcium Ca2+ (from incompatible diluent) calcium->reaction result Ca2+[Ceftriaxone]2- ↓ (Insoluble Precipitate) reaction->result Irreversible Reaction

Caption: Incompatibility reaction of ceftriaxone with calcium ions.

References

identifying and minimizing ceftriaxone sodium salt degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with ceftriaxone (B1232239) sodium salt. It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify and minimize degradation products, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What are the primary degradation pathways for ceftriaxone?

Ceftriaxone degradation is a complex process that can occur under various conditions. The main pathways involve:

  • Hydrolysis of the β-lactam ring: This is a common degradation route for all β-lactam antibiotics, leading to a loss of antibacterial activity.

  • Cleavage of the C-3 side chain: The bond between the cephem nucleus and the thiotriazinone ring at the C-3 position is susceptible to hydrolysis under acidic, basic, and neutral conditions.[1]

  • Isomerization and Epimerization: Changes in the stereochemistry at positions C-6 or C-7 can occur, leading to inactive isomers.[1]

A principal degradation product observed in acidic, basic, and neutral aqueous solutions is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine, which results from the cleavage at the C-3 position.[1]

2. What key factors influence the stability of ceftriaxone in solution?

The stability of ceftriaxone is highly dependent on environmental conditions. Key factors are summarized in the table below.

FactorInfluence on StabilityRecommendations for Minimization
Temperature Higher temperatures significantly accelerate the rate of degradation. The degradation process follows first-order kinetics.[2]Store reconstituted solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures to prolong stability.[2]
pH Ceftriaxone is most stable in a narrow pH range. It is susceptible to degradation in both acidic and alkaline conditions.[1][3]The optimal pH for stability in an aqueous solution is approximately 7.5. Using a buffer, such as phosphate (B84403) buffer at pH 7.0, can enhance stability.
Oxidation The molecule is susceptible to oxidative degradation, especially in the presence of oxidizing agents like hydrogen peroxide.[3][4]Avoid contact with strong oxidizing agents. Use freshly prepared solutions and consider purging with an inert gas like nitrogen.
Light Exposure to UV and visible light can catalyze decomposition.[5]Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and analysis.[2]
Diluent The choice of solvent for reconstitution affects stability.Studies suggest better stability in dextrose 5% and sterile water for injection compared to 0.9% NaCl or lidocaine (B1675312) solutions.
Concentration Higher concentrations of ceftriaxone in solution may lead to faster degradation.Prepare solutions at the lowest feasible concentration for your experiment and use them promptly.

3. How can I best store reconstituted ceftriaxone solutions to ensure stability?

Storage conditions are critical for maintaining the integrity of reconstituted ceftriaxone. The following table provides a summary of stability under different conditions.

Storage TemperatureStability (Time to reach 90% of initial concentration)
Room Temperature (23-25°C) Approximately 4 days.[2] Concentration can fall below 90% after 100 hours.[6]
Refrigerated (2-8°C) Approximately 41 days.[2]
Frozen (-20°C) Stable for over 76 days, with concentration remaining above 90%.[2]

Recommendation: For short-term use (up to a few days), refrigeration is adequate. For long-term storage, freezing at -20°C is highly recommended. Always protect solutions from light.

4. I'm seeing unexpected peaks in my HPLC chromatogram. What could be the cause?

Unexpected peaks during HPLC analysis of ceftriaxone are a common issue, often indicating degradation or contamination. Use the following guide to troubleshoot.

  • Early Eluting Peaks: Often correspond to more polar degradation products. One study identified a degradation product eluting at 2.4 minutes, earlier than the parent ceftriaxone peak at 5.6 minutes, after stress testing.[2]

  • Multiple Small Peaks: Can indicate multiple degradation pathways being activated. This is common after forced degradation under harsh conditions (e.g., strong acid/base, high heat).

  • Peak Tailing or Fronting: This is often a chromatographic issue rather than a degradation problem. It can be caused by column overload, use of an inappropriate mobile phase pH, or column degradation.[7][8] Ensure your mobile phase is adequately buffered.

  • Ghost Peaks: These may appear in blank runs or subsequent sample injections and can be due to late elution from a previous injection or contamination in the HPLC system.[8]

To confirm if unexpected peaks are degradation products, perform a forced degradation study (see Protocol 2) and compare the chromatograms. The use of a validated stability-indicating method is crucial to ensure separation between the active ingredient and its degradants.[9][10]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol outlines a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of ceftriaxone and the separation of its degradation products.

1. Chromatographic Conditions:

  • Column: RP-18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of 250 mL acetonitrile, 50 mL 0.1M phosphate buffer (pH 7.4), and 3.2 g tetrabutylammonium (B224687) bromide, made up to 1 L with water.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV spectrophotometer at 260 nm.[2]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: Ambient or controlled at 25°C.

2. Standard Solution Preparation:

  • Prepare a stock solution of ceftriaxone sodium reference standard in water at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10-150 µg/mL.

3. Sample Preparation:

  • Reconstitute the ceftriaxone sodium vial with the appropriate diluent (e.g., sterile water) to a known concentration.

  • Dilute an aliquot of the reconstituted solution with the mobile phase to fall within the linear range of the calibration curve.

4. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • The method is considered stability-indicating if degradation products are well-resolved from the parent ceftriaxone peak.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the specificity of an analytical method and to identify potential degradation products.[4] The goal is typically to achieve 10-20% degradation of the active pharmaceutical ingredient.[11]

1. Stock Solution: Prepare a 1 mg/mL solution of ceftriaxone sodium in water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 2 mL of the stock solution with 10 mL of 0.1 N HCl. Keep at room temperature for 1 hour.[3] Neutralize with 0.1 N NaOH before dilution and injection.

  • Alkaline Hydrolysis: Mix 2 mL of the stock solution with 10 mL of 0.1 N NaOH. Keep at room temperature for 1 hour.[3] Neutralize with 0.1 N HCl before dilution and injection.

  • Oxidative Degradation: Mix 2 mL of the stock solution with 10 mL of 5% hydrogen peroxide (H₂O₂). Keep at room temperature for 1 hour.[3]

  • Thermal Degradation: Store a solution of the drug at 70-100°C for 24-48 hours.[3][12] Also, expose the solid drug powder to heat (100°C for 24h).[3]

  • Photolytic Degradation: Expose a solution of the drug (e.g., 20 µg/mL) to UV radiation (254 nm) for 24 hours in a UV chamber.[3] Keep a control sample protected from light.

3. Sample Analysis:

  • After the specified stress period, dilute the samples appropriately with the mobile phase.

  • Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.

Visualizations

G Ceftriaxone Ceftriaxone (Active Molecule) Hydrolysis Hydrolysis (H₂O, Acid, Base) Ceftriaxone->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Ceftriaxone->Oxidation Photolysis Photolysis (UV/Vis Light) Ceftriaxone->Photolysis BetaLactam β-Lactam Ring Opening (Inactive) Hydrolysis->BetaLactam Major Pathway SideChain Side Chain Cleavage (e.g., Thiotriazinone) Hydrolysis->SideChain Common Isomers Isomers / Epimers (Inactive) Hydrolysis->Isomers Oxidation->BetaLactam Photolysis->SideChain

Caption: Key stressors and resulting degradation pathways for ceftriaxone.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep Prepare Ceftriaxone Solution (e.g., 1 mg/mL) Stress Apply Stress Conditions (Heat, pH, H₂O₂, UV) Prep->Stress Dilute Neutralize (if needed) & Dilute with Mobile Phase Stress->Dilute HPLC Inject into Validated Stability-Indicating HPLC System Dilute->HPLC Detect UV Detection (e.g., 260 nm) HPLC->Detect Chrom Analyze Chromatogram Detect->Chrom Compare Compare stressed vs. unstressed samples Chrom->Compare Identify Identify & Quantify Degradation Peaks Compare->Identify G Start Unexpected Peak(s) Observed in Chromatogram Q1 Is the peak present in the blank injection? Start->Q1 A1_Yes System Contamination or Carryover Q1->A1_Yes Yes Q2 Does the peak shape (tailing/fronting) affect all peaks? Q1->Q2 No A2_Yes Chromatographic Issue: - Column Degradation - Mobile Phase Problem Q2->A2_Yes Yes Q3 Does peak area increase with sample age or under stress conditions? Q2->Q3 No A3_Yes Likely a Degradation Product Q3->A3_Yes Yes A3_No Possible Impurity from Starting Material or Excipient Q3->A3_No No

References

impact of pH on ceftriaxone sodium salt stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ceftriaxone (B1232239) sodium salt. The information focuses on the impact of pH on the stability and antibacterial activity of this third-generation cephalosporin (B10832234).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of ceftriaxone sodium in an aqueous solution?

A1: The ideal pH for ceftriaxone stability in an aqueous solution is approximately 6.0-8.0.[1] Some studies suggest the optimal stability is around pH 7.5.[2][3] Degradation of ceftriaxone sodium increases at both lower (acidic) and higher (alkaline) pH levels.[2]

Q2: How does pH affect the antibacterial activity of ceftriaxone?

A2: Studies have shown that the alteration of pH does not significantly change the inhibitory levels of ceftriaxone.[4] However, the stability of ceftriaxone is pH-dependent. A significant loss of stability, particularly at pH values outside the optimal range, will lead to a decrease in the concentration of the active drug, thereby reducing its effective antibacterial activity. Some research indicates that certain beta-lactam antibiotics may be more stable when diluted in a broth at a pH of 6.80, although this can make endpoint readings in susceptibility testing more difficult.[2]

Q3: My ceftriaxone solution has turned a yellow to amber color. Is it still usable?

A3: The color of reconstituted ceftriaxone sodium solutions can range from light yellow to amber, depending on the length of storage, the diluent used, and the concentration.[5] This color change does not necessarily indicate a significant loss of potency. However, any significant deviation from this expected color range or the presence of precipitation may indicate degradation, and the solution should be discarded.

Q4: Can I reconstitute ceftriaxone sodium in any diluent?

A4: No, the choice of diluent can impact the stability of ceftriaxone sodium, partly due to the pH of the resulting solution. For instance, solutions reconstituted in dextrose (pH ≈ 6) and sterile water for injection (pH ≈ 6.5) have shown good stability.[6][7] Conversely, reconstitution in more alkaline solutions like lidocaine (B1675312) 1% (pH ≈ 8) and lidocaine 2% (pH ≈ 8.5) can lead to decreased stability.[6][7] It is crucial to avoid calcium-containing diluents, such as Ringer's or Hartmann's solution, as they can cause precipitation.[8]

Q5: What are the primary degradation pathways for ceftriaxone at different pH values?

A5: Ceftriaxone degradation is catalyzed by both hydronium and hydroxide (B78521) ions. In alkaline conditions, a primary degradation pathway involves the hydrolysis and opening of the β-lactam ring, which is crucial for its antibacterial activity.[9] In acidic, neutral, and basic solutions, a principal early degradation product is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine, which results from the cleavage of the -CH2-S- bond at the C-3 position.[10] Further degradation in acidic conditions may not involve the opening of the β-lactam ring initially but rather other structural modifications.[10]

Troubleshooting Guides

Issue 1: Inconsistent results in antibacterial susceptibility testing.

Possible Cause: Degradation of ceftriaxone in the test medium due to inappropriate pH.

Troubleshooting Steps:

  • Verify Medium pH: Ensure the pH of your Mueller-Hinton broth or other testing medium is within the recommended range (typically 7.2 to 7.4).

  • Freshly Prepare Solutions: Prepare ceftriaxone stock solutions fresh before each experiment. If storage is necessary, store aliquots at -70°C for long-term stability.[2]

  • Evaluate pH of Drug Solution: When preparing stock solutions, ensure the diluent does not shift the final pH of the medium to a range that promotes degradation.

Issue 2: Loss of ceftriaxone potency in prepared solutions over a short period.

Possible Cause: The pH of the solution is outside the optimal stability range.

Troubleshooting Steps:

  • Measure Solution pH: Immediately after preparation, measure the pH of the ceftriaxone solution.

  • Adjust pH if Necessary: If the pH is too acidic or alkaline, consider using a buffer system to maintain the pH within the optimal range of 6.0-8.0.[1] Phosphate buffers have been used to improve the stability of ceftriaxone in aqueous solutions.

  • Optimize Storage Conditions: Store reconstituted solutions at refrigerated temperatures (2-8°C) to slow down degradation, even at a suitable pH.

Data Presentation

Table 1: Stability of Reconstituted Ceftriaxone Sodium in Various Diluents

DiluentpH of Reconstituted SolutionStability at 25°C (100 mg/mL)Stability at 4°C (100 mg/mL)
Dextrose 5%~6.03 days10 days
Sterile Water for Injection~6.53 days10 days
NaCl 0.9%~7.5Less stable than dextrose/waterLess stable than dextrose/water
Lidocaine 1%~8.0Less stable9 days
Lidocaine 2%~8.58 hours8 days

Source: Adapted from studies on the stability of ceftriaxone sodium in different diluents.[6][7]

Table 2: Impact of pH on Ceftriaxone Degradation

ConditionKey Degradation Events
Acidic (e.g., pH < 5.5) Increased degradation rate compared to neutral pH.[2] A primary degradation product is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine.[10]
Neutral (pH 6.0-8.0) Optimal stability range.[1] Minimal degradation.
Alkaline (e.g., pH > 8.0) Accelerated degradation.[11] Primary mechanism involves the opening of the β-lactam ring.[9]

Experimental Protocols

Protocol 1: Determination of Ceftriaxone Sodium Stability by HPLC

This protocol outlines a general method for assessing the stability of ceftriaxone sodium in a solution at a specific pH.

1. Materials:

  • Ceftriaxone sodium reference standard
  • HPLC grade water, methanol (B129727), and acetonitrile
  • Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
  • HPLC system with a UV detector
  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Procedure:

  • Preparation of Solutions:
  • Prepare a buffer solution (e.g., 0.05 M potassium phosphate) and adjust to the desired pH (e.g., 4.0, 7.0, 9.0).
  • Accurately weigh and dissolve ceftriaxone sodium in the prepared buffer to a known concentration (e.g., 100 µg/mL).
  • Stability Study:
  • Store the prepared ceftriaxone solutions at a constant temperature (e.g., 25°C or 40°C).
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.
  • HPLC Analysis:
  • Set up the HPLC system with a C18 column.
  • Prepare a mobile phase, for example, a mixture of the prepared buffer and an organic solvent like methanol or acetonitrile.[1][8][12]
  • Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength to approximately 241 nm or 271 nm.[13]
  • Inject the samples from the stability study.
  • Data Analysis:
  • Measure the peak area of the ceftriaxone peak at each time point.
  • Calculate the percentage of ceftriaxone remaining relative to the initial (time 0) concentration.
  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.

Protocol 2: Assessment of Ceftriaxone Antibacterial Activity (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of ceftriaxone against a bacterial strain.

1. Materials:

  • Ceftriaxone sodium
  • Sterile Mueller-Hinton Broth (MHB), adjusted to the desired pH
  • Bacterial culture in the logarithmic growth phase
  • Sterile 96-well microtiter plates
  • Spectrophotometer or plate reader

2. Procedure:

  • Preparation of Inoculum:
  • Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
  • Serial Dilution of Ceftriaxone:
  • Prepare a stock solution of ceftriaxone in MHB.
  • Perform two-fold serial dilutions of the ceftriaxone stock solution across the wells of the microtiter plate to achieve a range of desired concentrations.
  • Inoculation:
  • Add the prepared bacterial inoculum to each well containing the ceftriaxone dilutions.
  • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
  • Incubation:
  • Incubate the microtiter plate at 35-37°C for 16-20 hours.
  • Determination of MIC:
  • The MIC is the lowest concentration of ceftriaxone that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_buffer Prepare Buffer at Target pH prep_ceft Dissolve Ceftriaxone in Buffer prep_buffer->prep_ceft storage Store at Constant Temperature prep_ceft->storage sampling Withdraw Aliquots at Time Intervals storage->sampling hplc HPLC Analysis sampling->hplc data Calculate % Remaining & Degradation Rate hplc->data

Caption: Workflow for Ceftriaxone Stability Testing.

Degradation_Pathway cluster_acidic Acidic Conditions (pH < 5.5) cluster_alkaline Alkaline Conditions (pH > 8.0) Ceftriaxone Ceftriaxone Sodium Acid_Product Cleavage of -CH2-S- bond (Product B) Ceftriaxone->Acid_Product H⁺ catalysis Alkaline_Product Opening of β-Lactam Ring Ceftriaxone->Alkaline_Product OH⁻ catalysis

References

Technical Support Center: Overcoming Ceftriaxone Sodium Salt Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the interference caused by ceftriaxone (B1232239) sodium salt in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is ceftriaxone sodium salt and why does it interfere with biochemical assays?

A1: Ceftriaxone is a third-generation cephalosporin (B10832234) antibiotic. Its chemical structure and high protein-binding affinity can lead to interference in biochemical assays through several mechanisms:

  • Direct reaction with assay reagents: Ceftriaxone can react with components of assay kits, leading to false positive or negative results. This is a known issue with the Jaffe method for creatinine (B1669602) determination.

  • Spectral interference: Ceftriaxone absorbs light in the UV-visible range, which can overlap with the absorbance spectra of the molecules being quantified in spectrophotometric assays.

  • Competitive binding: Ceftriaxone binds to proteins like albumin, displacing other molecules such as bilirubin (B190676), which can affect assays measuring the concentration of these displaced molecules.[1][2][3][4]

  • Alteration of enzyme activity: In some cases, ceftriaxone may directly or indirectly affect the activity of enzymes being measured.

Q2: Which biochemical assays are most commonly affected by ceftriaxone interference?

A2: The most frequently reported interferences occur in the following assays:

  • Creatinine Assays: Particularly those based on the Jaffe reaction.[5][6][7][8][9]

  • Bilirubin Assays: Due to the displacement of bilirubin from albumin.[1][2][3][4][10][11][12][13]

  • Liver Function Tests: Elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) have been observed, which can be a result of drug-induced liver injury rather than direct analytical interference.[14][15][16][17][18]

  • Glucose Assays: Interference has been noted in urine glucose tests that use copper reduction methods.

Q3: Are protein assays like Bradford or BCA affected by ceftriaxone?

A3: Generally, ceftriaxone does not cause significant interference in Bradford and BCA protein assays at typical concentrations.[19] However, it is always good practice to run a control with the buffer containing ceftriaxone to check for any background signal.

Q4: How can I minimize or eliminate ceftriaxone interference in my experiments?

A4: Several strategies can be employed:

  • Choose an alternative assay method: For example, use an enzymatic method for creatinine measurement instead of the Jaffe method.[20][21]

  • Sample pretreatment: Remove ceftriaxone from the sample before the assay using techniques like protein precipitation or solid-phase extraction.[20][22][23][24][25][26]

  • Time of sample collection: If working with clinical samples, collecting them when the drug concentration is at its minimum (trough level) can reduce interference.[5][6][27]

  • Blank correction: Use a sample blank containing the same concentration of ceftriaxone as in the test samples to subtract its contribution to the final reading.

Troubleshooting Guides

Issue 1: Inaccurate Creatinine Readings in Samples Containing Ceftriaxone

Symptoms: Falsely elevated creatinine levels when using the Jaffe method.

Cause: Ceftriaxone reacts with the alkaline picrate (B76445) in the Jaffe reagent, forming a colored complex that is also measured, leading to an overestimation of the true creatinine concentration.[9]

Solutions:

  • Method Substitution: The most effective solution is to switch from the Jaffe method to an enzymatic creatinine assay. Enzymatic assays are more specific and are not affected by ceftriaxone.[20][21]

  • Sample Dilution: If the ceftriaxone concentration is low, diluting the sample may reduce the interference to an acceptable level. However, this will also dilute the creatinine, potentially falling below the assay's detection limit.

  • Data Correction: While less ideal, if the interference is consistent and quantifiable, a correction factor can be determined by running standards with known ceftriaxone concentrations.

Quantitative Data Summary: Ceftriaxone Interference in Creatinine Assays

Ceftriaxone Concentration (mg/L)Assay MethodApparent Increase in Creatinine (%)Reference
Clinically relevant concentrationsJaffe (various automated)Significant positive interference[5][6]
Up to 1000Jaffe (manual and automated)No significant interference observed in one study[7]
Not specifiedJaffePositive interference[9]
Up to 100 mg/dLEnzymaticNo interference[21]

Note: The degree of interference in the Jaffe assay can vary significantly depending on the specific reagents and instrumentation used.[8]

Issue 2: Discrepancies in Bilirubin Measurements

Symptoms: Inconsistent or unexpectedly high free bilirubin concentrations in the presence of ceftriaxone.

Cause: Ceftriaxone has a high affinity for albumin and can displace bound bilirubin, leading to an increase in the concentration of free, unbound bilirubin in the sample.[1][2][3][4]

Solutions:

  • Use of Specific Assays for Free Bilirubin: Employ methods like the peroxidase method to specifically quantify the free bilirubin concentration.[10][11]

  • Consider the Molar Ratio: The displacing effect is dependent on the molar ratio of ceftriaxone to albumin and bilirubin. This should be taken into account when interpreting results.

Quantitative Data Summary: Bilirubin Displacement by Ceftriaxone

Ceftriaxone ConcentrationEffect on Bilirubin BindingQuantitative FindingReference
Therapeutic levelsDecreases reserve albumin concentration in newborn serum39% decrease[3]
Therapeutic useIncreases free and erythrocyte-bound bilirubinSignificant displacing effect[1][2]
50 mg/kg IV dose in term neonatesNo significant change in free bilirubinRatio of free bilirubin with/without ceftriaxone was 1.02[10][11]
Issue 3: Elevated Liver Enzyme (ALT/AST) Readings

Symptoms: Increased ALT and AST activity in samples from subjects treated with ceftriaxone.

Cause: This is typically an in vivo effect due to ceftriaxone-induced liver injury rather than direct analytical interference with the assay itself.[14][15][17][18]

Troubleshooting:

  • Review Clinical History: Correlate the elevated enzyme levels with the timing and dosage of ceftriaxone administration.

  • Control Experiments: To rule out direct analytical interference, spike a control serum sample with ceftriaxone at a relevant concentration and measure ALT/AST levels. A significant change would suggest analytical interference, though this is less likely.

Quantitative Data Summary: Ceftriaxone-Associated Liver Enzyme Elevations

Ceftriaxone DosagePatient GroupIncidence of Elevated ALTIncidence of Elevated ASTReference
2 g/day Ambulatory care10.6% (5/47)Not specified[16]
4 g/day Ambulatory care5.1% (2/39)Not specified[16]
Various dosesClinical studies3.3%3.1%[15]

Experimental Protocols

Protocol 1: Enzymatic Assay for Creatinine Measurement in the Presence of Ceftriaxone

This protocol is based on the principle of a multi-step enzymatic reaction that is not susceptible to interference from ceftriaxone.[21]

Materials:

  • Enzymatic creatinine assay kit (e.g., from suppliers like Roche, Beckman Coulter, or similar)

  • Spectrophotometer or automated clinical chemistry analyzer

  • Serum or plasma samples containing ceftriaxone

  • Creatinine standards

  • Phosphate buffered saline (PBS), pH 7.4

Procedure:

  • Reagent Preparation: Prepare the working reagents from the enzymatic creatinine kit according to the manufacturer's instructions. This typically involves reconstituting lyophilized enzymes and mixing different reagent components.

  • Standard Curve Preparation: Prepare a series of creatinine standards by diluting a stock solution in PBS to cover the expected range of creatinine concentrations in your samples.

  • Sample Preparation: If your samples have very high lipid or hemoglobin content, they may need to be diluted with 0.9% NaCl solution as per the kit's instructions.[21]

  • Assay Reaction:

    • Pipette the samples and standards into appropriate wells of a microplate or cuvettes.

    • Add the enzyme reagents as specified in the kit protocol. The reaction typically involves the following steps:

      • Creatinine is hydrolyzed to creatine (B1669601) by creatininase.

      • Creatine is converted to sarcosine (B1681465) and urea (B33335) by creatinase.

      • Sarcosine is oxidized by sarcosine oxidase to produce glycine, formaldehyde, and hydrogen peroxide.

      • Hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.

  • Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly around 546 nm) after the recommended incubation time and temperature.

  • Calculation: Calculate the creatinine concentration in your samples by comparing their absorbance to the standard curve.

Protocol 2: Sample Pretreatment to Remove Ceftriaxone by Protein Precipitation

This protocol is a general method to remove small molecules like ceftriaxone from protein-containing samples before performing a biochemical assay where the analyte of interest is a small molecule that does not precipitate with the proteins.

Materials:

  • Serum or plasma samples containing ceftriaxone

  • Cold acetone (B3395972) or trichloroacetic acid (TCA)

  • Microcentrifuge

  • Vortex mixer

  • Buffer for resuspending the analyte of interest

Procedure:

  • Precipitation:

    • To 100 µL of your sample in a microcentrifuge tube, add 400 µL of cold (-20°C) acetone.

    • Alternatively, add an equal volume of 10% (w/v) TCA.

  • Incubation: Vortex the mixture thoroughly and incubate on ice for 10-20 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C. The proteins, along with protein-bound ceftriaxone, will form a pellet.

  • Supernatant Collection: Carefully collect the supernatant, which contains the small molecule analytes. The majority of the ceftriaxone will be in the protein pellet.

  • Neutralization (if using TCA): If you used TCA, neutralize the supernatant by adding a small amount of a suitable base (e.g., 1 M Tris base) until the pH is compatible with your downstream assay.

  • Assay: Use the treated supernatant in your biochemical assay. Remember to account for the dilution factor in your final calculations.

Note: This method is not suitable for assays where the analyte of interest is a protein.

Visualizations

Caption: Ceftriaxone competes with bilirubin for albumin binding sites.

Creatinine_Assay_Workflow Workflow for Mitigating Ceftriaxone Interference in Creatinine Assays start Sample containing Ceftriaxone and Creatinine jaffe Jaffe Assay start->jaffe enzymatic Enzymatic Assay start->enzymatic pretreatment Sample Pretreatment (e.g., Protein Precipitation) start->pretreatment interference Inaccurate Result (Falsely Elevated) jaffe->interference accurate Accurate Result enzymatic->accurate pretreatment->jaffe Mitigated Interference pretreatment->enzymatic Optional, if other interferents are present

Caption: Decision workflow for creatinine assays with ceftriaxone.

References

long-term storage and stability of ceftriaxone sodium salt powders

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the long-term storage and stability of ceftriaxone (B1232239) sodium salt powders. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for ceftriaxone sodium powder?

A1: Ceftriaxone sodium sterile powder should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F), and protected from light.[1][2]

Q2: What is the typical appearance of ceftriaxone sodium powder?

A2: The powder is typically a white to yellowish-orange crystalline substance.[1][3][4][5]

Q3: My ceftriaxone sodium powder has a yellowish tint. Does this indicate degradation?

A3: Not necessarily. The powder naturally ranges from white to yellowish.[1][5] However, a significant change in color from the initial appearance, or a shift towards a darker yellow or amber, could indicate exposure to excessive light, heat, or humidity and warrants further investigation.

Q4: Is ceftriaxone sodium powder hygroscopic?

A4: Ceftriaxone sodium can absorb moisture from the environment, a property known as hygroscopicity.[6][7] It is critical to store it in well-sealed containers to protect it from humidity, as increased water content can accelerate degradation.[6]

Q5: How stable is ceftriaxone sodium after it has been reconstituted into a solution?

A5: The stability of reconstituted ceftriaxone sodium depends on the diluent, concentration, and storage temperature. Solutions are generally more stable at lower temperatures (refrigerated or frozen). For example, a 100 mg/mL solution in sterile water is stable for up to 2 days at room temperature and 14 days when refrigerated. Always refer to specific stability data for your chosen concentration and diluent.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of ceftriaxone sodium powders.

Issue 1: Powder Discoloration or Change in Appearance
  • Problem: The powder, which was initially white or pale yellow, has turned dark yellow or amber.

  • Potential Causes:

    • Light Exposure: The powder has not been adequately protected from light during storage.[2][8]

    • High Temperature: The powder has been stored above the recommended 25°C.

    • Humidity Exposure: The container seal was compromised, allowing moisture ingress.

  • Recommended Actions:

    • Quarantine: Isolate the affected batch to prevent its use.

    • Verify Storage: Check storage records to confirm if temperature or light exposure deviations occurred.

    • Purity Analysis: Perform a purity analysis using a stability-indicating method like HPLC to quantify the active ingredient and detect degradation products.

    • Discard if Necessary: If significant degradation is confirmed, the batch should be discarded according to institutional guidelines.

Issue 2: Powder is Clumped or Caked
  • Problem: The normally free-flowing powder has formed hard aggregates or clumps.

  • Potential Causes:

    • Moisture Absorption: This is the most common cause. Exposure to high ambient humidity leads to moisture absorption, causing particles to stick together.[7][9] This can happen if the container is opened frequently in a humid environment or if the seal is inadequate.

    • Compaction: Storage under pressure or vibration can sometimes lead to mechanical compaction.

  • Recommended Actions:

    • Assess Moisture Content: Use Karl Fischer titration to determine the water content of the powder. Compare this value to the manufacturer's specification.

    • Improve Handling: When handling the powder, work in a low-humidity environment (e.g., a glove box with desiccant) if possible. Minimize the time the container is open.

    • Check Dissolution: Attempt to dissolve a small amount of the caked powder. If it does not dissolve readily or forms an unclear solution, it may not be suitable for use.[10]

Issue 3: Difficulty in Dissolving the Powder
  • Problem: The powder does not dissolve readily or forms a hazy/turbid solution upon reconstitution.

  • Potential Causes:

    • Degradation: Chemical degradation can lead to the formation of less soluble impurities, including polymers.[11]

    • Incorrect Diluent: Ensure the correct solvent is being used as specified. Ceftriaxone sodium is readily soluble in water and sparingly soluble in methanol.[1][4]

    • Low Temperature of Diluent: Using a very cold diluent can slow the dissolution rate.

  • Recommended Actions:

    • Verify Diluent: Double-check the experimental protocol to ensure the correct reconstitution solvent is being used.

    • Gentle Agitation: Swirl the vial gently to aid dissolution. Avoid vigorous shaking, which can cause foaming.[12]

    • Purity Check: If dissolution issues persist, it is a strong indicator of potential degradation. Analyze the material via HPLC to assess purity.

Quantitative Stability Data

The stability of reconstituted ceftriaxone sodium is highly dependent on the storage conditions, diluent, and concentration. The tables below summarize stability data from various studies. A solution is typically considered stable if it retains at least 90% of its initial concentration.

Table 1: Stability of Reconstituted Ceftriaxone Sodium (100 mg/mL)

DiluentStorage TemperatureStability Period (≥90% Potency)
Sterile Water25°C (Room Temp)3 days
Sterile Water4°C (Refrigerated)10 days
5% Dextrose25°C (Room Temp)3 days
5% Dextrose4°C (Refrigerated)10 days
1% Lidocaine25°C (Room Temp)< 24 hours
1% Lidocaine4°C (Refrigerated)9 days

Table 2: Stability of Reconstituted Ceftriaxone Sodium (250 mg/mL)

DiluentStorage TemperatureStability Period (≥90% Potency)
5% Dextrose25°C (Room Temp)24 hours
5% Dextrose4°C (Refrigerated)3 days
1% Lidocaine4°C (Refrigerated)3 days

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reversed-phase HPLC (RP-HPLC) method for quantifying ceftriaxone sodium and detecting its degradation products.

  • Objective: To assess the purity and stability of ceftriaxone sodium.

  • Instrumentation: HPLC system with UV detector, C18 column.

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Phosphate (B84403) buffer (pH 7.0)

    • Tetrabutylammonium bromide (ion-pairing agent, optional but common)

    • Ceftriaxone sodium reference standard

    • Water (HPLC grade)

  • Procedure:

    • Mobile Phase Preparation: Prepare the mobile phase, which often consists of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer), sometimes containing an ion-pairing agent.[13][14] A common composition is a buffered acetonitrile/water mixture.

    • Standard Solution Preparation: Accurately weigh and dissolve the ceftriaxone sodium reference standard in water to prepare a stock solution (e.g., 1 mg/mL). Further dilute to create working standards within the linear range of the assay (e.g., 50-300 µg/mL).[14]

    • Sample Preparation: Dissolve the ceftriaxone sodium powder sample in water to a known concentration similar to the standard solutions.

    • Chromatographic Conditions:

      • Column: C18, 5 µm particle size, 4.6 x 250 mm (typical).

      • Flow Rate: 1.0 mL/min.[13][14]

      • Detection Wavelength: 254 nm or 260 nm.[11][13][14]

      • Injection Volume: 20 µL.[11][13]

      • Temperature: Ambient.

    • Analysis: Inject the standard and sample solutions. Identify the ceftriaxone peak based on the retention time of the standard. Calculate the concentration of ceftriaxone in the sample. Degradation products will typically appear as separate peaks in the chromatogram.

Protocol 2: UV-Vis Spectrophotometry for Concentration

This is a simpler, less specific method than HPLC, suitable for a quick estimation of concentration but not for stability-indicating analysis as it cannot separate the parent drug from degradation products.

  • Objective: To determine the concentration of a pure ceftriaxone sodium solution.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Procedure:

    • Solvent: Use distilled water as the solvent.[15]

    • Standard Curve: Prepare a stock solution of ceftriaxone sodium (e.g., 1 mg/mL) and create a series of dilutions (e.g., 5-50 µg/mL).[15]

    • Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 241 nm.[15][16]

    • Plot: Plot a calibration curve of absorbance versus concentration.

    • Sample Analysis: Prepare the sample solution in the same concentration range and measure its absorbance at 241 nm. Determine the concentration using the calibration curve.

Visualizations

Troubleshooting_Workflow start Start: Ceftriaxone Stability Issue issue Identify Issue start->issue discolor Powder Discoloration issue->discolor Appearance clump Powder Caking/ Clumping issue->clump Physical Form dissolve Poor Dissolution issue->dissolve Reconstitution check_storage Verify Storage Conditions (Light, Temp) discolor->check_storage karl_fischer Measure Water Content (Karl Fischer) clump->karl_fischer verify_diluent Verify Reconstitution Solvent & Temp dissolve->verify_diluent analyze Perform Stability Analysis (e.g., HPLC) check_storage->analyze karl_fischer->analyze verify_diluent->analyze pass Result: Stable (>90% Purity) analyze->pass Pass fail Result: Degraded (<90% Purity) analyze->fail Fail use Proceed with Experiment pass->use discard Quarantine & Discard Batch fail->discard

Caption: Troubleshooting workflow for ceftriaxone stability issues.

Stability_Testing_Workflow start Start: Stability Study initial T=0 Analysis: - Appearance - Water Content (KF) - Purity (HPLC) start->initial stress Place Samples in Stability Chambers initial->stress conditions Conditions: 1. 25°C/60% RH 2. 40°C/75% RH 3. Photostability stress->conditions pull Pull Samples at Time Points (e.g., 1, 3, 6 months) conditions->pull analysis Analyze Samples: - Appearance - Purity & Degradants (HPLC) pull->analysis data Compile & Analyze Data analysis->data report Generate Stability Report data->report

Caption: Experimental workflow for a typical powder stability study.

Degradation_Pathway cluster_main Degradation Stressors cluster_products Examples of Degradants Hydrolysis Hydrolysis (Water/Moisture) Ceftriaxone Ceftriaxone Sodium (Intact Molecule) Hydrolysis->Ceftriaxone Oxidation Oxidation Oxidation->Ceftriaxone Light Photolysis (Light Exposure) Light->Ceftriaxone Degradation_Products Degradation Products BetaLactam Open Beta-Lactam Ring (Loss of Activity) Ceftriaxone->BetaLactam Polymers Polymerized Impurities Other Other Chromophoric Degradants

Caption: Simplified ceftriaxone degradation pathways.

References

Validation & Comparative

Comparative Guide to HPLC Method Validation for Ceftriaxone Sodium Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of ceftriaxone (B1232239) sodium salt, a widely used third-generation cephalosporin (B10832234) antibiotic.[1][2][3] It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. The guide also briefly discusses alternative methods and presents supporting experimental data from various studies.

I. Comparison of HPLC Method Parameters

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of ceftriaxone sodium in bulk drug and pharmaceutical dosage forms.[1][2][4] A comparison of the key chromatographic conditions from different studies is summarized in Table 1. The choice of stationary phase, mobile phase composition, and detection wavelength are critical parameters that influence the method's performance.

Table 1: Comparison of Chromatographic Conditions for Ceftriaxone Sodium Quantification

ParameterMethod 1Method 2Method 3Method 4
Column Waters XTerra RP-18 (250x4.6 mm, 5 µm)[4]Xterra C18 (150x4.6 mm, 5 µm)[1][5]Promosil C-18 (250 mm, 4.6 mm, 5µm)[2]Phenomenex ODS column C18 (250 mm × 4.6 mm, 5.0 μ)[6]
Mobile Phase Methanol:Water:Orthophosphoric acid (65:30:5 v/v)[4]Disodium hydrogen phosphate (B84403) buffer:Acetonitrile (65:35 v/v), pH 4.3[1][5]Buffer:Methanol (90:10 v/v), pH 6.8[2]Acetonitrile:Water with 0.01% triethylamine (B128534) (70:30, v/v), pH 6.5[6]
Flow Rate 1.0 mL/min[4]1.0 mL/min[1][5]1.0 mL/min[2]1.0 mL/min[6]
Detection (UV) 245 nm[4]242 nm[1][5]260 nm[2]270 nm[6]
Retention Time Not specified~2.6 min[1][5]~7.11 min[2]~4.15 min[6]

II. Performance Comparison of Validated HPLC Methods

The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters as per the International Council for Harmonisation (ICH) guidelines include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7] A summary of these parameters from various studies is presented in Table 2.

Table 2: Comparison of Validation Parameters for Ceftriaxone Sodium HPLC Methods

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (µg/mL) 0.2-20[4]10.0-100.0[1][5]1-50[2]10-200[6]
Correlation Coefficient (r²) 0.9999[4]0.999[1][5]Not specified0.991[6]
Accuracy (% Recovery) 99.88-99.97%[4]Not specifiedNot specifiedAssay: 99.73 ± 0.61%[6]
Precision (% RSD) Intra-day: 0.01-0.08%, Inter-day: 0.05-0.19%[4]Not specifiedNot specifiedIntra-day: 0.70-0.94%, Inter-day: 0.55-0.95%[6]
LOD (µg/mL) Not specifiedNot specifiedNot specified0.22[6]
LOQ (µg/mL) 0.0215[4]Not specifiedNot specified0.67[6]
Robustness %RSD < 2% for deliberate variations[7]Variations in flow rate, mobile phase composition, and pH showed negligible effects[2]%RSD < 2% for changes in pH and flow rate[6]Not specified

III. Alternative Analytical Methods

While HPLC is the most prevalent method for ceftriaxone sodium quantification, other techniques have also been employed.[3] These methods may offer advantages in terms of speed, cost, or specific applications.

  • UV Spectrophotometry: This is a simpler and more rapid method compared to HPLC.[8] It is often used for routine quality control. A study demonstrated a UV spectrophotometric method with a linearity range of 10–20 µg/mL and a maximum absorption peak at 241 nm.[8] The method showed good accuracy and precision, with intra- and inter-day variability less than 2% RSD.[8]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is another chromatographic technique that can be used for the quantification of ceftriaxone sodium.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in human plasma, LC-MS/MS is the method of choice.[9] It offers lower detection limits compared to HPLC-UV methods.[9] A validated LC-MS/MS method for ceftriaxone in human plasma had a concentration range of 1.01-200 μg/ml.[9]

  • Microbiological Assay: This method is based on the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. While it provides a measure of the biological activity, it is generally less precise and more time-consuming than chromatographic methods.[3]

IV. Experimental Protocols

This section provides a generalized experimental protocol for the HPLC method validation for ceftriaxone sodium quantification, based on common practices found in the literature.

1. Preparation of Standard Solutions:

  • Stock Solution: Accurately weigh and dissolve a suitable amount of ceftriaxone sodium reference standard in the mobile phase or a suitable diluent to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve (e.g., 10, 20, 30, 40, and 50 µg/ml).[7]

2. Chromatographic System and Conditions:

  • The specific column, mobile phase, flow rate, and UV detection wavelength should be chosen based on the selected method (refer to Table 1).

  • The system should be equilibrated with the mobile phase until a stable baseline is achieved.

3. Method Validation Procedure:

Caption: Workflow for HPLC method validation.

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often evaluated by comparing the chromatograms of the drug substance, placebo, and a mixture of the two.[7]

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations across the desired range and determining the correlation coefficient of the calibration curve.[4][6]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo preparation and the recovery is calculated.[4][7]

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.[4]

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6] These are often calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7] This can be assessed by intentionally varying parameters such as the flow rate, mobile phase composition, and detection wavelength.[7]

  • System Suitability: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. Parameters such as theoretical plates, tailing factor, and retention time are monitored.

V. Conclusion

A variety of robust and reliable HPLC methods are available for the quantification of ceftriaxone sodium. The choice of a specific method will depend on the intended application, available instrumentation, and desired performance characteristics. For routine quality control, a simple and rapid isocratic RP-HPLC method is often sufficient. For bioanalytical studies requiring higher sensitivity, an LC-MS/MS method is preferable. Proper method validation in accordance with ICH guidelines is crucial to ensure the generation of accurate and reliable data. The development of stability-indicating methods is also critical to ensure that the method can accurately measure the active pharmaceutical ingredient in the presence of its degradation products.[10][11]

References

Navigating the Battle Against Pseudomonas aeruginosa: A Comparative Analysis of Ceftriaxone and Meropenem Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of formidable opportunistic pathogens, Pseudomonas aeruginosa stands out for its intrinsic and acquired resistance to a wide array of antibiotics, posing a significant challenge in clinical settings. For researchers, scientists, and drug development professionals, understanding the comparative efficacy of antimicrobial agents is paramount. This guide provides an objective comparison of two beta-lactam antibiotics, ceftriaxone (B1232239) sodium salt and meropenem (B701), against P. aeruginosa, supported by experimental data and detailed methodologies.

Executive Summary

The evidence overwhelmingly indicates that meropenem demonstrates significantly greater and more reliable in vitro activity against Pseudomonas aeruginosa compared to ceftriaxone . While both are beta-lactam antibiotics that inhibit bacterial cell wall synthesis, their spectrum of activity and susceptibility to resistance mechanisms differ substantially. Ceftriaxone, a third-generation cephalosporin, generally shows poor activity against P. aeruginosa[1][2][3]. Conversely, meropenem, a carbapenem (B1253116), is specifically designed for broad-spectrum coverage, including P. aeruginosa, and is often a key therapeutic option[3][4][5]. However, the emergence of carbapenem-resistant P. aeruginosa is a growing concern, necessitating careful stewardship and ongoing research[6][7][8][9][10][11].

Mechanism of Action

Both ceftriaxone and meropenem exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis[1][2][4][5]. The peptidoglycan layer provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death.

Despite this common overarching mechanism, their affinity for specific PBPs in P. aeruginosa differs. Meropenem exhibits a strong affinity for PBPs 2, 3, and 4, contributing to its potent anti-pseudomonal activity[5]. Ceftriaxone's binding profile in P. aeruginosa, with a primary affinity for PBP3, is less effective in achieving bactericidal action[2].

Comparative Efficacy: In Vitro Susceptibility Data

In vitro susceptibility testing is a cornerstone for evaluating the efficacy of antibiotics. The following tables summarize quantitative data from various studies, highlighting the disparity in activity between ceftriaxone and meropenem against clinical isolates of P. aeruginosa.

Antibiotic Number of Isolates Susceptibility (%) Resistance (%) Source
Meropenem100885%8%[12]
Ceftriaxone1008Not explicitly stated, but resistance was high (34% in one subgroup)15% overall, up to 34% in subgroups[12]
Meropenem118295.8%4.2%[13]
Ceftriaxone18092.7%-[14][15]
Ceftriaxone-High resistance reported62.5% in one study[16]

Note: The 92.7% susceptibility for ceftriaxone reported in one study appears to be an outlier when compared to the broader literature, which consistently indicates limited activity.[1][2][3][16]

Experimental Protocols

The data presented above are primarily derived from antimicrobial susceptibility testing (AST) performed according to standardized methods. Below are generalized protocols for the most common techniques cited.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Inoculum Preparation: A standardized suspension of the P. aeruginosa isolate is prepared in a sterile broth to match the turbidity of a 0.5 McFarland standard.

  • Plating: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate.

  • Disk Application: Antibiotic disks (containing a standardized concentration of either ceftriaxone or meropenem) are placed on the agar surface.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

  • Interpretation: The measured zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" based on standardized breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This is often determined by broth microdilution.

  • Preparation of Antibiotic Dilutions: A series of two-fold dilutions of ceftriaxone and meropenem are prepared in microtiter plates containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized concentration of the P. aeruginosa isolate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • Reading: The plates are examined for visible bacterial growth (turbidity).

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic in which no visible growth is observed.

Mechanisms of Resistance in Pseudomonas aeruginosa

The superior efficacy of meropenem is challenged by the remarkable adaptability of P. aeruginosa in developing resistance. Understanding these mechanisms is crucial for interpreting susceptibility data and developing new therapeutic strategies.

Resistance to Ceftriaxone
  • Beta-Lactamase Production: This is a primary mechanism of resistance. P. aeruginosa can produce various beta-lactamase enzymes that hydrolyze the beta-lactam ring of ceftriaxone, inactivating the drug. Key enzymes include:

    • AmpC β-lactamases: These are chromosomally encoded and can be overexpressed, leading to resistance to most cephalosporins[3][11].

    • Extended-Spectrum β-Lactamases (ESBLs): Enzymes like CTX-M variants can effectively degrade ceftriaxone[17].

Resistance to Meropenem

Resistance to meropenem in P. aeruginosa is often more complex and multifactorial[10][11].

  • Reduced Outer Membrane Permeability: The primary pathway for carbapenem entry into the periplasmic space of P. aeruginosa is through the OprD porin channel. Loss or downregulation of this porin significantly reduces the intracellular concentration of meropenem, leading to resistance[6][9][17].

  • Efflux Pumps: P. aeruginosa possesses multiple multidrug efflux pumps, such as MexAB-OprM and MexXY-OprM. Overexpression of these pumps actively transports meropenem out of the cell before it can reach its PBP targets[6][7][16][17].

  • Carbapenemase Production: The most concerning mechanism is the acquisition of genes encoding carbapenemases. These are beta-lactamases that can efficiently hydrolyze meropenem and other carbapenems. Examples include metallo-β-lactamases (MBLs) like VIM and IMP types[7][9].

Visualizing Experimental and Logical Frameworks

To better illustrate the concepts discussed, the following diagrams are provided in DOT language.

cluster_collection Sample Collection & Isolation cluster_testing Antimicrobial Susceptibility Testing (AST) cluster_analysis Data Analysis & Interpretation clinical_sample Clinical Sample (e.g., sputum, urine) isolation Isolate P. aeruginosa on selective agar clinical_sample->isolation inoculum Prepare 0.5 McFarland standardized inoculum isolation->inoculum kirby_bauer Kirby-Bauer Disk Diffusion inoculum->kirby_bauer mic_testing Broth Microdilution (MIC determination) inoculum->mic_testing measure_zone Measure Zone of Inhibition (mm) kirby_bauer->measure_zone read_mic Read MIC Value (μg/mL) mic_testing->read_mic interpret Interpret Results (Susceptible, Intermediate, Resistant) using CLSI breakpoints measure_zone->interpret read_mic->interpret

Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.

cluster_drug Beta-Lactam Antibiotic Action drug Ceftriaxone or Meropenem pbp Penicillin-Binding Proteins (PBPs) drug->pbp Binds to & Inactivates cell_wall Peptidoglycan Cell Wall Synthesis drug->cell_wall Inhibits pbp->cell_wall Catalyzes lysis Cell Lysis & Death cell_wall->lysis Disruption leads to

Caption: General Mechanism of Action for Beta-Lactam Antibiotics.

cluster_resistance P. aeruginosa Resistance Mechanisms to Meropenem meropenem Meropenem porin OprD Porin Reduced expression or loss meropenem->porin Entry Blocked efflux Efflux Pumps (e.g., MexAB-OprM) Upregulation meropenem->efflux Drug Expelled enzyme Carbapenemases (e.g., MBLs) Production meropenem->enzyme Drug Hydrolyzed

Caption: Key Resistance Mechanisms to Meropenem in P. aeruginosa.

Conclusion

For researchers and drug development professionals, the comparative data clearly positions meropenem as a vastly more effective agent against Pseudomonas aeruginosa than ceftriaxone . Ceftriaxone's utility against this pathogen is severely limited due to intrinsic and acquired resistance. While meropenem remains a potent therapeutic option, the rise of carbapenem-resistant P. aeruginosa strains, driven by mechanisms such as porin loss, efflux pump overexpression, and carbapenemase production, presents a formidable challenge. Future research must focus on overcoming these resistance mechanisms, developing novel anti-pseudomonal agents, and implementing robust antimicrobial stewardship programs to preserve the efficacy of critical drugs like meropenem.

References

Comparative Analysis of Ceftriaxone Sodium Salt and Ampicillin on E. coli Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the in vitro efficacy of two widely used beta-lactam antibiotics, ceftriaxone (B1232239) sodium salt and ampicillin (B1664943), against the gram-negative bacterium Escherichia coli. The data presented is compiled from various studies and standardized protocols to offer an objective performance comparison, supported by detailed experimental methodologies.

Mechanism of Action

Both ceftriaxone and ampicillin are bactericidal antibiotics that disrupt the synthesis of the bacterial cell wall.[1][2] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] Peptidoglycan provides structural integrity to the bacterial cell wall, and its inhibition leads to cell lysis and death.[2]

Ceftriaxone, a third-generation cephalosporin, is known for its broad spectrum of activity against many gram-negative bacteria and its stability against many beta-lactamases.[3] Ampicillin, an aminopenicillin, is also a broad-spectrum antibiotic but is susceptible to degradation by beta-lactamase enzymes, a common resistance mechanism in E. coli.[4][5]

Quantitative Data Presentation

The following tables summarize the in vitro activity of ceftriaxone and ampicillin against E. coli, primarily focusing on the reference strain ATCC 25922, which is commonly used for quality control in antimicrobial susceptibility testing.

Table 1: Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

AntibioticE. coli StrainMIC Range (μg/mL)Reference
CeftriaxoneATCC 259220.03 - 0.125[6]
CeftriaxoneClinical Isolates (Susceptible)≤ 1[6]
CeftriaxoneClinical Isolates (Resistant)≥ 4[6]
AmpicillinATCC 259222 - 8[7]
AmpicillinClinical Isolates (Susceptible)≤ 8[8]
AmpicillinClinical Isolates (Resistant)≥ 32[8]

Table 2: Zone of Inhibition Data (Disk Diffusion Method)

The zone of inhibition is the area around an antibiotic disk where bacterial growth is inhibited. The diameter of this zone is indicative of the antibiotic's effectiveness.

Antibiotic (Disk Potency)E. coli StrainZone Diameter Range (mm)Interpretive Criteria (CLSI)Reference
Ceftriaxone (30 µg)ATCC 2592229 - 35Susceptible: ≥ 23, Intermediate: 20-22, Resistant: ≤ 19[9]
Ampicillin (10 µg)ATCC 2592216 - 22Susceptible: ≥ 17, Intermediate: 14-16, Resistant: ≤ 13[9]

Experimental Protocols

The following are detailed methodologies for two key experiments used to determine the in vitro susceptibility of E. coli to ceftriaxone and ampicillin, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antibiotic in a liquid medium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Ceftriaxone sodium salt and ampicillin stock solutions

  • E. coli isolate (e.g., ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of E. coli from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution:

    • Prepare serial two-fold dilutions of ceftriaxone and ampicillin in CAMHB in the wells of a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC for the test organism.

  • Inoculation and Incubation:

    • Inoculate each well containing the antibiotic dilutions with the prepared E. coli suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around an antibiotic-impregnated disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Ceftriaxone (30 µg) and ampicillin (10 µg) antibiotic disks

  • E. coli isolate (e.g., ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare an E. coli suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Disk Application:

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply the ceftriaxone and ampicillin disks to the surface of the agar. Ensure the disks are placed at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm), including the diameter of the disk.

    • Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI (see Table 2).[9]

Mandatory Visualizations

Experimental_Workflow cluster_prep Inoculum Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion p1 Select E. coli Colonies p2 Suspend in Saline p1->p2 p3 Adjust to 0.5 McFarland p2->p3 m2 Inoculate Microplate p3->m2 Dilute & Inoculate d1 Inoculate MHA Plate p3->d1 Swab Plate m1 Serial Dilution of Antibiotics m1->m2 m3 Incubate 16-20h at 35°C m2->m3 m4 Read MIC m3->m4 d2 Apply Antibiotic Disks d1->d2 d3 Incubate 16-20h at 35°C d2->d3 d4 Measure Zone of Inhibition d3->d4

Caption: Workflow for Antimicrobial Susceptibility Testing.

Mechanism_of_Action cluster_antibiotic Beta-Lactam Antibiotic cluster_bacteria Bacterial Cell A Ceftriaxone / Ampicillin PBP Penicillin-Binding Proteins (PBPs) A->PBP Binds to & Inhibits CWS Cell Wall Synthesis PBP->CWS Catalyzes PBP->CWS Inhibition Lysis Cell Lysis & Death CWS->Lysis Disruption Leads to

Caption: Mechanism of Action of Beta-Lactam Antibiotics.

References

A Comparative Guide to the Purity Validation of Ceftriaxone Sodium Salt: Mass Spectrometry vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For Ceftriaxone (B1232239) sodium salt, a widely used third-generation cephalosporin (B10832234) antibiotic, rigorous purity testing is essential to ensure it is free from harmful impurities. This guide provides an objective comparison of two common analytical techniques for the validation of Ceftriaxone sodium salt purity: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This comparison is supported by a summary of experimental data and detailed methodologies to assist researchers in selecting the most appropriate technique for their specific needs. While HPLC-UV is a well-established and widely used method, LC-MS offers enhanced specificity and sensitivity, making it a powerful tool for comprehensive impurity profiling.[1][2]

Comparative Performance Data

The following table summarizes the key performance characteristics of LC-MS and HPLC-UV for the analysis of Ceftriaxone sodium and its impurities. The data presented is a composite from various studies to provide a representative comparison.

Performance ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Specificity Very High (based on mass-to-charge ratio)Moderate to High (based on retention time and UV spectrum)
Sensitivity (LOD/LOQ) Lower (typically ng/mL to pg/mL)Higher (typically µg/mL to ng/mL)[3]
**Linearity (R²) **> 0.99> 0.99[4][5]
Accuracy (% Recovery) 95-105%98-102%[5]
Precision (%RSD) < 5%< 2%[5]
Impurity Identification Can provide structural information for unknown impuritiesRequires reference standards for identification
Throughput Generally lower due to more complex instrumentationGenerally higher
Cost Higher (instrumentation and maintenance)Lower

Experimental Protocols

Purity Validation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides high sensitivity and specificity for the detection and quantification of Ceftriaxone sodium and its impurities.[6][7][8]

a. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Ceftriaxone sodium reference standard and known impurity standards in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Further dilute to obtain a series of calibration standards.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same diluent to a known concentration.

  • Forced Degradation Samples: To demonstrate specificity, subject the this compound to stress conditions such as acid and base hydrolysis, oxidation, and photolytic and thermal stress. Neutralize the acidic and basic samples before analysis.

b. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[10]

  • Flow Rate: A typical flow rate is between 0.8 and 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

  • Injection Volume: Typically 10-20 µL.

c. Mass Spectrometric Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of known impurities.

  • Data Analysis: Integrate the peak areas of Ceftriaxone and its impurities. Use the calibration curve to determine the concentration of known impurities. For unknown impurities, express the concentration relative to the main peak area.

Purity Validation by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is a robust and widely used pharmacopoeial method for the routine quality control of Ceftriaxone sodium.[1][2][9]

a. Sample Preparation:

Sample preparation follows the same procedure as for the LC-MS method (standard, sample, and forced degradation solutions).

b. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is standard.[9]

  • Mobile Phase: An isocratic or gradient mixture of a phosphate (B84403) buffer and an organic modifier like acetonitrile is often used. The pH of the buffer is a critical parameter for achieving good separation.[4]

  • Flow Rate: Typically around 1.0 to 1.5 mL/min.[3][9]

  • Column Temperature: Ambient or controlled, for instance, at 25°C.

  • Injection Volume: Typically 20 µL.[3][9]

  • UV Detection: Wavelength is typically set at the maximum absorbance of Ceftriaxone, around 254 nm or 270 nm.[5]

c. Data Analysis:

Peak areas are integrated, and the percentage of each impurity is calculated based on the area of the main Ceftriaxone peak, often using the relative response factor if known.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the logical flow for both the LC-MS and HPLC-UV based purity validation of this compound.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting prep_start Weigh Ceftriaxone Sodium (Sample & Standards) dissolve Dissolve in Diluent prep_start->dissolve forced_degradation Perform Forced Degradation dissolve->forced_degradation inject Inject into LC-MS System dissolve->inject forced_degradation->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (Full Scan & SIM/MRM) separation->detection integrate Integrate Peak Areas detection->integrate identify Identify Impurities (Mass & Fragmentation) integrate->identify quantify Quantify Impurities identify->quantify report Generate Purity Report quantify->report

Caption: Experimental workflow for Ceftriaxone sodium purity validation by LC-MS.

HPLCUV_Workflow cluster_prep_hplc Sample & Standard Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing & Reporting prep_start_hplc Weigh Ceftriaxone Sodium (Sample & Standards) dissolve_hplc Dissolve in Diluent prep_start_hplc->dissolve_hplc forced_degradation_hplc Perform Forced Degradation dissolve_hplc->forced_degradation_hplc inject_hplc Inject into HPLC-UV System dissolve_hplc->inject_hplc forced_degradation_hplc->inject_hplc separation_hplc Chromatographic Separation inject_hplc->separation_hplc detection_hplc UV Detection (e.g., 254 nm) separation_hplc->detection_hplc integrate_hplc Integrate Peak Areas detection_hplc->integrate_hplc quantify_hplc Quantify Impurities (Relative Area %) integrate_hplc->quantify_hplc report_hplc Generate Purity Report quantify_hplc->report_hplc

Caption: Experimental workflow for Ceftriaxone sodium purity validation by HPLC-UV.

Objective Comparison

LC-MS: The primary advantage of LC-MS lies in its superior specificity and sensitivity.[7][8] The ability to obtain mass information allows for the confident identification of impurities, even those that are unexpected or co-elute with other components. This is particularly valuable during drug development and for comprehensive characterization of the impurity profile. High-resolution mass spectrometry (HRMS) can further provide elemental composition, aiding in the structural elucidation of unknown degradation products or process-related impurities.[11] However, the initial investment and operational costs of LC-MS systems are significantly higher than those of HPLC-UV systems.

HPLC-UV: HPLC-UV is a robust, reliable, and cost-effective technique that is well-suited for routine quality control in a manufacturing environment.[2] Pharmacopoeias often specify HPLC-UV methods for the purity assessment of Ceftriaxone sodium.[12] The method is generally straightforward to implement and validate. The main limitation of HPLC-UV is its reliance on reference standards for impurity identification. Unknown impurities can be detected but not identified without further analytical work. Furthermore, its sensitivity may not be sufficient for the detection of trace-level impurities that could be of toxicological concern.[13][14]

Conclusion

The choice between LC-MS and HPLC-UV for the validation of this compound purity depends on the specific requirements of the analysis. For in-depth impurity profiling, identification of unknown impurities, and during the development phase of the drug substance, LC-MS is the superior technique due to its high specificity and sensitivity. For routine quality control and release testing where the impurity profile is well-characterized and reference standards are available, HPLC-UV provides a reliable and cost-effective solution . In many modern pharmaceutical laboratories, a combination of both techniques is employed: HPLC-UV for routine analyses and LC-MS for investigations, troubleshooting, and comprehensive characterization.

References

A Comparative Guide to the In Vitro Activity of Ceftriaxone Sodium and Cefotaxime

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the in vitro potency of two widely used third-generation cephalosporins, ceftriaxone (B1232239) and cefotaxime (B1668864), supported by experimental data.

Ceftriaxone and cefotaxime are potent, broad-spectrum third-generation cephalosporin (B10832234) antibiotics with a similar spectrum of antimicrobial activity.[1][2] Both are frequently employed in the treatment of serious bacterial infections.[2][3] Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the final step in peptidoglycan synthesis.[4] This interference leads to the weakening of the cell wall and subsequent cell lysis. While both antibiotics are effective against a wide range of Gram-positive and Gram-negative bacteria, subtle differences in their in vitro activity have been observed in various studies. This guide provides a comparative overview of their in vitro potency, supported by quantitative data from multiple studies.

Comparative In Vitro Susceptibility Data

The in vitro activity of ceftriaxone and cefotaxime is most commonly quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC data for ceftriaxone and cefotaxime against various clinically relevant bacterial isolates. MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: In Vitro Activity Against Streptococcus pneumoniae

AntibioticPenicillin SusceptibilityNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
CeftriaxonePenicillin-Intermediate & Resistant1440.06-1612[5]
CefotaximePenicillin-Intermediate & Resistant1440.06-1612[5]
CeftriaxoneNot Specified40≤0.016-0.50.190.5[6]
CefotaximeNot Specified40≤0.016-0.50.190.5[6]

Studies on Streptococcus pneumoniae show that ceftriaxone and cefotaxime have essentially identical in vitro activity.[7][8][9] For both penicillin-intermediate and resistant strains, the MIC₅₀ and MIC₉₀ values were equivalent for both drugs.[5] Another study also reported equal MIC₅₀ and MIC₉₀ values for both antibiotics against clinical isolates of S. pneumoniae.[6]

Table 2: In Vitro Activity Against Neisseria gonorrhoeae

AntibioticNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
CeftriaxoneNot specifiedNot specifiedNot specifiedNot specified[10][11][12]
CefotaximeNot specifiedNot specifiedNot specifiedNot specified[10][11][12]

Both cefotaxime and ceftriaxone demonstrate excellent in vitro activity against Neisseria gonorrhoeae, including strains that produce β-lactamase.[10][11][12]

Table 3: In Vitro Activity Against Haemophilus influenzae

AntibioticNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
CeftriaxoneNot specifiedNot specifiedNot specifiedNot specified[13]
CefotaximeNot specifiedNot specifiedNot specifiedNot specified[13][14]

Ceftriaxone is reported to be the most active agent against Haemophilus influenzae.[13] Cefotaxime also shows high activity against both β-lactamase-positive and β-lactamase-negative strains of H. influenzae.[14]

Table 4: In Vitro Activity Against Enterobacteriaceae

OrganismAntibioticNo. of IsolatesMIC for 90% of strains (µg/mL)Reference
Escherichia coliCeftriaxone105>256[15]
Escherichia coliCeftriaxone + Tazobactam (B1681243)1054.0[15]
Klebsiella spp.Ceftriaxone105>256[15]
Klebsiella spp.Ceftriaxone + Tazobactam1054.0[15]

A study on Enterobacteriaceae showed that a high percentage of E. coli and Klebsiella spp. isolates were resistant to ceftriaxone alone.[15] However, the combination of ceftriaxone with a β-lactamase inhibitor like tazobactam significantly lowered the MIC₉₀, indicating restored activity against these resistant strains.[15] Another study found that ceftriaxone and cefotaxime were the most potent cephalosporins against Enterobacteriaceae.[13]

Experimental Protocols

The in vitro activity data presented in this guide were primarily determined using standardized methods such as broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions : Serial twofold dilutions of ceftriaxone and cefotaxime are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation : A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation : The microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension.

  • Incubation : The plates are incubated at a specific temperature (usually 35-37°C) for a defined period (typically 16-20 hours).

  • MIC Determination : After incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[4]

Agar Dilution Method

This method is an alternative to broth microdilution for MIC determination.

  • Preparation of Agar Plates : Serial twofold dilutions of the antibiotics are incorporated into molten agar (e.g., Mueller-Hinton agar) and poured into petri dishes.

  • Inoculum Preparation : A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation : A small, standardized volume of the bacterial suspension is spotted onto the surface of the agar plates containing different antibiotic concentrations.

  • Incubation : The plates are incubated under appropriate conditions.

  • MIC Determination : The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizing the Mechanism and Workflow

To better understand the processes described, the following diagrams illustrate the mechanism of action of third-generation cephalosporins and the experimental workflow for determining in vitro activity.

cluster_0 Bacterial Cell cluster_1 Action of Cephalosporins PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall Synthesis InhibitedPBP Inhibited PBPs Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Cephalosporin Ceftriaxone / Cefotaxime Cephalosporin->PBP Inhibition Lysis Cell Lysis & Bacterial Death InhibitedPBP->Lysis Weakened Cell Wall

Mechanism of action of third-generation cephalosporins.

prep_antibiotics Prepare Serial Dilutions of Antibiotics inoculation Inoculate Plates/Tubes prep_antibiotics->inoculation prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation read_results Read and Record MIC Values incubation->read_results

General workflow for in vitro susceptibility testing.

References

The Sum is Greater Than the Parts: Assessing the Synergistic Effects of Ceftriaxone Sodium with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic resistance necessitates innovative therapeutic strategies. Combination therapy, leveraging the synergistic effects of multiple antibiotics, presents a promising approach to enhance efficacy, combat resistance, and reduce toxicity. This guide provides an objective comparison of the synergistic effects of ceftriaxone (B1232239) sodium, a third-generation cephalosporin, with other key antibiotics. The following sections detail the experimental data, methodologies, and mechanistic insights to inform further research and development in this critical area.

Ceftriaxone and Levofloxacin (B1675101): A Dual-Pronged Attack

The combination of ceftriaxone and levofloxacin demonstrates significant synergy against various bacterial strains, particularly penicillin-resistant Streptococcus pneumoniae. This synergy stems from their distinct mechanisms of action: ceftriaxone inhibits bacterial cell wall synthesis, while levofloxacin targets DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.

Quantitative Data Summary
Organism Assay Type Synergy Metric (FICI) Key Findings Reference
Penicillin-resistant S. pneumoniae (WB4, KR4)Checkerboard0.25Significant synergistic activity observed.[1][2]
Penicillin-resistant S. pneumoniae (WB4)Time-Kill Assay (in vitro)-Combination therapy was significantly superior to either monotherapy, sterilizing cultures after 8 hours.[1][3]
Penicillin-resistant S. pneumoniae (WB4)Rabbit Meningitis Model (in vivo)-The combination regimen was significantly more bactericidal (-0.64 ∆log10 cfu/mL.h) than ceftriaxone (-0.30 ∆log10 cfu/mL.h) or levofloxacin (-0.45 ∆log10 cfu/mL.h) alone.[1][2]

Fractional Inhibitory Concentration Index (FICI): ≤ 0.5 indicates synergy, > 0.5 to 4 indicates no interaction, and > 4 indicates antagonism.

Mechanism of Synergy

The synergistic interaction between ceftriaxone and levofloxacin is attributed to their complementary modes of action, creating a multi-targeted assault on the bacterial cell. Furthermore, studies suggest this combination can suppress the emergence of levofloxacin resistance by preventing mutations in the parC gene, which encodes a subunit of topoisomerase IV.[1][2]

Synergy_Ceftriaxone_Levofloxacin cluster_ceftriaxone Ceftriaxone cluster_levofloxacin Levofloxacin Ceftriaxone Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBP Binds to Synergy Synergistic Effect Ceftriaxone->Synergy CellWall Inhibition of Peptidoglycan Synthesis PBP->CellWall Inhibits BacterialCellDeath Bacterial Cell Death CellWall->BacterialCellDeath Levofloxacin Levofloxacin Gyrase DNA Gyrase Levofloxacin->Gyrase Inhibits TopoIV Topoisomerase IV Levofloxacin->TopoIV Inhibits Levofloxacin->Synergy DNAReplication Inhibition of DNA Replication Gyrase->DNAReplication TopoIV->DNAReplication DNAReplication->BacterialCellDeath Synergy->BacterialCellDeath Enhanced

Synergistic mechanism of Ceftriaxone and Levofloxacin.

Ceftriaxone and Tazobactam (B1681243): Overcoming β-Lactamase Resistance

The combination of ceftriaxone with a β-lactamase inhibitor, such as tazobactam, is a well-established strategy to combat resistance in bacteria that produce β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of antibiotics like ceftriaxone, rendering them inactive.

Quantitative Data Summary
Organism(s) Assay Type Key Findings Reference
Escherichia coli and Klebsiella spp.MIC ComparisonCeftriaxone resistance dropped from 88.6% to 4.8% with the addition of tazobactam. The MIC90 decreased from >256 µg/ml to 4.0 µg/ml.[4][5]
Anaerobic bacteria (Bacteroides fragilis group)MIC ComparisonThe addition of 4 mg/l tazobactam reduced the MICs of ceftriaxone for 83 of 94 strains by a factor of 8 to 512.
Mechanism of Synergy

Tazobactam acts as a "suicide inhibitor," irreversibly binding to and inactivating β-lactamase enzymes. This protects ceftriaxone from degradation, allowing it to effectively inhibit bacterial cell wall synthesis. This combination is particularly effective against many Enterobacteriaceae that produce extended-spectrum β-lactamases (ESBLs).

Synergy_Ceftriaxone_Tazobactam Ceftriaxone Ceftriaxone PBP Penicillin-Binding Proteins (PBPs) Ceftriaxone->PBP Binds to Tazobactam Tazobactam BetaLactamase β-Lactamase Enzyme Tazobactam->BetaLactamase Irreversibly Inhibits BetaLactamase->Ceftriaxone Degrades CellWall Inhibition of Cell Wall Synthesis PBP->CellWall Inhibits BacterialCellDeath Bacterial Cell Death CellWall->BacterialCellDeath

Mechanism of synergy between Ceftriaxone and Tazobactam.

Ceftriaxone and Azithromycin (B1666446): A Synergistic Partnership with an Immunomodulatory Twist

The combination of ceftriaxone and azithromycin is frequently used in the treatment of community-acquired pneumonia. While azithromycin possesses antibacterial activity, its synergistic benefit with ceftriaxone in severe infections appears to be largely driven by its immunomodulatory properties.

Quantitative Data Summary
Condition Model Key Findings Reference
Polymicrobial SepsisMurine ModelThe combination significantly improved survival compared to ceftriaxone alone.[6][7]
Polymicrobial SepsisMurine ModelThe combination attenuated elevated levels of inflammatory cytokines (e.g., IL-6, TNF-α) and myeloperoxidase (MPO) in plasma and lung tissue.[6][7][8]
Polymicrobial SepsisMurine ModelCo-administration of azithromycin did not produce a further reduction in bacterial load compared to ceftriaxone alone.[6]
Mechanism of Synergy

In the context of severe infections like sepsis, the host's inflammatory response can become dysregulated and contribute to tissue damage. Azithromycin has been shown to modulate this response by reducing the production of pro-inflammatory cytokines. This immunomodulatory effect, rather than a direct enhancement of bacterial killing, is believed to be the primary driver of the synergistic benefit observed with ceftriaxone.

Synergy_Ceftriaxone_Azithromycin cluster_infection Bacterial Infection cluster_response Host Response Bacteria Bacteria ImmuneCells Immune Cells (e.g., Macrophages) Bacteria->ImmuneCells Activates ImprovedSurvival Improved Survival Bacteria->ImprovedSurvival Reduced by Ceftriaxone Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) ImmuneCells->Cytokines Release Inflammation Systemic Inflammation Cytokines->Inflammation Drives Inflammation->ImprovedSurvival Reduced by Azithromycin Ceftriaxone Ceftriaxone Ceftriaxone->Bacteria Inhibits Growth Azithromycin Azithromycin Azithromycin->Cytokines Reduces Production (Immunomodulation)

Immunomodulatory synergy of Ceftriaxone and Azithromycin.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. Serially dilute one antibiotic along the rows (e.g., A to H) of a 96-well microtiter plate and the other antibiotic along the columns (e.g., 1 to 12). This creates a matrix of varying concentrations of both drugs.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include growth control wells (no antibiotic) and sterility control wells (no bacteria).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours).

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The lowest FICI value is reported as the result of the interaction.

Checkerboard_Workflow start Start prep_antibiotics Prepare Serial Dilutions of Antibiotic A and B start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum plate_setup Set up 96-well Plate with Antibiotic Matrix prep_antibiotics->plate_setup inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs of Individual and Combined Agents incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy, Additive, or Antagonism calc_fici->interpret end End interpret->end

Workflow for the Checkerboard Synergy Assay.
Time-Kill Curve Assay

The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.

  • Preparation: Prepare tubes with broth medium containing the antibiotics at desired concentrations (e.g., sub-MIC, MIC, supra-MIC), both individually and in combination. Include a growth control tube without any antibiotic.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in the logarithmic phase of growth.

  • Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate onto appropriate agar (B569324) media.

  • Incubation and Colony Counting: Incubate the plates and count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

TimeKill_Workflow start Start prep_tubes Prepare Broth Tubes with Antibiotics (Single & Combo) start->prep_tubes prep_inoculum Prepare Log-Phase Bacterial Inoculum start->prep_inoculum inoculate Inoculate Tubes prep_tubes->inoculate prep_inoculum->inoculate sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) inoculate->sampling dilute_plate Perform Serial Dilutions and Plate on Agar sampling->dilute_plate incubate_count Incubate Plates and Count Colonies (CFU/mL) dilute_plate->incubate_count plot_data Plot log10 CFU/mL vs. Time incubate_count->plot_data interpret Determine Bactericidal/ Bacteriostatic Activity & Synergy plot_data->interpret end End interpret->end

Workflow for the Time-Kill Curve Synergy Assay.

Conclusion

The synergistic combinations of ceftriaxone with levofloxacin, tazobactam, and azithromycin offer compelling avenues for overcoming antibiotic resistance and improving clinical outcomes. Understanding the underlying mechanisms of these synergies, supported by robust in vitro and in vivo data, is paramount for the rational design of new therapeutic regimens. This guide provides a foundational overview to aid researchers and drug development professionals in their efforts to combat the growing threat of infectious diseases.

References

A Comparative Guide to Microbiological Assay Validation for Ceftriaxone Sodium Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated microbiological assays for determining the potency of ceftriaxone (B1232239) sodium, a third-generation cephalosporin (B10832234) antibiotic. The following sections detail the experimental methodologies, present key validation data, and offer a comparative analysis of different assay formats, providing a valuable resource for quality control and drug development.

Introduction to Ceftriaxone and Potency Assays

Ceftriaxone sodium is a broad-spectrum β-lactam antibiotic widely used to treat various bacterial infections.[1][2] Ensuring the potency of ceftriaxone in pharmaceutical formulations is critical for its therapeutic efficacy. Microbiological assays, which measure the inhibitory effect of the antibiotic on a susceptible microorganism, are essential for determining its biological activity.[2] These assays are a cost-effective and reliable alternative to physicochemical methods like High-Performance Liquid Chromatography (HPLC).[3][4]

This guide focuses on two primary types of microbiological assays for ceftriaxone sodium potency: the agar (B569324) diffusion assay and the turbidimetric method. Both methods have been successfully validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating their linearity, precision, accuracy, specificity, and robustness.[3][5][6][7][8][9]

Comparative Analysis of Validated Microbiological Assays

The choice between an agar diffusion assay and a turbidimetric assay depends on various factors, including the specific laboratory setup, desired throughput, and the nature of the sample.

Agar Diffusion Assay

The agar diffusion method is a widely used technique for antibiotic potency determination. It involves placing the antibiotic solution onto an agar plate inoculated with a susceptible microorganism. The antibiotic diffuses into the agar, creating a zone of inhibition where bacterial growth is prevented. The diameter of this zone is proportional to the concentration of the antibiotic.

Studies have reported the successful validation of a 3 x 3 cylinder-plate agar diffusion bioassay for ceftriaxone sodium.[1][3][4] This method has demonstrated high linearity, precision, and accuracy.[3][4] Another study developed and validated a simple and reproducible agar diffusion method using Bacillus subtilis as the test microorganism.[2]

Turbidimetric Method

The turbidimetric method offers a faster and more automatable alternative to the agar diffusion assay. In this method, the antibiotic is added to a liquid culture of a susceptible microorganism. The potency is determined by measuring the turbidity of the culture, which is inversely proportional to the antibiotic's inhibitory activity.

A validated turbidimetric assay for ceftriaxone sodium has been developed, demonstrating good linearity, precision, and accuracy.[5][10][11] This method is particularly advantageous for its speed and lower cost.[5][10]

Data Presentation: Comparison of Validation Parameters

The following tables summarize the key validation parameters for both the agar diffusion and turbidimetric assays for ceftriaxone sodium potency, based on published experimental data.

Table 1: Agar Diffusion Assay Validation Data

Validation ParameterStaphylococcus aureus ATCC 6538P[3][4]Bacillus subtilis ATCC 9371 IAL 1027[2]
Linearity Range 16-64 µg/mL15.0–60.0 μg/mL
Correlation Coefficient (r) 0.999990.999
Precision (RSD %) Repeatability: 1.4%Intermediate Precision: 2.1% (between-day), 2.5% (between-analyst)Repeatability (intraday): 1.40%
Accuracy (% Recovery) 100.5%100.46%
Specificity Confirmed against degraded samples and HPLC methodNot explicitly stated
Robustness No significant influence from minor changes in inoculum concentration, incubation temperature, volume of inoculated layer, and solventRSD lower than 1.28% with variations

Table 2: Turbidimetric Assay Validation Data

Validation ParameterStaphylococcus aureus ATCC 6538[5][10][11]
Linearity Range 100–196 µg/mL
Correlation Coefficient (r) Not explicitly stated, but method was found to be linear
Precision (RSD %) Intraday: 4.53%Interday: 3.85%
Accuracy (% Recovery) 100.33%
Specificity Selective against sample adjuvants and forced degradation test
Robustness Robust against minor changes in the volume of culture medium, wavelength, incubation time, and inoculum concentration

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Agar Diffusion Assay (Cylinder-Plate Method)[3]
  • Microorganism Preparation: A standardized culture of Staphylococcus aureus ATCC 6538P is prepared and maintained.

  • Media Preparation: A suitable agar medium is prepared and sterilized.

  • Inoculation: The sterile agar medium is cooled to 45-50°C and inoculated with the standardized microorganism culture.

  • Plate Preparation: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

  • Cylinder Placement: Stainless steel cylinders are placed on the surface of the solidified agar.

  • Sample and Standard Preparation: Standard and sample solutions of ceftriaxone sodium are prepared at different concentrations (e.g., 16, 32, and 64 µg/mL).

  • Application: A defined volume of the standard and sample solutions is added to the cylinders.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 18-24 hours).

  • Zone of Inhibition Measurement: The diameters of the zones of inhibition are measured using a calibrated caliper.

  • Data Analysis: The potency of the sample is calculated by comparing the mean zone diameter of the sample to the mean zone diameter of the standard.

Turbidimetric Assay[5][10]
  • Microorganism and Media: A standardized culture of Staphylococcus aureus ATCC 6538 is used. Brain Heart Infusion (BHI) broth serves as the culture medium.

  • Preparation of Solutions: Ceftriaxone solutions are prepared using water as the diluent.

  • Assay Procedure:

    • Aliquots of the ceftriaxone solutions (standard and sample) are added to tubes containing BHI broth.

    • The tubes are inoculated with the standardized S. aureus culture.

    • The tubes are incubated under specific conditions (e.g., temperature and time).

  • Turbidity Measurement: The turbidity of each tube is measured using a spectrophotometer at a specific wavelength.

  • Data Analysis: A standard curve is generated by plotting the absorbance (turbidity) against the concentration of the ceftriaxone standard. The concentration of the sample is then determined from the standard curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the validation process.

experimental_workflow_agar_diffusion cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_micro Prepare Microorganism (S. aureus ATCC 6538P) inoculate Inoculate Agar Medium prep_micro->inoculate prep_media Prepare Agar Medium prep_media->inoculate prep_solutions Prepare Standard & Sample Solutions (16-64 µg/mL) add_solutions Add Solutions to Cylinders prep_solutions->add_solutions pour_plates Pour Agar Plates inoculate->pour_plates place_cylinders Place Cylinders pour_plates->place_cylinders place_cylinders->add_solutions incubate Incubate Plates add_solutions->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones calculate_potency Calculate Potency vs. Standard measure_zones->calculate_potency

Caption: Workflow for the Agar Diffusion Microbiological Assay.

experimental_workflow_turbidimetric cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_micro Prepare Microorganism (S. aureus ATCC 6538) inoculate Inoculate Broth prep_micro->inoculate prep_media Prepare BHI Broth add_solutions Add Solutions to Broth prep_media->add_solutions prep_solutions Prepare Standard & Sample Solutions (100-196 µg/mL) prep_solutions->add_solutions add_solutions->inoculate incubate Incubate Tubes inoculate->incubate measure_turbidity Measure Turbidity (Spectrophotometer) incubate->measure_turbidity plot_curve Plot Standard Curve measure_turbidity->plot_curve determine_concentration Determine Sample Concentration plot_curve->determine_concentration

Caption: Workflow for the Turbidimetric Microbiological Assay.

validation_parameters cluster_quantitative Quantitative Parameters cluster_qualitative Qualitative & Other Parameters Validation Assay Validation Linearity Linearity & Range Validation->Linearity Precision Precision (Repeatability & Intermediate) Validation->Precision Accuracy Accuracy (% Recovery) Validation->Accuracy Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness

Caption: Key Parameters for Microbiological Assay Validation.

References

Safety Operating Guide

Proper Disposal of Ceftriaxone Sodium Salt: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of ceftriaxone (B1232239) sodium salt, ensuring compliance and environmental protection. The procedures outlined are intended for researchers, scientists, and drug development professionals handling this substance in a laboratory setting.

Immediate Safety and Handling

Before disposal, it is critical to handle ceftriaxone sodium salt with appropriate personal protective equipment (PPE) to mitigate health risks. This compound is considered hazardous and can cause skin and eye irritation, respiratory sensitization, and allergic skin reactions.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety goggles with side shields.[3]

  • Lab Coat: An impervious lab coat or appropriate protective clothing is necessary.[3]

  • Respiratory Protection: In case of inadequate ventilation or when handling powders that may form dust, use a NIOSH/MSHA approved respirator.[1][4]

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies to protect public health and the environment.[5] In the United States, the primary governing body is the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[6][7] A key regulation is the 2019 rule, Subpart P, which prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering).[7][8] While ceftriaxone is not typically listed as a P- or U-list hazardous waste, state and local regulations may be more stringent.[5] Therefore, it is best practice to treat all pharmaceutical waste as requiring special disposal.

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on the form of the waste. Under no circumstances should ceftriaxone waste be disposed of in standard trash or flushed down the drain.[6][7] Improper disposal can lead to environmental contamination of water and soil, potentially contributing to antibiotic resistance.[9][10]

Step 1: Segregation Immediately segregate waste contaminated with this compound from other laboratory waste streams. Use dedicated and clearly labeled waste containers. Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is often collected in blue containers.[7]

Step 2: Containment Contain the waste in appropriate, sealed containers to prevent spills or exposure.

  • Unused or Expired Solid Product: Keep in the original or a suitable, tightly sealed, and clearly labeled container.[1]

  • Contaminated Labware (e.g., gloves, wipes, weigh boats): Place in a dedicated, labeled waste bag or container. This waste should be managed by a licensed disposal company.

  • Aqueous Solutions: Collect in a sealed, leak-proof container labeled "Hazardous Waste" or as required by your institution's waste management plan. Do not pour down the drain.[2][11]

  • Contaminated Sharps: Place in a designated sharps container.

Step 3: Final Disposal All waste streams containing this compound must be disposed of through a licensed and approved waste disposal vendor.[4][11] Do not attempt to treat or neutralize the chemical in the lab unless you have a specific, validated protocol and the necessary permits. Most pharmaceutical waste is managed via incineration by licensed facilities.[7]

Summary of Disposal Procedures

The following table summarizes the disposal plan for different types of this compound waste.

Waste TypeContainment ProcedureDisposal MethodKey Regulatory Considerations
Unused/Expired Solid Powder Seal in original or other suitable, clearly labeled, closed container.[1]Transfer to a licensed hazardous waste disposal vendor for incineration.[7]Do not dispose of in regular trash. Must be managed as chemical waste.
Contaminated Materials (PPE, wipes) Place in a dedicated, sealed, and labeled waste container.Transfer to a licensed hazardous waste disposal vendor.Treat as contaminated waste; do not mix with non-hazardous lab trash.
Aqueous Solutions Collect in a sealed, leak-proof, and clearly labeled waste container.Arrange for pickup by a licensed chemical waste hauler.Sewer disposal is prohibited for hazardous pharmaceutical waste and strongly discouraged for all pharmaceutical waste.[2][7]
Empty Containers Triple-rinse the container if possible, collecting the rinsate as chemical waste. Deface the label.Dispose of the rinsed container according to institutional guidelines (may go into glass or plastic recycling).Unrinsed containers must be treated as chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G Diagram 1: this compound Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused Powder, Contaminated PPE) waste_type->solid Solid liquid Liquid Waste (Aqueous Solutions, Rinsate) waste_type->liquid Liquid sharps Contaminated Sharps (Needles, Glassware) waste_type->sharps Sharps contain_solid Place in a dedicated, sealed, and labeled solid waste container. solid->contain_solid contain_liquid Collect in a sealed, leak-proof, and labeled liquid waste container. liquid->contain_liquid contain_sharps Place immediately into a designated, puncture-proof sharps container. sharps->contain_sharps storage Store securely in designated waste accumulation area. contain_solid->storage no_drain DO NOT Pour Down Drain contain_liquid->no_drain contain_sharps->storage no_drain->storage disposal Dispose of via Licensed Waste Management Vendor storage->disposal

Diagram 1: this compound Disposal Workflow.

References

Essential Safety and Handling Protocols for Ceftriaxone Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ceftriaxone sodium salt. Adherence to these protocols is essential to mitigate risks of exposure and ensure a safe laboratory environment. This compound may cause skin and eye irritation, allergic skin reactions, and respiratory irritation or allergic symptoms upon inhalation[1][2][3].

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the primary defense against exposure to this compound. A risk assessment should be conducted prior to handling, but the following table summarizes the recommended PPE.

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile or neoprene gloves, double-gloved.[4][5]Prevents skin contact and absorption. Double gloving offers an additional barrier and allows for safe removal of a contaminated outer glove.[4][5] Powder-free gloves are recommended to prevent aerosolization of the compound.[4]
Gown Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4][5]Protects skin and personal clothing from contamination. Gowns should be changed immediately if contaminated.[4]
Eye & Face Protection Safety goggles and a face shield, or a full-face respirator.[1][2][4]Protects against splashes, aerosols, and airborne particles. Personal eyeglasses are not a substitute for proper safety eyewear.[4]
Respiratory Protection An N-95 or higher-rated respirator.[2][3][4]Minimizes the risk of inhaling powder or aerosols, which can lead to respiratory sensitization.[3][4] This is particularly important when handling the powder outside of a ventilated enclosure.[1][4]
Shoe Covers Disposable shoe covers.[4]Prevents the tracking of contaminants out of the laboratory.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for maintaining a safe work environment.

Step 1: Preparation

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize exposure.[1][4][6]

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, and consumables, within the designated containment area before beginning work.

  • Don PPE: Put on all required PPE as specified in the table above, following the correct sequence for donning.[7]

Step 2: Handling and Experimentation

  • Weighing: If working with the powder form, conduct all weighing activities within a ventilated enclosure to control dust and prevent aerosol generation.[4][8]

  • Compounding/Solubilization: When preparing solutions, add the solvent to the solid to avoid splashing. This compound is readily soluble in water.[9][10]

  • Experimental Procedures: Perform all experimental manipulations within the designated containment area. Avoid all personal contact, including inhalation of dust or mists.[8]

Step 3: Decontamination and Immediate Waste Management

  • Surface Decontamination: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.

  • Segregate Waste: At the point of generation, separate contaminated materials (e.g., gloves, pipette tips, vials) into a designated hazardous waste container.[4]

Step 4: Doffing PPE

  • Proper Removal: Remove PPE in a manner that prevents self-contamination. The suggested sequence is: outer gloves, gown, face shield/goggles, respirator, and finally inner gloves.

  • Hand Hygiene: Always wash hands thoroughly with soap and water after removing PPE.[1][5]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and the development of antibiotic resistance.[11][12]

Waste TypeDisposal ProcedureRationale
Unused/Expired Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.Prevents environmental release of a concentrated, active pharmaceutical ingredient.
High-Concentration Stock Solutions Collect in an approved, sealed container for hazardous chemical waste.[12][13] Do not pour down the drain.[1]Stock solutions are considered hazardous chemical waste due to their high concentration.[12]
Low-Concentration Waste (e.g., used cell culture media) The heat stability of Ceftriaxone is not consistently documented for autoclaving efficacy. Therefore, it is safest to collect this waste for chemical disposal. Consult with your institution's environmental health and safety (EHS) department for specific guidance.Autoclaving does not destroy all antibiotics, and improper disposal contributes to antibiotic resistance.[12]
Contaminated Consumables (gloves, gowns, shoe covers, labware) Place in a designated hazardous waste container for incineration or other approved disposal methods.[4]These items are contaminated with the chemical and must be handled as hazardous waste.

General Disposal Guidelines:

  • All waste disposal must comply with local, state, and federal regulations.[1][14]

  • Never dispose of this compound waste in standard trash or down the drain.[1]

  • Maintain clear and accurate labels on all waste containers.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_decon Decontamination & Waste cluster_post Post-Handling cluster_disposal Final Disposal prep_area 1. Designate Work Area (e.g., Fume Hood) gather_materials 2. Assemble Materials prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh 4. Weigh Powder (in ventilated enclosure) don_ppe->weigh Proceed to handling dissolve 5. Prepare Solution weigh->dissolve experiment 6. Conduct Experiment dissolve->experiment decon_surface 7. Decontaminate Surfaces experiment->decon_surface Experiment complete segregate_waste 8. Segregate Contaminated Waste decon_surface->segregate_waste doff_ppe 9. Doff PPE Correctly segregate_waste->doff_ppe End of session dispose_waste 11. Dispose of Hazardous Waste (per institutional guidelines) segregate_waste->dispose_waste Collected for disposal wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Logical workflow for safely handling this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。